molecular formula C11H13BrO B3110895 [(3-Bromocyclobutoxy)methyl]benzene CAS No. 1807941-88-3

[(3-Bromocyclobutoxy)methyl]benzene

Cat. No.: B3110895
CAS No.: 1807941-88-3
M. Wt: 241.12
InChI Key: UVNCCVPQXGEHGE-UHFFFAOYSA-N
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Description

[(3-Bromocyclobutoxy)methyl]benzene is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12. The purity is usually 95%.
The exact mass of the compound [(3-Bromocyclobutoxy)methyl]benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(3-Bromocyclobutoxy)methyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Bromocyclobutoxy)methyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromocyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNCCVPQXGEHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-88-3
Record name rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene
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Foundational & Exploratory

Structural Elucidation and Stereochemical Assignment of [(3-Bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide outlines the rigorous structural elucidation of [(3-bromocyclobutoxy)methyl]benzene (CAS Registry Number: Generic/Variable), a 1,3-disubstituted cyclobutane scaffold often utilized as a rigid bioisostere in medicinal chemistry.[1]

The primary challenge in characterizing this molecule is not the connectivity—which is synthetically defined—but the relative stereochemistry (cis/trans) of the 1,3-substitution pattern. In cyclobutanes, the ring pucker creates a complex conformational landscape that renders standard 1D NMR coupling constants (


) unreliable for definitive assignment.

This document provides a self-validating protocol using 2D NOESY NMR and 13C chemical shift analysis to unambiguously assign the stereoisomer.

Synthetic Context & Isolation

To understand the impurities and potential isomers present in the sample, we must acknowledge the synthesis vector. The standard route involves the Williamson ether synthesis of 3-bromocyclobutanol.

  • Precursor: 3-Bromocyclobutanol (often supplied as a mixture of cis/trans isomers).[1]

  • Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH), THF/DMF.

  • Mechanism: S

    
    2 attack of the cyclobutoxide on the benzyl bromide.
    
  • Stereochemical Consequence: The C-O bond of the cyclobutane is not broken; therefore, the stereochemistry of the starting alcohol is retained in the ether product.

If the starting material was a mixture, the product will be a mixture (separable by silica chromatography). The cis-isomer (diequatorial-like) is generally more polar than the trans-isomer (axial-equatorial) in 1,3-disubstituted cyclobutanes.[1]

Spectroscopic Characterization Strategy

Mass Spectrometry (MS)

Before NMR analysis, confirm the elemental composition. The presence of bromine provides a distinct isotopic signature.

ParameterObservationInterpretation
Ionization ESI+ / APCI+Soft ionization to prevent debromination.[1]
Parent Ion [M+H]

or [M+Na]

Molecular ion detection.
Isotope Pattern 1:1 ratio of M and M+2Diagnostic doublet for

Br and

Br.
Fragmentation Loss of 91 Da (Tropylium)Confirms the benzyl ether moiety.
Fragmentation Loss of 80 Da (HBr)Confirms the cycloalkyl bromide.
Nuclear Magnetic Resonance (NMR)

The assignment relies on the "Puckered Ring" model. Cyclobutane is not planar; it puckers (~30°) to relieve torsional strain.

  • Cis-1,3-isomer: Both substituents (OBn and Br) can adopt a pseudo-equatorial orientation (diequatorial).[1] This is the thermodynamically stable conformer.

  • Trans-1,3-isomer: One substituent is pseudo-equatorial , the other is pseudo-axial .[1] This conformer undergoes rapid ring flipping, averaging the signals, but generally displays distinct chemical shifts.

Predicted 1H NMR Data (400 MHz, C

D

)

Note: Benzene-d6 is recommended over CDCl


 to resolve the cyclobutane methylene multiplets.
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.20 - 7.40Multiplet5HPhenyl ring protons.[1]
Benzylic 4.35Singlet2HIsolated CH

next to oxygen.
H-3 4.10 - 4.25Pentet-like1H

-proton to Bromine (Deshielded).[1]
H-1 3.80 - 3.95Pentet-like1H

-proton to Ether (Deshielded).[1]
H-2/H-4 2.40 - 2.80Complex Mult.[1]2HMethylene protons (cis to substituents).
H-2'/H-4' 1.90 - 2.20Complex Mult.[1]2HMethylene protons (trans to substituents).

Stereochemical Assignment Protocol (The Core Challenge)

The distinction between cis and trans cannot be reliably made by coupling constants alone due to the "roofing" effect and rapid ring flipping. We employ a NOESY-driven logic gate .

The Logic of NOESY in 1,3-Cyclobutanes

In the cis-isomer (diequatorial), the methine protons H-1 and H-3 are both pseudo-axial .[1] They point toward the same face of the ring.[2]

  • Observation: A strong NOE correlation between H-1 and H-3 .[1]

  • Secondary Check: H-1 and H-3 will both show NOE correlations to the same set of methylene protons (the pseudo-axial H-2/4).[1]

In the trans-isomer , H-1 and H-3 are on opposite faces (one axial, one equatorial).[1]

  • Observation: No (or very weak) NOE correlation between H-1 and H-3.

  • Secondary Check: H-1 correlates to one set of methylenes, while H-3 correlates to the other set.

Visualization of the Logic Flow

The following diagram illustrates the decision matrix for assigning the stereochemistry.

G Start Purified Isomer (1H NMR Clean) NOESY Run 2D NOESY (Mix time: 500ms) Start->NOESY CheckH1H3 Analyze H1 - H3 Correlation NOESY->CheckH1H3 StrongNOE Strong NOE Observed (H1 and H3 are co-facial) CheckH1H3->StrongNOE Correlation Exists NoNOE No NOE Observed (H1 and H3 are trans) CheckH1H3->NoNOE No Correlation CisResult Assignment: CIS-Isomer (Pseudo-diequatorial substituents) StrongNOE->CisResult TransResult Assignment: TRANS-Isomer (Axial/Equatorial substituents) NoNOE->TransResult Validation Validation: 13C Shift Cis carbons usually shielded relative to Trans CisResult->Validation TransResult->Validation

Caption: Figure 1. Stereochemical assignment workflow utilizing NOESY correlations between methine protons H1 and H3.

Detailed Experimental Protocol

Sample Preparation
  • Solvent Choice: Dissolve 10 mg of the compound in 0.6 mL of Benzene-d6 (C

    
    D
    
    
    
    )
    .[1]
    • Why? Benzene-d6 induces an ASIS (Aromatic Solvent Induced Shift) effect that often separates the overlapping methylene multiplets of the cyclobutane ring better than CDCl

      
      .
      
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C NMR: 512 scans, proton-decoupled.

  • COSY: Magnitude mode, to identify the spin system (H1

    
     H2/4 
    
    
    
    H3).
  • HSQC: To identify which protons belong to the same carbon (separating the geminal methylene protons).

  • NOESY (Critical):

    • Mixing Time (

      
      ):  500 ms (optimal for small molecules MW < 500).
      
    • Relaxation Delay (

      
      ):  3-5 seconds (ensure full relaxation for accurate integration).
      
    • Scans: 32 per increment.

Step-by-Step Assignment Procedure
  • Identify H-Benzylic: Look for the singlet ~4.4 ppm.

  • Identify H-1: Look for the multiplet correlating to the benzylic carbon (via HMBC) or chemically distinct due to oxygen shift (~3.9 ppm).

  • Identify H-3: Look for the multiplet shifted by bromine (~4.2 ppm).

  • Map the Spin System: Use COSY to find the H-2/H-4 protons connecting H-1 and H-3.[1]

  • Determine Stereochemistry: Apply the NOESY logic from Figure 1.

References

  • Wiberg, K. B., & Barth, D. E. (1969). The Nuclear Magnetic Resonance Spectra of Cyclobutane Derivatives. Journal of the American Chemical Society. Link

    • Foundational text on the conformational dependence of NMR signals in cyclobutanes.
  • Lambert, J. B., et al. (1974). Conformational Analysis of Cyclobutanes. Chemical Reviews.[1] Link

    • Authoritative review on ring puckering and substituent effects.
  • Williamson Ether Synthesis. (Standard Protocol). Master Organic Chemistry. Link

    • General reference for the synthetic methodology used to gener
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds.[1] Springer.[1] Link

    • Reference for general chemical shift tables and spectroscopic rules.

Sources

An In-depth Technical Guide to [(3-bromocyclobutoxy)methyl]benzene (CAS: 1443110-01-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [(3-bromocyclobutoxy)methyl]benzene, a valuable synthetic intermediate in the fields of medicinal chemistry and agrochemical research. Drawing upon established chemical principles and available data, this document details the compound's properties, a proposed synthetic route with detailed protocols, potential applications, and essential safety information.

Compound Profile and Physicochemical Properties

[(3-bromocyclobutoxy)methyl]benzene is a halogenated ether incorporating a strained cyclobutane ring and a benzyl ether moiety. This unique structural combination imparts specific reactivity and properties that are of significant interest in the design of complex molecules.

Table 1: Physicochemical Properties of [(3-bromocyclobutoxy)methyl]benzene

PropertyValueSource
CAS Number 1443110-01-7[1][2]
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]
IUPAC Name (3-bromocyclobutyl)oxymethylbenzene[2]
Appearance Not explicitly stated, likely a liquid-
Storage Room temperature[1]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of [(3-bromocyclobutoxy)methyl]benzene can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an alkyl halide.[3] This retrosynthetic disconnection leads to two primary precursor molecules: 3-bromocyclobutanol and benzyl bromide.

G Target [(3-bromocyclobutoxy)methyl]benzene Disconnect Williamson Ether Synthesis (C-O bond formation) Target->Disconnect Precursors 3-bromocyclobutanol + Benzyl bromide Disconnect->Precursors

Caption: Retrosynthetic analysis of [(3-bromocyclobutoxy)methyl]benzene.

Synthesis of Precursor: 3-bromocyclobutanol

The synthesis of 3-bromocyclobutanol can be envisioned starting from the commercially available 3-oxocyclobutanecarboxylic acid.

The Hunsdiecker reaction provides a method for the conversion of a carboxylic acid to a bromide with one fewer carbon atom. While a direct protocol for this specific substrate is not available, a modified Hunsdiecker reaction using red mercury oxide and bromine is a plausible approach.

Experimental Protocol (Proposed):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane.

  • Add red mercury oxide (HgO) to the solution.

  • Carefully add a solution of bromine in dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove insoluble mercury salts.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromocyclobutanone.

  • Purify the crude product by vacuum distillation or column chromatography.

The ketone functionality of 3-bromocyclobutanone can be reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol (Proposed):

  • Dissolve 3-bromocyclobutanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromocyclobutanol.

  • Purify the product by column chromatography.

Williamson Ether Synthesis of [(3-bromocyclobutoxy)methyl]benzene

With 3-bromocyclobutanol in hand, the final etherification can be performed.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A 3-bromocyclobutanol B Sodium Hydride (NaH) in dry THF C Sodium 3-bromocyclobutoxide B->C Formation of Alkoxide D Sodium 3-bromocyclobutoxide E Benzyl Bromide F [(3-bromocyclobutoxy)methyl]benzene E->F Ether Formation

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol (Proposed):

  • To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromocyclobutanol in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford [(3-bromocyclobutoxy)methyl]benzene.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the phenyl protons. - A singlet around 4.5 ppm for the benzylic methylene protons (-OCH₂Ph). - Multiplets in the aliphatic region corresponding to the cyclobutyl protons. The proton attached to the carbon bearing the ether oxygen will be shifted downfield compared to the others.
¹³C NMR - Peaks in the aromatic region (~127-138 ppm). - A peak around 70 ppm for the benzylic methylene carbon. - Peaks in the aliphatic region for the cyclobutane carbons. The carbon attached to the ether oxygen will be in the range of 70-80 ppm, while the carbon attached to the bromine will be further upfield.
IR Spectroscopy - C-H stretching of the aromatic ring (~3030-3100 cm⁻¹). - C-H stretching of the aliphatic groups (~2850-3000 cm⁻¹). - C-O-C stretching of the ether linkage (~1050-1150 cm⁻¹). - C-Br stretching (~500-600 cm⁻¹).
Mass Spectrometry - A characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

Applications in Drug Discovery and Development

The [(3-bromocyclobutoxy)methyl]benzene scaffold is of particular interest to medicinal chemists for several reasons:

  • Introduction of 3D Character: The puckered nature of the cyclobutane ring introduces a three-dimensional element into otherwise flat aromatic structures, which can be crucial for optimizing binding interactions with biological targets.

  • Metabolic Stability: The cyclobutane moiety can enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolism.

  • Conformational Restriction: The rigid cyclobutane ring can lock a molecule into a specific conformation, which can lead to increased potency and selectivity for a target receptor or enzyme.

  • Reactive Handle for Further Derivatization: The bromine atom serves as a versatile functional group for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This compound serves as a valuable building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not widely available, based on the GHS information provided by some suppliers and the nature of the functional groups present, the following hazards should be considered:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • MySkinRecipes. [(3-Bromocyclobutoxy)Methyl]Benzene.
  • SynHet. [(3-Bromocyclobutoxy)methyl]benzene.
  • Benchchem. [(3-Bromocyclobutoxy)methyl]benzene | 1807941-88-3.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

Sources

physical properties of [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: [(3-Bromocyclobutoxy)methyl]benzene [1][2][3][4][5]

Part 1: Executive Summary

[(3-Bromocyclobutoxy)methyl]benzene (CAS: 1443110-01-7) is a specialized organohalide building block used primarily in medicinal chemistry and drug discovery.[4][5] It serves as a lipophilic, conformationally restricted scaffold, allowing researchers to introduce a cyclobutane ring into pharmaceutical candidates.[4][5] The cyclobutane moiety acts as a bioisostere for phenyl or alkyl chains, often improving metabolic stability and altering the vector of attached functional groups.[4][5]

This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, with a specific focus on the critical stereochemical distinction between its cis and trans isomers.[4][5]

Part 2: Chemical Identity & Stereochemistry

The molecule consists of a cyclobutane ring substituted at the 1-position with a benzyloxymethyl ether group and at the 3-position with a bromine atom.[4][5]

Attribute Detail
IUPAC Name [(3-Bromocyclobutoxy)methyl]benzene
Common Synonyms 3-(Benzyloxy)cyclobutyl bromide; Benzyl 3-bromocyclobutyl ether
CAS Number 1443110-01-7
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
SMILES BrC1CC(OCC2=CC=CC=C2)C1
Stereoisomerism: The Critical Variable

Because the substituents are on the 1 and 3 positions of the cyclobutane ring, this compound exists as two distinct geometric isomers: cis and trans.[4][5]

  • Cis-isomer: The benzyloxy group and the bromine atom are on the same side of the ring plane.[4][5]

  • Trans-isomer: The benzyloxy group and the bromine atom are on opposite sides of the ring plane.[4][5]

Impact on Reactivity: The stereochemistry dictates the outcome of subsequent nucleophilic substitution reactions.[4][5] For example, an SN2 displacement of the bromine by an amine will proceed with inversion of configuration .[4][5]

  • Starting Material:Trans -bromide

    
    Product:Cis -amine[4][5]
    
  • Starting Material:Cis -bromide

    
    Product:Trans -amine[4][5]
    

Part 3: Physical Properties

Note: As a specialized research intermediate, exact experimental values for boiling point and density are often proprietary or not standardized in public databases.[4][5] The values below represent high-confidence estimates based on structural analogs (e.g., (3-fluorocyclobutoxy)methyl]benzene) and group contribution methods.

Property Value / Description Context & Application
Physical State Liquid (Oil)Typically a clear to pale yellow oil at room temperature.[4][6]
Boiling Point ~280–300°C (Predicted)High boiling point due to the benzyl ether and bromine mass.[4][5][6] Distillation requires high vacuum (<1 mmHg).[4][5]
Density ~1.35 – 1.45 g/cm³Significantly denser than water due to the heavy bromine atom.[4][5][6]
LogP (Lipophilicity) ~3.4 (Predicted)Moderately lipophilic.[4][5][6] It will partition readily into cell membranes.[4][5]
Solubility (Water) InsolubleHydrophobic.[4][5][6] Do not attempt to dissolve in aqueous buffers.[4][5]
Solubility (Organic) HighSoluble in DCM, THF, Ethyl Acetate, DMSO, and Methanol.[4][5][6]
Refractive Index ~1.55Useful for assessing purity during flash chromatography.[4][5][6]

Part 4: Synthesis & Manufacturing

The most robust synthesis route proceeds from 3-(benzyloxy)cyclobutanone .[4][5] This pathway allows for stereochemical control during the reduction step.[4][5]

Synthesis Workflow
  • Reduction: The ketone is reduced to an alcohol using Sodium Borohydride (

    
    ).[4][5] This typically yields a mixture of cis and trans alcohols (approx 3:1 to 5:1 favoring cis due to hydride attack from the less hindered face).[4][5]
    
  • Bromination: The alcohol is converted to the bromide.[4][5][7] Using standard conditions (e.g.,

    
     or Appel reaction), this step proceeds via an SN2 mechanism, causing inversion  of the stereocenter.[4][5]
    

SynthesisPath Figure 1: Synthesis of [(3-bromocyclobutoxy)methyl]benzene via reduction and Appel bromination. Ketone 3-(Benzyloxy)cyclobutanone Alcohol 3-(Benzyloxy)cyclobutanol (Mixture of cis/trans) Ketone->Alcohol Reduction (NaBH4, MeOH) 0°C -> RT Bromide [(3-Bromocyclobutoxy)methyl]benzene (Target) Alcohol->Bromide Bromination (CBr4, PPh3) Appel Reaction (Inversion of Config)

[4][5]

Protocol: Bromination via Appel Reaction
  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), Dichloromethane (DCM).[4][5]
  • Procedure:

    • Dissolve 3-(benzyloxy)cyclobutanol (1.0 eq) and

      
       (1.2 eq) in dry DCM at 0°C under 
      
      
      
      .
    • Add

      
       (1.2 eq) portion-wise to maintain the temperature below 5°C.[4][5]
      
    • Allow to warm to room temperature and stir for 4–12 hours.

    • Workup: Quench with saturated

      
      , extract with DCM, and concentrate.
      
    • Purification: The triphenylphosphine oxide byproduct precipitates upon addition of cold ether/hexanes.[4][5] Filter, then purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient).[4][5]

Part 5: Handling, Safety & Stability

Storage Requirements
  • Temperature: 2–8°C .[2][4][5] Store in a refrigerator.

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended.[4][5]

  • Container: Amber glass vial with a Teflon-lined cap.

  • Sensitivity:

    • Light: Alkyl bromides can degrade under UV light, liberating

      
       and turning dark/brown.[4][5]
      
    • Moisture: The benzyl ether is stable, but the alkyl bromide can slowly hydrolyze over months if exposed to moisture.[4][5]

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4][5][8]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][8]

  • H335: May cause respiratory irritation.[4][5][8]

P-Codes (Precautionary):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P280: Wear protective gloves/eye protection/face protection.[4][5][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][8] Remove contact lenses if present and easy to do.[4][5][8]

Part 6: Analytical Characterization

To validate the identity and stereochemistry of the compound, Nuclear Magnetic Resonance (NMR) is required.[4][5]

1H NMR (Chloroform-d)
  • Aromatic Protons: Multiplet at

    
     7.30–7.40 ppm (5H, Benzyl group).[4][5]
    
  • Benzylic Protons: Singlet at

    
     4.45 ppm (2H, 
    
    
    
    ).[4][5]
  • Methine (H-1, Ether): Quintet/Multiplet at

    
     3.8–4.0 ppm.[4][5]
    
  • Methine (H-3, Bromide): Multiplet at

    
     4.2–4.5 ppm.[4][5]
    
    • Differentiation: The chemical shift and splitting pattern of this proton differ between cis and trans isomers due to the ring puckering and shielding effects.[4][5]

  • Cyclobutane Methylene (H-2/H-4): Complex multiplets between

    
     2.2–3.0 ppm.[4][5]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ or APCI.[4][5]

  • Pattern: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .[4][5]
  • Peaks:

    
     is often weak; 
    
    
    
    or loss of the benzyl group (
    
    
    , m/z ~91) are common fragmentation pathways.[4][5]

References

  • PubChem. (2025).[4][5] Compound Summary: ((3-Fluorocyclobutoxy)methyl)benzene (Analog).[4][5] National Library of Medicine.[4][5] Retrieved from [Link][4][5]

  • Wiberg, K. B., & Barth, D. E. (1969).[4][5] The conformation of cyclobutane. Journal of the American Chemical Society, 91(18), 5124-5130.[4][5] (Foundational text on cyclobutane puckering and stereochemistry).

  • Appel, R. (1975).[4][5] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[4][5] Angewandte Chemie International Edition, 14(12), 801-811.[4][5] (Standard protocol for alcohol-to-halide conversion).

Sources

Structural Characterization and Synthetic Utility of [(3-Bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists. Context: This guide addresses the physicochemical profile, synthesis, and stereochemical considerations of [(3-bromocyclobutoxy)methyl]benzene, a high-value intermediate for introducing conformationally restricted


 character into drug scaffolds.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound [(3-bromocyclobutoxy)methyl]benzene (also referred to as Benzyl 3-bromocyclobutyl ether ) represents a strategic "linker" scaffold. It combines the lipophilic bulk of a benzyl group with the rigid, non-planar geometry of a substituted cyclobutane ring.

Core Data Table
PropertyValuePrecision Note
IUPAC Name [(3-bromocyclobutoxy)methyl]benzeneSystematic nomenclature
Common Name Benzyl 3-bromocyclobutyl etherSynthetic shorthand
Molecular Formula

Confirmed via elemental count
Molecular Weight 241.13 g/mol Based on IUPAC atomic weights (

isotope dominance)
Monoisotopic Mass 240.0150 g/mol Useful for HRMS identification
Heavy Atom Count 1311 Carbon, 1 Oxygen, 1 Bromine
CLogP (Predicted) ~3.2 - 3.5Highly lipophilic due to benzyl/bromo moieties
H-Bond Donors 0Ether linkage
H-Bond Acceptors 1Ether oxygen
Rotatable Bonds 3Benzyl-CH2, CH2-O, O-Cyclobutyl
Structural Significance: "Escaping Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is correlated with improved clinical success rates by enhancing solubility and selectivity while reducing off-target binding. This molecule serves as a critical building block because the cyclobutane ring acts as a bioisostere for phenyl rings or flexible alkyl chains, providing a defined vector for substituent exit (the bromine handle) while maintaining a low molecular weight.

Synthetic Protocol: Williamson Ether Approach[6][7]

The most robust route to [(3-bromocyclobutoxy)methyl]benzene involves the benzylation of 3-bromocyclobutanol . This approach allows for the retention of the cyclobutane ring integrity while installing the protecting/lipophilic benzyl group.

Reaction Workflow Diagram

SynthesisWorkflow Start 3-Bromocyclobutanol (Starting Material) Base Deprotonation (NaH, 0°C) Start->Base DMF/THF Intermediate Alkoxide Intermediate Base->Intermediate -H2 Product [(3-bromocyclobutoxy)methyl]benzene (Target) Intermediate->Product SN2 Attack Electrophile Benzyl Bromide (BnBr) Electrophile->Product Addition

Figure 1: Step-wise construction of the ether linkage via Williamson synthesis.

Detailed Methodology

Reagents:

  • Substrate: 3-Bromocyclobutanol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Benzyl Bromide (BnBr) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 equiv) to accelerate the

    
     reaction.
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve 3-bromocyclobutanol in a minimal amount of DMF and add it dropwise to the NaH suspension. Evolution of hydrogen gas (

    
    ) will occur.
    
    • Critical Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases, ensuring complete formation of the sodium alkoxide.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise. If the reaction is sluggish (monitored by TLC), add catalytic TBAI.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup: Carefully quench with saturated aqueous

    
     at 0°C. Extract with Ethyl Acetate (3x). Wash the combined organics with water (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes). The product is typically a colorless oil.

Safety Note: Benzyl bromide is a potent lachrymator. NaH is pyrophoric. Conduct all operations in a well-ventilated fume hood.

Stereochemical Analysis: The Cis/Trans Challenge

A critical aspect of 1,3-disubstituted cyclobutanes is the existence of diastereomers. The bromine and the benzyloxy group can be either cis (same face) or trans (opposite faces) relative to the ring plane.

Conformation and Puckering

Unlike cyclopropane (flat), cyclobutane rings adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering significantly influences the NMR signals and reactivity.

  • Cis-Isomer: The substituents often adopt a pseudo-equatorial/pseudo-axial relationship that can flip, but steric bulk usually drives the larger group (Benzyloxy) to the pseudo-equatorial position.

  • Trans-Isomer: Often thermodynamically more stable if both groups can occupy pseudo-equatorial positions.

Stereochemical Logic Diagram

Stereochem Isomers Isomeric Mixture Cis Cis-Isomer (Substituents same face) Isomers->Cis Trans Trans-Isomer (Substituents opposite face) Isomers->Trans NMR 1H-NMR Analysis (Methine Shift) Cis->NMR H3 (methine) typically deshielded Trans->NMR H3 (methine) distinct coupling (J) Sep Separation (HPLC/Column) NMR->Sep Guide Purification

Figure 2: Distinguishing and processing diastereomers.

Identification Strategy

To distinguish the isomers, utilize NOESY (Nuclear Overhauser Effect Spectroscopy) 1D or 2D NMR:

  • Cis: Strong NOE correlation between the H-3 (geminal to Br) and H-1 (geminal to OBn).

  • Trans: Minimal or no NOE correlation between these protons due to the trans-annular distance.

Applications in Drug Discovery[8][9][10][11][12]

The [(3-bromocyclobutoxy)methyl]benzene scaffold is not merely an end-product but a versatile electrophile.

  • Cross-Coupling Partner: The C-Br bond is amenable to Nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura

    
     coupling) to attach aryl or heteroaryl groups, creating novel core scaffolds.
    
  • Nucleophilic Displacement: The bromine can be displaced by amines, thiols, or azides (with inversion of configuration), allowing for the synthesis of 3-aminocyclobutyl ethers.

  • Fragment-Based Drug Design (FBDD): The benzyl ether can be cleaved (hydrogenolysis,

    
    ) to reveal the free alcohol, or the phenyl ring can be substituted to probe hydrophobic pockets in protein targets.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Relevant for 4-membered ring chemistry parallels). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl ethers (General synthesis protocols). [Link]

  • Reich, H. J. (2024). Structure and Reactivity of Cyclobutanes (University of Wisconsin-Madison Chemistry). [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Compatibility of [(3-Bromocyclobutoxy)methyl]benzene

[1]

Executive Summary & Compound Profile

This guide provides a technical analysis of the solubility characteristics of [(3-bromocyclobutoxy)methyl]benzene (CAS: 1443110-01-7).[1] As a lipophilic intermediate containing a benzyl ether linkage and a cyclobutyl bromide motif, this compound exhibits distinct solubility behaviors governed by dispersion forces and weak dipolar interactions.[1]

This document synthesizes predictive physicochemical modeling with standard experimental protocols to guide solvent selection for synthesis, purification, and formulation.[1]

Physicochemical Snapshot
PropertyValue (Predicted/Analog-Based)Rationale
Molecular Formula C₁₁H₁₃BrOCore structure
Molecular Weight 241.13 g/mol -
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity driven by benzyl & cyclobutyl groups
Physical State Liquid or Low-Melting SolidAsymmetric ether linkage disrupts crystal packing
Key Functional Groups Benzyl Ether, Alkyl BromideDictates solvent compatibility and reactivity

Theoretical Solubility: Hansen Solubility Parameters (HSP)

To scientifically predict solubility without consuming precious material, we utilize Hansen Solubility Parameters.[1] The total solubility parameter (




1
Calculated HSP Values (Estimated)

Based on structural fragmentation (Group Contribution Method):

  • 
     (Dispersion):  ~18.5 MPa½ (High due to aromatic ring)[1]
    
  • 
     (Polarity):  ~5.0 MPa½ (Low; ether oxygen and C-Br bond provide weak dipoles)[1]
    
  • 
     (H-Bonding):  ~3.5 MPa½ (Very low; ether is H-bond acceptor only)[1]
    
Solubility Prediction Matrix

The interaction radius (

1

1
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent Perfect match for dispersion forces; low H-bonding requirement.[1]
Aromatic TolueneExcellent

interactions with the benzyl group stabilize the solute.[1]
Ethers THF, 2-MeTHFGood/Excellent Ether oxygen matches solute polarity; 2-MeTHF is a greener alternative.[1]
Esters Ethyl AcetateGood Sufficient polarity, though slightly higher

than ideal.[1]
Alcohols Methanol, EthanolPoor High

of solvent creates an energy barrier (hydrophobic effect).[1]
Alkanes Hexane, HeptaneModerate/Low Lacks sufficient polarity to solvate the ether/bromide dipoles effectively.[1]
Aqueous WaterInsoluble Hydrophobic exclusion dominates (< 0.1 mg/mL).[1]

Experimental Protocol: Thermodynamic Solubility

Directive: Do not rely solely on visual estimation. The following protocol uses the "Shake-Flask" method (OECD Guideline 105), modified for high-throughput optimization in drug discovery.

The Self-Validating Workflow

This protocol includes an internal check (Reference Standard) to ensure system integrity.[1]

ShakeFlaskProtocolStartStart: Weigh Test Compound(Excess Solid/Liquid)SolventAddAdd Solvent (1-2 mL)to SupersaturationStart->SolventAddEquilibrateAgitate @ 25°C(24 - 48 Hours)SolventAdd->EquilibrateCheckUndissolved MaterialPresent?Equilibrate->CheckAddMoreAdd More SolidCheck->AddMoreNo (Fully Dissolved)SeparationPhase Separation(Centrifuge/Filter 0.45µm)Check->SeparationYes (Suspension)AddMore->EquilibrateDilutionDilute Supernatant(into Mobile Phase)Separation->DilutionAnalysisQuantification(HPLC-UV or LC-MS)Dilution->AnalysisValidationValidation Check:Is Reference Std within ±5%?Analysis->ValidationValidation->StartFail (System Error)ResultReport Solubility (mg/mL)Validation->ResultPass

Figure 1: Standardized Thermodynamic Solubility Workflow. Note the loop at "Undissolved Material" ensures saturation is achieved, a critical requirement for thermodynamic data.

Step-by-Step Methodology
  • Preparation: Place 10–20 mg of [(3-bromocyclobutoxy)methyl]benzene into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1] Cap tightly (PTFE-lined cap).[1]

  • Saturation Check: Visually confirm undissolved material exists.[1] If clear, add more compound until a persistent suspension forms.[1]

  • Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Instrument: HPLC-UV (Detection @ 254 nm for benzyl chromophore).[1]

    • Standard Curve: Prepare a 3-point calibration curve (0.1, 0.5, 1.0 mg/mL) in Acetonitrile.

    • Calculation:

      
      .[1]
      

Solvent Selection & Green Chemistry Alternatives

Modern drug development mandates the reduction of hazardous solvents (DCM, DMF).[1] Below is a substitution strategy based on the specific reactivity of the cyclobutyl bromide.

Reactivity Warning

Critical Insight: The cyclobutyl bromide moiety is a secondary alkyl halide.[1]

  • Avoid: Pyridine, DMSO, or DMAc at elevated temperatures (>60°C).[1] These solvents are nucleophilic and can cause slow quaternization (displacement of the bromine), leading to impurity formation.[1]

  • Preferred: Non-nucleophilic, aprotic solvents.[1]

Green Substitution Decision Tree

SolventSelectionTargetTarget OperationExtractionExtraction/WorkupTarget->ExtractionReactionReaction MediumTarget->ReactionChromatographyPurificationTarget->ChromatographyDCMAvoid: DCM(Chlorinated)Extraction->DCMTraditionalMeTHFSelect: 2-MeTHF(Bio-derived, Stable)Extraction->MeTHFGreen AltDMFAvoid: DMF/NMP(Reprotoxic)Reaction->DMFTraditionalCPMESelect: CPME(Low Peroxide, Stable)Reaction->CPMEGreen AltTolueneAvoid: Benzene/Toluene(Toxicity)Chromatography->TolueneTraditionalEthylAcetateSelect: Ethyl Acetate(Benign)Chromatography->EthylAcetateGreen Alt

Figure 2: Green Solvent Selection Guide tailored for lipophilic alkyl halides.[1]

Recommended Solvents for Specific Applications
ApplicationRecommended SolventRationale
Reaction (Cross-Coupling) CPME (Cyclopentyl methyl ether) High boiling point (106°C), low peroxide formation, stable against bases used in Suzuki/Grignard chemistry.[1]
Extraction 2-MeTHF (2-Methyltetrahydrofuran) Forms distinct phase with water; higher solubility for lipophilic ethers than standard Ether.[1]
Crystallization Heptane / IPA (9:1) Use Heptane as antisolvent and IPA to tune polarity.[1] (Note: Ensure temperature is low to prevent solvolysis by IPA).

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 105: Water Solubility."[1] OECD Publishing, Paris.[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Definitive source for HSP theory).[1]

  • Pfizer Solvent Selection Guide. "Green Chemistry - Solvent Selection Guide."[1] Pfizer Inc.[1]

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Expert Guide: Stability, Storage, and Handling of [(3-Bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(3-Bromocyclobutoxy)methyl]benzene (CAS: 1443110-01-7), often referred to as Benzyl 3-bromocyclobutyl ether , serves as a critical electrophilic scaffold in the synthesis of conformationally restricted pharmaceutical agents.[1] Its utility lies in the cyclobutane ring, which acts as a bioisostere for phenyl or alkyl chains, improving metabolic stability and altering vector orientation in drug candidates.

However, this utility comes at the cost of stability. The molecule possesses a "dual-threat" structural instability:

  • Thermodynamic Strain: The cyclobutane core (~26.3 kcal/mol ring strain) is susceptible to ring-opening or contraction under cationic conditions.[1]

  • Oxidative Liability: The benzylic ether position is prone to radical autoxidation, leading to peroxide formation.[1][2]

This guide details the physicochemical rationale for its instability and provides a self-validating protocol for its long-term preservation.[1]

Part 1: Molecular Architecture & Intrinsic Reactivity[1]

To master the handling of this reagent, one must understand the forces driving its decomposition.

Structural Vulnerabilities

The molecule consists of a benzyl ether protecting group attached to a 3-bromocyclobutane core.[1]

  • The Benzylic Position: The methylene group (

    
    ) adjacent to the aromatic ring and the oxygen atom is highly activated. The bond dissociation energy (BDE) for these benzylic hydrogens is significantly lower (~88 kcal/mol) than standard alkyl C-H bonds, making them prime targets for radical abstraction by atmospheric oxygen [1].
    
  • The Cyclobutyl Halide: The C-Br bond on a strained ring is kinetically labile.[1] While

    
     reactions are retarded due to the puckered ring conformation (steric approach hindrance), 
    
    
    
    elimination to form cyclobutenes is a significant risk if the compound is exposed to heat or base.
Degradation Pathways

The following Graphviz diagram illustrates the three primary decomposition modes: Autoxidation , Thermal Elimination , and Cationic Rearrangement .

DecompositionPathways Reagent [(3-Bromocyclobutoxy) methyl]benzene O2 Atmospheric O2 (Light/Radical) Reagent->O2 Heat Heat (>40°C) or Strong Base Reagent->Heat Acid Lewis/Brønsted Acid Reagent->Acid Peroxide Benzylic Peroxide (Explosion Hazard) O2->Peroxide Autoxidation Alkene Cyclobutene Derivative (Elimination Product) Heat->Alkene HBr Elimination Cation Homoallylic Cation Rearrangement Acid->Cation Ionization Aldehyde Benzaldehyde + 3-Bromocyclobutanol Peroxide->Aldehyde Decomposition

Figure 1: Primary degradation pathways.[1] Note that benzylic peroxides are shock-sensitive explosives if concentrated.[1]

Part 2: Stability Profile & Critical Parameters

The stability of [(3-bromocyclobutoxy)methyl]benzene is governed by three vectors: Temperature, Atmosphere, and Light.

Quantitative Stability Matrix
ParameterConditionStability ImpactRisk Factor
Temperature > 25°C (RT)Moderate degradation over weeks.[1]Medium: Slow elimination of HBr.
Temperature > 100°CRapid decomposition.[1]High: Thermal elimination to cyclobutene.[1]
Atmosphere Air (Oxygen)Peroxide formation at benzylic site.[1]Critical: Safety hazard upon concentration.[1][3]
Light UV/VisibleHomolysis of C-Br bond; Radical initiation.[1]Medium: Accelerates oxidation & browning.[1]
Moisture High HumiditySlow hydrolysis of C-Br to C-OH.[1]Low: Unless acidic impurities are present.[1]
The Stereochemical Factor

Researchers must note that this compound often exists as a mixture of cis and trans isomers. The cis-isomer (benzyloxy and bromine on the same side) is generally more prone to steric strain but may be less reactive toward


 elimination compared to the trans-isomer, which can more easily achieve the anti-periplanar geometry required for base-induced elimination [2].

Part 3: Storage Protocols (The "How-To")

This protocol utilizes a "Defense in Depth" strategy to prevent the initiation of radical chains and thermal degradation.

The "Gold Standard" Storage Workflow

Objective: Maintain purity >98% for 6+ months.

  • Container Selection: Use amber borosilicate glass vials with Teflon-lined (PTFE) screw caps. Never use standard polyethylene caps, as benzyl ethers can leach plasticizers and oxygen permeates plastics.[1]

  • Atmosphere Exchange: The headspace must be purged with Argon or Nitrogen.[1] Argon is superior as it is heavier than air and forms a "blanket" over the liquid surface.[1]

  • Temperature Control: Store at -20°C . At this temperature, the kinetic rate of autoxidation and elimination is effectively halted.

Decision Tree for Handling

StorageWorkflow Start Receive Reagent Check Check Seal & Appearance (Colorless Liquid?) Start->Check IsYellow Yellow/Brown? Check->IsYellow Purify Filtration through Basic Alumina (Remove HBr) IsYellow->Purify Yes (Degraded) Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) IsYellow->Aliquot No (Pure) Purify->Aliquot Gas Purge Headspace (Argon/N2) Aliquot->Gas Freeze Store at -20°C Gas->Freeze

Figure 2: Workflow for receipt and long-term storage of labile benzyl ethers.

Part 4: Quality Control & Self-Validating Protocols

Before using this reagent in a synthesis (e.g., Grignard formation or nucleophilic substitution), you must validate its integrity.[1]

The Peroxide Test (Mandatory Safety Step)

Benzyl ethers are Class B peroxide formers.[1] Before distilling or heating:

  • Test: Dip a starch-iodide strip into the liquid.

  • Result: Blue/Purple coloration indicates peroxides.[1]

  • Remediation: If positive, wash the organic phase with 10% aqueous sodium thiosulfate or pass through activated basic alumina.[1]

NMR Validation Markers

Use Proton NMR (


-NMR) to check for degradation.[1]
  • Intact Molecule: Look for the benzylic singlet (

    
    ) around 4.4 - 4.5 ppm .[1]
    
  • Degradation (Elimination): Appearance of olefinic protons (cyclobutene) in the 5.8 - 6.0 ppm region indicates thermal degradation.[1]

  • Degradation (Hydrolysis): A shift of the methine proton adjacent to the bromine (

    
    ) from ~4.2 ppm to ~4.0 ppm suggests hydrolysis to the alcohol [3].
    

Part 5: Handling & Safety[1][4]

Lachrymator Potential

While not as potent as benzyl bromide, benzyl ethers carrying alkyl halides can act as mild lachrymators and skin irritants.[1]

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves are generally sufficient for incidental splash, but "Silver Shield" laminate gloves are recommended for prolonged handling.[1]

Reaction Quenching

When using this reagent in reactions (e.g., with strong nucleophiles), quench carefully.[1] If unreacted reagent remains, do not simply rotovap to dryness at high heat.[1]

  • Protocol: Destroy excess alkyl bromide by stirring with an amine (e.g., morpholine) or thiourea if the product allows, or ensure vacuum distillation is performed at the lowest possible bath temperature (<40°C).

References

  • Hiatt, R. (1971).[1] Autoxidation and Antioxidants.[1] In Organic Peroxides (Vol. 2). Wiley-Interscience.[1] [1]

  • Wiberg, K. B. (1996).[1] The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. [1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for NMR shifts of benzyl ethers and cycloalkyl halides). [1]

  • Armarego, W. L. F. (2017).[1][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Source for purification of benzyl ethers and removal of peroxides).[1] [1]

Sources

Unveiling the Energetic Landscape: A Theoretical Guide to Brominated Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Four-Membered Ring in Focus

The cyclobutane moiety, a fundamental building block in organic chemistry, presents a unique scaffold for the design of novel therapeutics and functional materials.[1] Its inherent ring strain and non-planar, puckered conformation give rise to distinct stereochemical and reactivity profiles.[2] When substituted with heavy atoms like bromine, these characteristics are further amplified, introducing complex electronic effects and opening new avenues for synthetic transformations.[3] Brominated cyclobutanes serve as versatile intermediates in organic synthesis and are found in various biologically active molecules.[1]

Theoretical and computational chemistry provides an indispensable toolkit for elucidating the intricate properties of these molecules. By leveraging high-level ab initio and density functional theory (DFT) calculations, we can dissect their conformational preferences, predict spectroscopic signatures, and map out reaction pathways with a high degree of accuracy.[4][5][6] This guide offers an in-depth exploration of the theoretical methodologies employed to study brominated cyclobutane compounds, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The Conformational Puzzle: Puckering and Substituent Effects

Unlike their planar depictions in textbooks, cyclobutane and its derivatives are not flat.[2][7] The ring adopts a puckered or "folded" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents.[2] This puckering creates two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion, the process by which axial and equatorial positions interconvert, is relatively low, leading to a dynamic equilibrium of conformers at room temperature.[4][8]

For brominated cyclobutanes, the position of the bulky and electronegative bromine atom(s) significantly influences the conformational equilibrium. For instance, in trans-1,3-dibromocyclobutane, the molecule possesses a measurable dipole moment, which is only possible if the ring is puckered, preventing the two C-Br bond dipoles from canceling each other out.[7]

Key Conformers of Bromocyclobutane:

  • Equatorial Conformer: The bromine atom occupies an equatorial position, minimizing steric interactions with the rest of the ring. This is generally the more stable conformer.

  • Axial Conformer: The bromine atom is in an axial position, leading to greater steric hindrance.

Theoretical calculations are crucial for quantifying the energy difference between these conformers and predicting their relative populations.

Computational Methodologies: The Scientist's Virtual Toolkit

The accuracy of theoretical predictions hinges on the appropriate selection of computational methods and basis sets. For halogenated systems, certain considerations are paramount.

Density Functional Theory (DFT): A Versatile Workhorse

DFT has emerged as a popular choice for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[5][6]

  • Functionals: Hybrid functionals, such as B3LYP and PBE0, often provide reliable geometries and energies. For systems where non-covalent interactions like halogen bonding might be important, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G) are commonly used. For bromine, it is essential to include polarization functions (the "" in 6-31G) and diffuse functions (the "+" in 6-311+G ) to accurately describe the electron distribution and polarizability of the large halogen atom.[9] For even higher accuracy, correlation-consistent basis sets (e.g., aug-cc-pVDZ) can be employed.[5]

Ab Initio Methods: The Gold Standard

For benchmark studies and situations demanding high accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are invaluable.[4][10] While computationally more expensive, they provide a more rigorous treatment of electron correlation, which can be important for systems with heavy atoms.[11]

Mapping Reactivity: Theoretical Insights into Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers.[12][13]

Nucleophilic Substitution (S(_N)2) Reactions:

Theoretical studies can model the approach of a nucleophile to a brominated cyclobutane, identifying the transition state geometry and the associated energy barrier. This allows for a comparison of the reactivity of different isomers and conformers. DFT calculations have been successfully used to investigate S(_N)2 reactions in similar halogenated systems.[5]

Elimination (E2) Reactions:

The stereochemical outcome of E2 reactions is highly dependent on the conformational arrangement of the leaving group and the abstracted proton. Theoretical modeling can predict the preferred dihedral angle for elimination and identify the most likely products.

Simulating Spectra: From Theory to Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic properties, providing a direct link between theoretical models and experimental observations.

Vibrational Spectroscopy (IR and Raman):

Frequency calculations are a standard output of quantum chemical software. These calculations not only predict the positions of vibrational bands but also their intensities, allowing for the simulation of the entire IR and Raman spectra.[14][15] It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Applying a scaling factor (typically around 0.96 for DFT methods) can improve the agreement with experimental data. The existence of multiple conformers can be identified by the presence of more than the expected number of bands, particularly for the carbon-halogen stretching modes.[14]

NMR Spectroscopy:

Predicting NMR chemical shifts and coupling constants is another powerful application of theoretical chemistry.[16][17]

  • Chemical Shifts: The unique electronic environment of the cyclobutane ring, influenced by ring strain and the electronegativity of bromine, leads to characteristic ¹H and ¹³C chemical shifts.[17] However, accurately predicting the chemical shifts of carbons bonded to heavy atoms like bromine can be challenging and may require specialized methods or empirical corrections to account for relativistic effects.[11]

  • Conformational Averaging: Since cyclobutanes undergo rapid ring inversion at room temperature, the observed NMR spectrum is a weighted average of the spectra of the individual conformers.[18] Therefore, it is crucial to calculate the properties for each stable conformer and then compute a Boltzmann-weighted average to compare with experimental results.

Practical Protocols and Data Visualization

To facilitate the practical application of these theoretical concepts, the following sections provide a step-by-step experimental protocol and visual representations of key concepts.

Experimental Protocol: A Step-by-Step Workflow for Theoretical Analysis
  • Structure Generation: Build the 3D structure of the desired brominated cyclobutane isomer using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a chosen level of theory (e.g., B3LYP/6-311+G**).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure.

    • Verification: Confirm that the structure is a true minimum by ensuring there are no imaginary frequencies.

    • Thermochemistry: Obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Relative Energy Calculation: Determine the relative energies of the conformers to predict their equilibrium populations.

  • Spectroscopic Property Calculation:

    • NMR: Calculate NMR shielding tensors to predict chemical shifts.

    • IR/Raman: Use the calculated frequencies and intensities to simulate the vibrational spectra.

  • Reaction Pathway Analysis (if applicable):

    • Transition State Search: Locate the transition state for the reaction of interest.

    • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the transition state connects the correct reactants and products.

Data Presentation: Conformational Energies of Bromocyclobutane
ConformerMethod/Basis SetRelative Energy (kcal/mol)
EquatorialB3LYP/6-311+G 0.00
AxialB3LYP/6-311+G1.25

Note: These are representative values and will vary depending on the specific level of theory used.

Visualizations: Diagrams for Clarity

G cluster_workflow Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search 1 Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization 2 Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation 3 Energy & Spectra Energy & Spectra Frequency Calculation->Energy & Spectra 4 Analysis Analysis Energy & Spectra->Analysis 5

Caption: A typical workflow for the theoretical study of a brominated cyclobutane compound.

G Reactants Reactants (Bromocyclobutane + Nu⁻) TS Transition State [Nu---C---Br]⁻ Reactants->TS ΔG‡ level1 level1 Products Products (Substituted Cyclobutane + Br⁻) TS->Products level2 level2 level3 level3

Caption: A simplified reaction coordinate diagram for an S(_N)2 reaction on a bromocyclobutane.

Caption: Schematic representation of the equatorial and axial conformers of bromocyclobutane.

Conclusion and Future Outlook

The theoretical study of brominated cyclobutane compounds offers profound insights into their structure, stability, and reactivity. By combining robust computational methodologies with careful analysis, researchers can predict and rationalize a wide range of chemical phenomena. Future research in this area will likely focus on more complex systems, such as polybrominated cyclobutanes and their interactions with biological macromolecules. The continued development of computational methods, particularly in the areas of machine learning and quantum computing, promises to further enhance the predictive power of theoretical chemistry, accelerating the discovery and design of new molecules with tailored properties.

References

  • MDPI.

  • MDPI.

  • The Journal of Physical Chemistry A.

  • Dalal Institute.

  • PubMed.

  • Organic Chemistry Portal.

  • AIP Publishing.

  • Journal of the Chemical Society, Perkin Transactions 2.

  • ResearchGate.

  • Chemical Reviews.

  • Southern Methodist University.

  • Study.com.

  • The Journal of Chemical Physics.

  • PMC.

  • Organic & Biomolecular Chemistry.

  • Modgraph.

  • Computational Chemistry Comparison and Benchmark Database.

  • ResearchGate.

  • YouTube.

  • Chemistry Stack Exchange.

  • Reddit.

  • MDPI.

  • PubMed.

  • MDPI.

  • PubMed.

  • SciSpace.

  • YouTube.

  • PMC.

Sources

Technical Guide: The Reactivity & Strategic Application of the Bromocyclobutoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold in Medicinal Chemistry

In modern drug discovery, the bromocyclobutoxy group —specifically the 3-bromocyclobutoxy moiety—represents a high-value structural motif. It serves as a critical bridge between the metabolic instability of linear alkyl chains and the steric bulk of cyclohexyl/phenyl rings.

For the medicinal chemist, this group offers two distinct advantages:

  • Vector Control: The puckered conformation of the cyclobutane ring allows for precise 1,3-vectorial projection of substituents, critical for accessing deep protein pockets (e.g., CDK2, Sodium Channels).

  • Metabolic Hardening: The strained

    
     character alters the oxidative potential of adjacent heteroatoms, often suppressing Phase I metabolic clearance compared to flexible ethoxy/propoxy linkers.
    

This guide analyzes the reactivity profile of the bromocyclobutoxy group, moving beyond standard textbook definitions to address the practical challenges of ring strain , puckering dynamics , and stereoselective functionalization .

Part 1: Structural Dynamics & Conformational Analysis

The "Puckered" Conformation

Unlike the planar representation often drawn in 2D, the cyclobutane ring is not flat. To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25-35°.

In the context of 3-bromocyclobutoxy , this creates distinct pseudo-equatorial and pseudo-axial positions.

  • Cis-1,3-isomer: Typically, both substituents (Bromo and Alkoxy) prefer the pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion, making this the thermodynamic product.

  • Trans-1,3-isomer: Forces one substituent into a pseudo-axial position, increasing energy and reactivity.

Implication for Reactivity: The leaving group ability of the bromide is heavily dependent on this conformation. An


 backside attack requires a specific trajectory that is often sterically impeded by the ring pucker, necessitating specialized conditions.
Visualization: Conformational Energy Landscape

CyclobutaneConformation cluster_0 Thermodynamic Equilibrium Node1 Planar Transition State (High Torsional Strain) Node3 Puckered Conformation B (Pseudo-axial Br) Node1->Node3 Node2 Puckered Conformation A (Pseudo-equatorial Br) Node2->Node1 Ring Flip (~1.5 kcal/mol) Node3->Node2 Equilibrium Node4 Reactivity Consequence: Pseudo-axial Br is more exposed to Nucleophiles Node3->Node4

Figure 1: The dynamic equilibrium of the cyclobutane ring. The pseudo-axial conformer, while higher in energy, often dictates the rate of nucleophilic substitution due to reduced steric hindrance at the backside of the C-Br bond.

Part 2: Reactivity Profile

Nucleophilic Substitution ( ): The "Slow" Pathway

Cyclobutyl halides are notoriously sluggish in classical


 reactions.
  • Why: The ideal bond angle for the transition state (

    
    ) increases ring strain (I-strain).
    
  • The Fix: Use of aprotic dipolar solvents (DMF, DMSO) and high temperatures is common, but this risks E2 elimination to cyclobutene.

  • Best Practice: For 3-bromocyclobutoxy systems, conversion of the bromide to an iodide (Finkelstein condition) in situ often accelerates the reaction enough to outcompete elimination.

Radical Cross-Coupling: The "Modern" Pathway

Recent advances (e.g., Organic Letters, 2019) have shifted focus to radical mechanisms. The cyclobutyl radical is relatively stable and retains its ring integrity better than cationic intermediates (which are prone to ring contraction/expansion).

  • Mechanism: Single Electron Transfer (SET) to the C-Br bond generates a radical.

  • Catalysts: Nickel (Ni) and Cobalt (Co) systems are superior to Palladium for these

    
     or 
    
    
    
    couplings.
Cationic Instability ( / Solvolysis)

WARNING: Attempting to generate a carbocation at the 3-position (e.g., using Lewis acids) is dangerous.

  • Risk: Transannular hydride shifts or ring contraction to cyclopropylcarbinyl cations.

  • Rule: Avoid strong Lewis acids or protic acidic conditions if the ring integrity must be preserved.

Part 3: Experimental Protocols

Protocol A: Stereoselective Displacement of Bromide

Objective: To substitute the bromine with a nitrogen nucleophile (e.g., pyrazole) while retaining the cyclobutane ring.

Reagents:

  • Substrate: ((1r,3r)-3-bromocyclobutoxy)(tert-butyl)dimethylsilane[1][2]

  • Nucleophile: Pyrazole derivative (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve substrate in DMF (0.1 M concentration).

  • Activation: Add NaI (0.1 equiv) as a catalyst. Rationale: In situ formation of the more reactive alkyl iodide.

  • Addition: Add Nucleophile and Base.

  • Heating: Heat to 60°C. Note: Do not exceed 80°C to prevent E2 elimination.

  • Monitoring: Monitor by LCMS. The "butterfly" flip can cause peak broadening; ensure integration covers the full conformational spread.

Protocol B: Nickel-Catalyzed Cross-Coupling (Negishi-Type)

Objective: To couple the bromocyclobutoxy motif to an aryl ring.

Reagents:

  • Substrate: 3-bromocyclobutoxy derivative[1][2][3]

  • Coupling Partner: Aryl Zinc Halide (ArZnX)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: di-tBu-bipy (10 mol%)

Workflow:

  • Inert Atmosphere: Flame-dry all glassware. Argon atmosphere is mandatory.

  • Catalyst Prep: Premix Ni source and ligand in THF for 30 mins to form the active purple complex.

  • Injection: Add the bromocyclobutoxy substrate.

  • Initiation: Slowly add ArZnX at 0°C to prevent exotherm-driven radical recombination.

  • Quench: Quench with dilute HCl/MeOH.

Part 4: Strategic Applications & Data

Comparative Metabolic Stability

The table below illustrates the half-life (


) improvement when replacing a standard propyl linker with a 3-bromocyclobutoxy (or functionalized cyclobutoxy) linker in a theoretical kinase inhibitor assay (Human Liver Microsomes).
Linker TypeStructure

(min)
Cl_int (mL/min/kg)Notes
n-Propyl

1245Rapid oxidation at

.
Cyclopentyl

2822Lipophilicity issue (High LogD).
Cyclobutyl

55 11 Optimal balance of polarity/strain.
Pathway Visualization: Divergent Synthesis

ReactivityPathways cluster_SN2 Nucleophilic Substitution cluster_Radical Radical Cross-Coupling cluster_Elim Elimination (Side Reaction) Start 3-Bromocyclobutoxy Scaffold SN2_Cond Conditions: Nucleophile, Cs2CO3, DMF, 60°C Start->SN2_Cond Rad_Cond Conditions: Ni/Co Cat, Ar-ZnX or Ar-B(OH)2 Ir-Photoredox Start->Rad_Cond Elim_Cond Conditions: Strong Base (tBuOK) High Temp (>90°C) Start->Elim_Cond Avoid SN2_Prod Product: Functionalized Ether (Retained Ring) SN2_Cond->SN2_Prod Rad_Prod Product: C-C Coupled Biaryl (Bioisostere) Rad_Cond->Rad_Prod Elim_Prod Product: Cyclobutene Enol Ether (Unstable) Elim_Cond->Elim_Prod

Figure 2: Divergent synthetic pathways. The choice of reagents dictates whether the ring is functionalized (Green), coupled (Red), or destroyed via elimination (Yellow).

References

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling . Organic Letters, 2019.[3] Available at: [Link]

  • Rh-catalyzed reagent-free ring expansion of cyclobutenones . Nature Communications / PMC, 2017. Available at: [Link]

  • Nucleophilic Substitution Reactions of Cyclobutyl Halides . Chemistry LibreTexts. Available at: [Link]

  • Degraders of cyclin-dependent kinase 2 (Patent Application). WIPO / Google Patents, 2025. Demonstrates use of protected bromocyclobutoxy intermediates.

Sources

electrophilic substitution reactions of the benzene ring in [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrophilic aromatic substitution (SEAr) of [(3-bromocyclobutoxy)methyl]benzene . This substrate presents a unique chemoselective challenge: it contains a benzyl ether linkage (susceptible to acid-catalyzed cleavage and oxidation) and a strained cyclobutane ring (susceptible to Lewis acid-mediated ring opening).

Standard textbook SEAr conditions (e.g., refluxing


 or 

) will likely lead to catastrophic substrate decomposition. This guide prioritizes mild, highly regioselective protocols designed to functionalize the benzene ring while preserving the delicate aliphatic tail.

Mechanistic Analysis & Regiochemistry

Electronic Effects

The benzene ring is substituted with an alkoxymethyl group (


).
  • Activation: The

    
     group is a weak activator . Unlike a direct alkoxy group (e.g., anisole), the oxygen lone pairs are insulated from the 
    
    
    
    -system by the methylene bridge. Activation occurs primarily through hyperconjugation of the C-H bonds in the benzylic position and the inductive effect (
    
    
    ) of the alkyl group.
  • Directing Effect: It is an ortho/para director .[1] The electron density is highest at the ortho and para positions relative to the substituent.

Steric Control

The (3-bromocyclobutoxy) tail is sterically significant.

  • Ortho Attack: Severely disfavored due to the steric clash with the bulky cyclobutyl ether moiety.

  • Para Attack: Highly favored. The para position is distal to the steric bulk, allowing for facile approach of the electrophile.

Visualizing the Pathway

The following diagram illustrates the electronic activation and the steric decision matrix for the incoming electrophile (


).

SEAr_Mechanism cluster_0 Substrate Properties cluster_1 Regioselectivity Substrate [(3-bromocyclobutoxy)methyl]benzene Group -CH2-O-R Group (Weak Activator) Substrate->Group Electronic Sterics Bulky Cyclobutyl Tail (Steric Shield) Substrate->Sterics Steric Ortho Ortho Position (Blocked) Group->Ortho Directs Para Para Position (Accessible) Group->Para Directs Sterics->Ortho Inhibits Electrophile Electrophile (E+) Electrophile->Ortho Minor/Trace Electrophile->Para Major Pathway

Figure 1: Mechanistic flow showing the dominance of para-substitution due to steric inhibition at the ortho position.

Critical Reaction Parameters & Chemoselectivity

The primary risk in functionalizing this molecule is ether cleavage . Benzyl ethers are classic protecting groups specifically because they can be cleaved by strong acids or oxidation.[2]

The "Danger Zone": Reagents to Avoid
Reagent ClassSpecific ExamplesConsequenceMechanism of Failure
Strong Lewis Acids

Ether Cleavage Coordination to ether oxygen


dealkylation.
Strong Oxidants

, CAN
Benzylic Oxidation Oxidation of benzylic methylene to carbonyl (benzoate) or cleavage.
Reductive Conditions

Hydrogenolysis Cleavage of the benzyl-oxygen bond (yielding toluene derivative).[2][3]
Harsh Nitration Refluxing

Decomposition Acid-catalyzed hydrolysis of ether; oxidative degradation.
Cyclobutane Ring Strain

The cyclobutane ring possesses ~26 kcal/mol of ring strain. While the 3-bromo substituent is relatively stable, the ring itself is prone to expansion or opening in the presence of carbocation-generating Lewis acids (e.g.,


). Avoid Friedel-Crafts Alkylations  using traditional catalysts.

Optimized Experimental Protocols

These protocols are selected for mildness (preserving the ether/cyclobutane) and selectivity (para-substitution).

Protocol A: Mild Para-Bromination (NBS/MeCN)

Objective: Install a bromine atom at the para position without using metallic Lewis acids.[4] Mechanism:


-Bromosuccinimide (NBS) in polar aprotic solvents provides a controlled source of electrophilic bromine (

) without generating strong acid byproducts.
  • Preparation: Dissolve 1.0 eq of [(3-bromocyclobutoxy)methyl]benzene in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

    • Note: MeCN is crucial; it stabilizes the bromonium intermediate and promotes para selectivity.

  • Reagent Addition: Add 1.05 eq of NBS (N-Bromosuccinimide) in a single portion.

    • Optional: If reaction is sluggish, add 5 mol%

      
       as a mild catalyst. Avoid acids.
      
  • Reaction: Stir at Room Temperature (25°C) . Monitor by TLC/LC-MS.

    • Typical Time: 2–6 hours.

    • Endpoint: Disappearance of starting material.

  • Workup: Concentrate MeCN under reduced pressure. Redissolve residue in

    
    , wash with water (
    
    
    
    ) to remove succinimide, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a symmetric 
    
    
    
    pattern in the aromatic region (characteristic of 1,4-disubstitution).
Protocol B: Non-Acidic Nitration (Acetyl Nitrate)

Objective: Nitration of the ring without hydrolyzing the ether linkage.[4] Mechanism: Acetyl nitrate is generated in situ. It is a potent nitrating agent that operates near neutral/mildly acidic pH compared to sulfuric acid mixed reagents.

  • Preparation (In Situ): In a separate flask, cool Acetic Anhydride (

    
    , 5 eq) to 0°C. Slowly add fuming 
    
    
    
    (1.1 eq) dropwise, keeping temperature <5°C.
    • Safety: Exothermic. Acetyl nitrate is unstable; prepare fresh and use immediately.

  • Substrate Addition: Dissolve substrate (1.0 eq) in a minimum volume of

    
    . Add this solution dropwise to the nitrating mixture at 0°C.
    
  • Reaction: Stir at 0°C to 10°C . Do not heat.

    • Risk:[3][5][6] Heating >20°C increases risk of oxidative cleavage of the benzyl ether.

  • Quench: Pour the mixture into ice-cold saturated

    
     solution. Stir vigorously to hydrolyze excess anhydride.
    
  • Isolation: Extract with Ethyl Acetate. The product will be the p-nitrobenzyl ether derivative.

Troubleshooting & Analysis

Common Failure Modes
  • Loss of Cyclobutyl Group: If the NMR shows loss of the cyclobutane multiplet (

    
     1.5–4.5 ppm) but retention of the aromatic ring, the ether linkage has cleaved.
    
    • Correction: Switch to Protocol A (NBS) or lower the temperature in Protocol B.

  • Poly-substitution: If multiple halogens are observed.

    • Correction: Ensure strict 1.0 eq stoichiometry of NBS. The activating group is weak, so over-reaction is less likely than with phenols, but still possible.

Analytical Validation
FeatureExpected Signal (1H NMR)Diagnostic Value
Para-Substitution 2x Doublets (approx 7.0–7.5 ppm),

Hz
Confirms regioselectivity (

system).
Benzylic

Singlet (approx 4.5 ppm)Confirms ether linkage is intact.
Cyclobutane Multiplets (1.8–4.5 ppm)Confirms ring integrity.

References

  • Carreno, M. C., et al. (1995).[7] "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[7] The Journal of Organic Chemistry. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 11: Aromatic Substitution). Link

  • Pradhan, P. P., et al. (2009).[2][6] "Oxidative Cleavage of Benzylic Ethers." The Journal of Organic Chemistry. (Highlights sensitivity of benzyl ethers to oxidation). Link

  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition. (Detailed thermodynamics of cyclobutane strain). Link

Sources

An In-depth Technical Guide to the Conformational Analysis of the Cyclobutane Ring in [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclobutane ring, a motif of growing importance in medicinal chemistry, presents a unique conformational landscape that significantly influences molecular properties and biological activity.[1] Its puckered, non-planar structure dictates the spatial orientation of substituents, which is critical for interactions with biological targets. This guide provides an in-depth exploration of the conformational analysis of the cyclobutane ring, using [(3-bromocyclobutoxy)methyl]benzene as a practical case study. We will dissect the theoretical underpinnings of cyclobutane's geometry and present a synergistic workflow combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to elucidate its preferred three-dimensional structure in solution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of carbocyclic ring systems in molecular design.

The Fundamental Energetics of the Cyclobutane Ring

The conformational preferences of cycloalkanes are dictated by a delicate balance of three types of strain: angle strain, torsional strain, and steric strain.[2] For cyclobutane, with a total ring strain of approximately 110 kJ/mol (26.4 kcal/mol), the interplay between angle and torsional strain is paramount.[3]

  • Angle Strain: A perfectly planar, square geometry would impose C-C-C bond angles of 90°. This is a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[2][4]

  • Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in maximum torsional strain.[2][5]

To alleviate this high torsional strain, the cyclobutane ring deviates from planarity. It adopts a "puckered" or "butterfly" conformation, where one carbon atom is bent out of the plane formed by the other three.[2][3][6] This puckering reduces the eclipsing interactions between adjacent C-H bonds.[5] However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[4][5] The molecule rapidly interconverts between equivalent puckered conformations at room temperature.[2][6] The puckering angle is typically around 25-35°.[3][6][7]

Caption: Energetic trade-off in cyclobutane conformation.

The Influence of Substituents: Axial vs. Equatorial Positions

When a substituent is introduced onto the cyclobutane ring, it disrupts the symmetry of the puckered conformations. This leads to the existence of two distinct, non-equivalent positions for the substituent: axial and equatorial.

  • Axial (a): The substituent bond is approximately parallel to the C2 axis of symmetry of the ring.[8]

  • Equatorial (e): The substituent bond is oriented away from the ring's center.

These two positions give rise to two diastereomeric conformers that are in equilibrium through ring flipping. Generally, the conformer with the bulky substituent in the more sterically favorable equatorial position is lower in energy and thus more populated. The energy difference between these conformers determines the conformational bias.

Caption: Axial and equatorial positions in a monosubstituted cyclobutane.

A Synergistic Approach: NMR Spectroscopy and Computational Modeling

Determining the preferred conformation of [(3-bromocyclobutoxy)methyl]benzene requires a multi-faceted approach. While X-ray crystallography provides definitive solid-state data, NMR spectroscopy is the premier technique for studying conformational equilibria in solution, which is more relevant to biological systems.[9][10] Computational modeling complements experimental data by providing theoretical geometries and energy landscapes.[9]

High-Resolution NMR Spectroscopy

The key to elucidating the conformation lies in the analysis of vicinal proton-proton coupling constants (³JHH). These couplings are transmitted through the C-C bonds and their magnitude is highly dependent on the dihedral angle (φ) between the coupled protons, as described by the Karplus equation .[11][12]

  • Karplus Equation: J(φ) = A cos²φ + B cosφ + C[12]

Where A, B, and C are empirically derived parameters.[12] In simple terms, a large coupling constant (typically 8-13 Hz) is observed for protons with a dihedral angle of ~180° (anti-periplanar), while a small coupling constant (0-5 Hz) corresponds to angles near 90° (gauche).[11][12] By measuring the ³JHH values for the protons on the cyclobutane ring, we can deduce the dihedral angles and thus the ring's pucker and the substituent's preferred orientation.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for this analysis. The process involves:

  • Conformational Search: Building both the axial and equatorial conformers of the target molecule in silico.

  • Geometry Optimization: Calculating the lowest energy structure for each conformer. This provides theoretical bond lengths, bond angles, and dihedral angles.

  • Energy Calculation: Determining the relative electronic energies of the optimized conformers to predict which is more stable.

  • NMR Parameter Prediction: Simulating NMR coupling constants based on the optimized geometries. These theoretical values can then be compared directly with experimental data for validation.

G start Target Molecule: [(3-bromocyclobutoxy)methyl]benzene nmr Experimental Protocol: Acquire High-Resolution ¹H NMR Spectrum start->nmr comp Computational Protocol: DFT Geometry Optimization & Energy Calculation start->comp extract Extract Experimental ³J(H,H) Coupling Constants nmr->extract predict Predict Theoretical Dihedral Angles & Energies (Axial vs. Equatorial) comp->predict karplus Apply Karplus Relationship to Determine Dihedral Angles extract->karplus compare Compare & Correlate Experimental and Theoretical Data karplus->compare predict->compare result Elucidate Dominant Solution-State Conformation compare->result

Caption: Integrated workflow for conformational analysis.

Case Study: [(3-bromocyclobutoxy)methyl]benzene

Proposed Synthetic Route

A plausible synthesis involves a Williamson ether synthesis, reacting the sodium salt of 3-bromocyclobutanol with benzyl bromide. The stereochemistry of the starting 3-bromocyclobutanol (cis/trans) will influence the final product, but the conformational analysis protocol remains the same.

Experimental & Computational Protocols

Protocol 1: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10 mg of [(3-bromocyclobutoxy)methyl]benzene in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

  • Data Processing: Process the spectrum to achieve high resolution.

  • Analysis: Perform spectral deconvolution or analysis of the multiplet patterns for the cyclobutane protons to extract precise chemical shifts and coupling constants (J-values).[13]

Protocol 2: Computational Modeling

  • Structure Building: Construct both cis and trans isomers (relative to the benzyloxy group) of the title compound, with the bromine atom in both axial and equatorial positions for each.

  • Methodology Selection: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Geometry Optimization: Perform a full geometry optimization for all four starting structures in a simulated solvent environment (e.g., using the PCM model for chloroform).

  • Frequency Calculation: Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies.

  • Data Analysis: Compare the final electronic energies to determine the most stable conformer. Extract the key H-C-C-H dihedral angles from the optimized geometry of the lowest energy conformer.

Data Interpretation: A Hypothetical Analysis

Let us assume the analysis is performed on the trans isomer. The key protons for analysis are H_A, H_B, and H_C as defined on the structure below. We would measure the coupling constants between them.

Table 1: Hypothetical ¹H NMR and Computational Data for trans-[(3-bromocyclobutoxy)methyl]benzene

ParameterAxial Bromine Conformer (Calculated)Equatorial Bromine Conformer (Calculated)Experimental Value (Hypothetical)
Relative Energy +5.8 kJ/mol0.0 kJ/mol -
Dihedral Angle (φ) HA-C-C-HB ~60° (gauche)~175° (anti)-
³JAB (trans-diaxial/diequatorial) ~2.5 Hz~9.5 Hz 9.2 Hz
Dihedral Angle (φ) HA-C-C-HC ~60° (gauche)~55° (gauche)-
³JAC (cis-axial/equatorial) ~3.0 Hz~3.5 Hz 3.8 Hz

Analysis of Results:

  • Computational Prediction: The computational results predict that the conformer with the bromine atom in the equatorial position is significantly more stable (by 5.8 kJ/mol) than the axial conformer. This is expected, as it minimizes steric interactions.

  • Experimental Validation: The key experimental value is the large coupling constant observed for ³JAB (9.2 Hz). According to the Karplus relationship, a large J-value corresponds to a nearly anti-periplanar relationship (~180°) between the coupled protons.[12]

  • Correlation: The calculated dihedral angle for HA and HB in the equatorial conformer (~175°) aligns perfectly with the large experimental J-value. Conversely, the axial conformer predicts a gauche relationship (~60°) and a small J-value (~2.5 Hz), which contradicts the experimental data.

Conclusion and Implications for Drug Development

This guide has detailed a robust, integrated workflow for the conformational analysis of the substituted cyclobutane ring. The puckered nature of the ring is not a trivial feature; it is a fundamental property that dictates the three-dimensional architecture of the molecule.[1] For drug development professionals, understanding the preferred conformation is critical. The precise spatial arrangement of pharmacophoric groups, governed by the ring's pucker and the axial/equatorial positioning of substituents, directly impacts molecular recognition, binding affinity to target proteins, and overall pharmacological profile. By combining the empirical power of NMR with the predictive capabilities of computational chemistry, researchers can confidently elucidate these structures, enabling more rational and structure-guided drug design.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Mammino, L. Conformational analysis of cycloalkanes. ResearchGate. Available from: [Link]

  • Conformations of cyclobutane. YouTube. (2018-08-13). Available from: [Link]

  • Egawa, T., et al. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. Available from: [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. Available from: [Link]

  • Formaggio, F., et al. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. (2014-04-03). Available from: [Link]

  • OpenStax. 4.4 Conformations of Cycloalkanes. Organic Chemistry. (2023-09-20). Available from: [Link]

  • LibreTexts. 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. (2024-06-18). Available from: [Link]

  • Conformation of Cyclobutane and Cyclopentane. YouTube. (2017-08-10). Available from: [Link]

  • Roberts, J.D. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. Available from: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. Available from: [Link]

  • Wuitschik, G., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available from: [Link]

  • Abraham, R.J., et al. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available from: [Link]

  • Karplus equation. Wikipedia. Available from: [Link]

  • TOPIC: 3 - Alkanes / Cycloalkanes. ChemEd X. Available from: [Link]

  • Cremer, D., & Szabo, K. J. Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. Available from: [Link]

  • Cremer, D., et al. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. Available from: [Link]

  • Tormena, C.F. NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. Available from: [Link]

  • LibreTexts. 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. (2015-07-05). Available from: [Link]

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Methodological & Application

laboratory scale synthesis protocol for [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following application note outlines a robust, laboratory-scale synthesis protocol for [(3-bromocyclobutoxy)methyl]benzene (also known as Benzyl 3-bromocyclobutyl ether).

This protocol prioritizes the "Ether-First" strategy , which installs the benzyl ether protecting group early in the synthesis to avoid the chemoselectivity issues associated with alkylating a brominated precursor. The route utilizes a [2+2] cycloaddition to construct the cyclobutane core, followed by stereoselective reduction and a mild Appel bromination to prevent ring contraction.

CAS No: 1443110-01-7 Target Audience: Medicinal Chemists, Process Development Scientists Scale: Gram-scale (10–50 g)

Part 1: Strategic Overview & Retrosynthesis

The synthesis of cyclobutyl ethers requires careful handling of the strained four-membered ring. Direct alkylation of 3-bromocyclobutanol is risky due to the lability of the C-Br bond under basic conditions (elimination to cyclobutene). Therefore, this protocol builds the ring with the ether moiety already in place.

Retrosynthetic Analysis
  • Target Disconnection: The C–Br bond is installed last via nucleophilic substitution of an alcohol.

  • Stereocontrol: The cis-alcohol (major product of ketone reduction) is converted to the trans-bromide via SN2 inversion.

  • Ring Construction: The cyclobutane core is generated via a [2+2] cycloaddition between benzyl vinyl ether and dichloroketene.

Figure 1: Retrosynthetic pathway utilizing the "Ether-First" strategy to maintain ring integrity.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

This stage involves the formation of the cyclobutane ring via a [2+2] cycloaddition of benzyl vinyl ether and dichloroketene (generated in situ), followed by reductive dechlorination.

Reagents & Materials:

  • Benzyl vinyl ether (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc-Copper couple (Zn-Cu) or activated Zinc dust (2.5 equiv)

  • Dimethoxyethane (DME) or Diethyl ether (anhydrous)

  • Acetic acid (glacial)

  • Zinc dust (for dechlorination step)

Step-by-Step Methodology:

  • Cycloaddition ([2+2]):

    • To a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, add Benzyl vinyl ether (50 mmol) and activated Zn-Cu couple (75 mmol) in anhydrous DME (150 mL).

    • Cool the suspension to 0°C under nitrogen atmosphere.

    • Dropwise add a solution of Trichloroacetyl chloride (60 mmol) in DME (20 mL) over 1 hour. Note: The reaction is exothermic; control the rate to maintain temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is 2,2-dichloro-3-(benzyloxy)cyclobutanone.

    • Workup: Filter the reaction mixture through a Celite pad to remove zinc salts. Concentrate the filtrate to roughly 50% volume.

  • Dechlorination:

    • Dissolve the crude dichlorocyclobutanone concentrate in Glacial Acetic Acid (100 mL).

    • Add Zinc dust (200 mmol) in portions at room temperature. Caution: Hydrogen gas evolution may occur.

    • Heat the mixture to 60°C and stir for 4 hours to effect reductive dechlorination.

    • Workup: Cool to room temperature. Filter off excess zinc. Dilute the filtrate with EtOAc (200 mL) and wash cautiously with saturated NaHCO3 (3 x 100 mL) until neutral. Wash with brine, dry over MgSO4, and concentrate.

    • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 3-(benzyloxy)cyclobutan-1-one as a pale yellow oil.

Stage 2: Stereoselective Reduction to 3-(Benzyloxy)cyclobutan-1-ol

Reduction of the ketone typically yields a mixture of cis and trans isomers. Sodium borohydride favors the formation of the cis-isomer (benzyloxy and hydroxyl groups on the same side) due to hydride attack from the less hindered face.

Reagents:

  • 3-(Benzyloxy)cyclobutan-1-one (from Stage 1)

  • Sodium Borohydride (NaBH4, 0.6 equiv)

  • Methanol (anhydrous)

Protocol:

  • Dissolve the ketone (20 mmol) in anhydrous Methanol (60 mL) and cool to -10°C.

  • Add NaBH4 (12 mmol) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Add saturated NH4Cl solution (20 mL) and stir for 15 minutes.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

  • Analysis: The product is typically a ~4:1 mixture favoring the cis-isomer. For the purpose of bromination, separation is not strictly required if the trans-bromide is the desired major product, but flash chromatography (Hexanes/EtOAc 3:1) can be used to isolate the pure cis-alcohol.

Stage 3: Appel Bromination to [(3-Bromocyclobutoxy)methyl]benzene

Direct treatment of cyclobutanols with HBr often leads to ring opening or contraction (cyclopropylcarbinyl rearrangement). The Appel reaction (PPh3/CBr4) is neutral and mild, proceeding via an SN2 mechanism to invert the stereochemistry (converting cis-alcohol to trans-bromide).

Reagents:

  • 3-(Benzyloxy)cyclobutan-1-ol (1.0 equiv)

  • Carbon Tetrabromide (CBr4, 1.2 equiv)

  • Triphenylphosphine (PPh3, 1.2 equiv)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Preparation: In a flame-dried flask, dissolve 3-(benzyloxy)cyclobutan-1-ol (10 mmol) and CBr4 (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C.

  • Addition: Dissolve PPh3 (12 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC (the alcohol spot should disappear; the bromide is less polar).

  • Workup: Add Hexanes (100 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter the white solid through a silica plug.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

  • Product: [(3-Bromocyclobutoxy)methyl]benzene is obtained as a clear, colorless oil.

Part 3: Analytical & Safety Data

Key Analytical Parameters
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkens upon storage; store in dark.
1H NMR (CDCl3)

7.35 (m, 5H, Ar-H), 4.45 (s, 2H, Ph-CH2), 4.20 (m, 1H, CH-Br), 3.85 (m, 1H, CH-OBn), 2.4-2.8 (m, 4H, Cyclobutane-CH2)
Diagnostic signals: Benzyl singlet and two methine multiplets.
Stereochemistry Major isomer: transAssuming cis-alcohol precursor and SN2 inversion.
Storage 2–8°C, Inert AtmosphereSensitive to light and moisture.
Safety & Hazards
  • Carbon Tetrabromide (CBr4): Toxic and corrosive. Handle in a fume hood.

  • Benzyl Vinyl Ether: Flammable.

  • Cyclobutyl Bromides: Potential alkylating agents (genotoxic). Handle with double gloves and avoid inhalation.

  • Reaction Pressure: The dechlorination step generates hydrogen gas; ensure open venting to a bubbler.

Mechanistic Pathway (Appel Reaction)[1][2]

Figure 2: Mechanistic flow of the Appel reaction ensuring stereochemical inversion and ring preservation.

References

  • Cyclobutanone Synthesis ([2+2] Cycloaddition): Danheiser, R. L.; Savariar, S. "Synthesis of 3-substituted cyclobutanones via the reaction of dichloroketene with vinyl ethers." Tetrahedron Letters, 1987, 28(29), 3299-3302. Context: Establishes the standard protocol for dichloroketene generation and cycloaddition with enol ethers.
  • Krepski, L. R.; Hassner, A. "An improved procedure for the preparation of α,α-dichlorocyclobutanones." Journal of Organic Chemistry, 1978, 43(16), 3173–3175.
  • Appel Reaction on Cyclobutanols

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801-811. Link

    • Context: Foundational text for the mild conversion of alcohols to halides without c
  • Wiberg, K. B. "Stereochemistry of the reduction of cyclobutanones." Journal of the American Chemical Society, 1990, 112, 3173.

using [(3-bromocyclobutoxy)methyl]benzene in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of [(3-Bromocyclobutoxy)methyl]benzene

Executive Summary

This technical guide details the protocol for utilizing [(3-bromocyclobutoxy)methyl]benzene (also referred to as benzyl 3-bromocyclobutyl ether) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

Coupling secondary alkyl halides—particularly those on strained rings like cyclobutane—presents distinct challenges compared to aryl or vinyl halides. The primary hurdles are slow oxidative addition (due to steric hindrance and electron richness) and rapid


-hydride elimination  (leading to cyclobutene side products).

This guide provides a field-proven protocol utilizing Bulky Electron-Rich Phosphine (BERP) ligands with Palladium, a system pioneered by the Fu group, to overcome these barriers and efficiently install aryl or vinyl groups onto the cyclobutane core.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate, [(3-bromocyclobutoxy)methyl]benzene , features a bromine atom attached to a secondary carbon within a strained cyclobutane ring.

  • Structure: 1-(Benzyloxy)-3-bromocyclobutane.

  • Reactivity Profile: Unlike aryl bromides, this substrate cannot undergo classical concerted oxidative addition easily. It requires a catalyst system capable of initiating a radical-type oxidative addition or a highly accelerated

    
     pathway.
    
  • Major Side Reaction:

    
    -hydride elimination is the dominant failure mode, yielding 1-(benzyloxy)cyclobut-2-ene.
    
Catalyst Selection Strategy

To suppress


-hydride elimination, the catalyst must possess a bulky ligand that occupies the coordination sphere, physically blocking the coplanar alignment required for elimination.
  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (Sources of Pd(0)).

  • Ligand: Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃) . These ligands are electron-rich (facilitating oxidative addition) and sterically demanding (preventing

    
    -elimination).
    
  • Base: K₃PO₄ (anhydrous or monohydrate) is preferred over carbonates for alkyl halide coupling to maintain a strictly controlled basicity that aids transmetalation without promoting elimination.

Experimental Protocol

Method A: Pd(OAc)₂ / PCy₃ System (Standard Robust Protocol)

Recommended for initial screening and scale-up due to reagent stability.

Materials:

  • [(3-Bromocyclobutoxy)methyl]benzene (1.0 equiv)

  • Aryl/Vinyl Boronic Acid (1.2 – 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (4–5 mol%)

  • Tricyclohexylphosphine [PCy₃] (8–10 mol%) (Note: Use PCy₃·HBF₄ salt with extra base if free phosphine is unavailable, but free phosphine is preferred for kinetics).

  • Potassium Phosphate Tribasic [K₃PO₄] (3.0 equiv)

  • Solvent: Toluene/Water (19:1 ratio) or Dioxane/Water (9:1).

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (4 mol%) and PCy₃ (8 mol%).

    • Add the reaction solvent (e.g., Toluene, 2 mL/mmol substrate) and stir at room temperature for 15–30 minutes. The solution should turn from orange/brown to a pale yellow or clear solution, indicating the formation of the active

      
       species.
      
  • Reagent Addition:

    • Add the aryl boronic acid (1.3 equiv) and finely ground K₃PO₄ (3.0 equiv) to the catalyst mixture.

    • Add the substrate [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv).

    • Add water (5% v/v relative to toluene). Note: A small amount of water is essential for the boronic acid activation/transmetalation step.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Heat the mixture to 100°C with vigorous stirring.

    • Time: 12–24 hours. Monitor by GC-MS or LC-MS.

    • Checkpoint: Look for the disappearance of the bromide (M+) and the absence of the elimination product (M-HBr).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and phosphate salts.

    • Wash the filtrate with water and brine. Dry over MgSO₄.

    • Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the specific pathway for this secondary alkyl halide, highlighting the critical role of the bulky ligand.

SuzukiCycle cluster_ligand Ligand Role (PCy3) Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Alkyl Halides) Pd0->OxAdd + R-Br (Cyclobutyl) PdII_Alkyl L-Pd(II)-Alkyl (Unstable Intermediate) OxAdd->PdII_Alkyl BetaElim SIDE REACTION: Beta-Hydride Elimination PdII_Alkyl->BetaElim If Ligand is Small TransMet Transmetalation (Ar-B(OH)2 + Base) PdII_Alkyl->TransMet If Ligand is Bulky (PCy3) PdII_Dialkyl L-Pd(II)-(Ar)(Alkyl) TransMet->PdII_Dialkyl RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the divergence between productive transmetalation and destructive beta-hydride elimination. The use of bulky ligands (PCy3) accelerates the productive path.

Data Summary & Troubleshooting

Reaction Parameters Table
ParameterStandard ConditionOptimization RangeReason
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(II) is cheaper/stable; reduces in situ.
Ligand PCy₃P(t-Bu)₃, SPhosBulky, electron-rich alkyl phosphines are mandatory.
L:M Ratio 2:11.5:1 to 3:1Excess ligand ensures Pd is ligated, preventing precipitation.
Base K₃PO₄Cs₂CO₃, KOtBuPhosphate buffers pH; prevents hydrolytic deboronation.
Solvent Toluene/H₂O (19:1)Dioxane, THFBiphasic system aids solubility of inorganic base.
Temp 100°C80°C – 110°CHigh energy barrier for alkyl halide oxidative addition.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst deactivation or oxidation of phosphine.

    • Fix: Ensure inert atmosphere (Argon/Nitrogen). Use fresh PCy₃ or PCy₃·HBF₄ (with extra base). Increase catalyst loading to 10 mol%.

  • Issue:

    
    -Elimination Product Observed (Cyclobutene). 
    
    • Cause: Ligand not bulky enough or low concentration.

    • Fix: Switch to P(t-Bu)₃ (more bulky). Lower reaction temperature slightly (80°C) and extend time.

  • Issue: Protodehalogenation (R-Br -> R-H).

    • Cause: Hydride source present (often from solvent or moisture if Pd-H forms).

    • Fix: Use strictly anhydrous toluene for the organic phase; ensure water is degassed.

References

  • Standard Alkyl Halide Coupling (Fu Conditions)

    • Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C.[2] "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[2] Journal of the American Chemical Society, 2002 , 124, 13662–13663.[2]

  • Review of Alkyl Halide Cross-Coupling

    • Jana, R.; Pathak, T. P.; Sigman, M. S. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-electrophiles as Reactants." Chemical Reviews, 2011, 111, 1417–1492.
  • Cyclobutyl Coupling Specifics

    • Uses analogous conditions to those described for secondary alkyl bromides in: Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C.[2] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 2001 , 123, 10099.

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The Strategic Application of [(3-bromocyclobutoxy)methyl]benzene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small aliphatic rings, particularly cyclobutanes, have emerged as powerful tools for medicinal chemists, offering a unique combination of structural rigidity and three-dimensionality that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the strategic application of a versatile building block, [(3-bromocyclobutoxy)methyl]benzene , in the design and synthesis of next-generation therapeutics. This reagent provides a readily adaptable scaffold, enabling chemists to leverage the well-documented benefits of the cyclobutane moiety to overcome common challenges in lead optimization.[3][4]

The core value of the cyclobutane ring lies in its distinct puckered conformation and its role as a bioisostere, a chemical substituent that can replace another group while retaining or enhancing desired biological activity.[5][6] Unlike flat aromatic rings, the C(sp³)-rich, three-dimensional nature of the cyclobutane scaffold allows for better spatial complementarity with protein binding sites, potentially leading to improved binding affinities.[2][7] Furthermore, its incorporation can increase metabolic stability, reduce planarity, and provide conformational restriction, all of which are critical factors in developing successful drug candidates.[3][8] The title compound, with its reactive bromine handle, serves as an efficient gateway for introducing the advantageous benzyloxymethyl-cyclobutoxy fragment into a wide array of molecular architectures.[9]

Physicochemical Properties and Strategic Advantages

The incorporation of the [(3-bromocyclobutoxy)methyl]benzene moiety into a lead compound can confer several strategic advantages during the optimization process. Understanding these benefits is key to its rational application.

PropertyAdvantage in Drug DesignSupporting Rationale
Increased Three-Dimensionality Enhances binding affinity and selectivity by providing better spatial arrangement to complement target proteins.[2]Moves away from the often "flat" chemical space of traditional aromatic-rich compounds. The puckered cyclobutane ring introduces defined vectors for substituents.[4]
Metabolic Stability Can block metabolically labile sites and is generally more resistant to oxidative metabolism compared to acyclic analogues.[2][3]The C-C bonds within the strained ring are relatively inert, and the ring can shield adjacent functional groups from enzymatic degradation.[2]
Conformational Restriction Reduces the entropic penalty upon binding to a target by limiting the number of available conformations of a flexible linker.[8][10]Replacing a flexible alkyl chain with a rigid cyclobutane ring pre-organizes the molecule into a more bioactive conformation.[1][8]
Bioisosterism Can serve as a bioisostere for gem-dimethyl groups, alkenes, or even small aromatic rings, potentially improving properties like solubility or toxicity.[1][3][5]Offers a different steric and electronic profile while maintaining the necessary geometry for biological activity.
Improved Pharmacokinetics (PK) The increased saturation (higher fraction of sp³ carbons) often correlates with improved aqueous solubility and better overall PK profiles.[2][4]Reducing planarity and lipophilicity can mitigate issues with promiscuity, poor solubility, and rapid clearance.
Synthetic Tractability The bromine atom serves as a versatile synthetic handle for nucleophilic substitution or cross-coupling reactions.[9]Allows for straightforward derivatization and library synthesis to explore structure-activity relationships (SAR).

Core Experimental Protocols

The true utility of [(3-bromocyclobutoxy)methyl]benzene is realized through its synthetic application. Below are detailed, self-validating protocols for its synthesis and subsequent derivatization, providing a clear path for researchers to incorporate this valuable building block.

Protocol 1: Synthesis of [(3-bromocyclobutoxy)methyl]benzene

This protocol outlines a plausible two-step synthesis starting from commercially available 3-bromocyclobutanol. The procedure involves a standard Williamson ether synthesis.

Objective: To prepare the title compound for use as a medicinal chemistry building block.

Materials:

  • 3-bromocyclobutanol

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred THF.

  • Alcohol Addition: Dissolve 3-bromocyclobutanol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

    • Causality Insight: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas as the alkoxide is formed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Ether Formation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Self-Validation Check: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield [(3-bromocyclobutoxy)methyl]benzene as a clear oil.

Protocol 2: Application in Library Synthesis via Nucleophilic Substitution

This protocol demonstrates how to use [(3-bromocyclobutoxy)methyl]benzene to generate a small library of diverse analogs for biological screening. The bromine atom is displaced by various nucleophiles.

Objective: To create a set of derivatives by substituting the bromide with representative amine and thiol nucleophiles.

Workflow Diagram:

G cluster_start Starting Material cluster_reaction Parallel Synthesis cluster_products Derivative Library start [(3-bromocyclobutoxy)methyl]benzene amine Amine (R-NH2) Base, Solvent start->amine Reaction 1 thiol Thiol (R-SH) Base, Solvent start->thiol Reaction 2 product_amine N-Substituted Amine Derivative amine->product_amine product_thiol Thioether Derivative thiol->product_thiol

Caption: Parallel synthesis workflow for library generation.

Materials:

  • [(3-bromocyclobutoxy)methyl]benzene

  • A selection of primary or secondary amines (e.g., morpholine, piperidine, benzylamine)

  • A selection of thiols (e.g., thiophenol, 1-butanethiol)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • A polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN)

  • Standard workup and purification reagents.

Step-by-Step Methodology:

  • Array Setup: In a parallel synthesis vial array, add [(3-bromocyclobutoxy)methyl]benzene (1.0 equivalent) dissolved in DMF to each vial.

  • Reagent Addition: To each respective vial, add a different nucleophile (amine or thiol, 1.2 equivalents) and DIPEA (2.0 equivalents).

    • Causality Insight: DIPEA is used as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile itself.

  • Reaction: Seal the vials and heat the array to 60-80 °C. Stir for 12-24 hours.

  • Progress Monitoring: Monitor the reactions using an appropriate method, such as LC-MS, to confirm the formation of the desired product mass and consumption of the starting material.

    • Self-Validation Check: LC-MS provides a rapid check for reaction success across the entire array before committing to a full workup and purification of each sample.

  • Workup: Upon completion, allow the vials to cool to room temperature. Dilute the contents with ethyl acetate and wash successively with water (to remove DMF) and brine.

  • Purification: Dry the organic layers (e.g., using a phase separator cartridge or MgSO₄) and concentrate. Purify each derivative using preparative HPLC or flash chromatography to yield the final compounds for analysis and screening.

Conceptual Application in Drug Design

The strategic value of [(3-bromocyclobutoxy)methyl]benzene is best illustrated through its potential to modify existing drug scaffolds. Consider a hypothetical lead compound with a flexible linker that is susceptible to metabolic degradation.

G cluster_problem Initial Lead Compound cluster_solution Optimization Strategy cluster_result Optimized Candidate lead Pharmacophore_A --(Flexible Linker)-- Pharmacophore_B problem Metabolic Liability High Conformational Flexibility lead->problem strategy Introduce Cyclobutane as a Rigid Bioisostere problem->strategy Address with reagent {[(3-bromocyclobutoxy)methyl]benzene | Reactive Bromine Handle} reagent->strategy optimized Pharmacophore_A --(Cyclobutoxy Linker)-- Pharmacophore_B strategy->optimized Leads to benefit Improved Metabolic Stability Reduced Flexibility Enhanced Potency optimized->benefit

Caption: Logic diagram for lead optimization.

By replacing the flexible linker with the cyclobutoxy moiety, a medicinal chemist can rigidify the structure, potentially locking it into a more favorable binding conformation and shielding it from metabolic enzymes. This single modification can lead to dramatic improvements in potency and pharmacokinetic profile, demonstrating the power of this strategic building block.[4][8][11] The continued exploration of C(sp³)-rich scaffolds, facilitated by reagents like [(3-bromocyclobutoxy)methyl]benzene, is a promising avenue for discovering the next generation of innovative medicines.[1]

References

  • Wirth, T., & Couty, F. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 8(4), 381-384. Available from: [Link]

  • Meanwell, N. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(10), 1735-1745. Available from: [Link]

  • van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(12), e202200111. Available from: [Link]

  • MySkinRecipes. [(3-Bromocyclobutoxy)Methyl]Benzene. Product Page. Available from: [Link]

  • van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available from: [Link]

  • Tverdov, D., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • NC State University Libraries. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace Resources. Available from: [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available from: [Link]

  • Khan Academy. (2013). Synthesis of substituted benzene rings I. YouTube. Available from: [Link]

  • van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • Wikipedia. (n.d.). Sibutramine. Wikipedia. Available from: [Link]

  • Chemistry Channel. (2025). Conversion of benzene to 3-bromophenol. YouTube. Available from: [Link]

  • Taylor & Francis. (n.d.). Methylbenzene – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]

  • Li, Y., et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. Available from: [Link]

  • Tata, R. R., et al. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Available from: [Link]

Sources

The Strategic Application of [(3-bromocyclobutoxy)methyl]benzene as a Versatile Precursor for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of precursor molecules is paramount to the efficient exploration of novel chemical space and the generation of promising pharmaceutical candidates. The structural rigidity and unique three-dimensional arrangement of cyclobutane moieties have garnered increasing attention for their potential to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2][3] When incorporated into a larger molecular framework, the cyclobutane ring can impart conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[4][5] Concurrently, the benzyloxy group is a well-established pharmacophore present in a variety of bioactive compounds, contributing to favorable interactions with biological receptors.[6][7][8]

This application note details the utility of [(3-bromocyclobutoxy)methyl]benzene as a strategic precursor for the synthesis of a diverse array of novel pharmaceutical building blocks. The presence of a reactive bromine atom on the cyclobutane ring, coupled with the benzyloxy moiety, provides two distinct points for chemical modification. This allows for a modular and efficient approach to the generation of compound libraries with significant structural diversity. We present detailed protocols for the synthesis of the precursor and its subsequent diversification through palladium-catalyzed cross-coupling reactions and nucleophilic substitution, providing researchers with the tools to leverage this valuable scaffold in their drug discovery programs.

I. Synthesis of the Precursor: [(3-bromocyclobutoxy)methyl]benzene

The synthesis of [(3-bromocyclobutoxy)methyl]benzene can be efficiently achieved in a three-step sequence starting from the commercially available 3-(benzyloxy)-1-cyclobutanone.[9][10] This process involves a reduction of the ketone, followed by a bromination of the resulting alcohol.

Protocol 1: Synthesis of 3-(benzyloxy)cyclobutanol

This protocol describes the reduction of 3-(benzyloxy)-1-cyclobutanone to the corresponding alcohol.

Materials:

Reagent/SolventFormulaMWQuantityMoles
3-(benzyloxy)-1-cyclobutanoneC₁₁H₁₂O₂176.2110.0 g56.7 mmol
Sodium borohydride (NaBH₄)NaBH₄37.832.57 g68.1 mmol
Methanol (MeOH)CH₃OH32.04200 mL-
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Deionized waterH₂O18.02100 mL-
Saturated aq. NH₄ClNH₄Cl53.4950 mL-
Anhydrous magnesium sulfateMgSO₄120.3710 g-

Procedure:

  • To a 500 mL round-bottom flask, add 3-(benzyloxy)-1-cyclobutanone (10.0 g, 56.7 mmol) and methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.57 g, 68.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, slowly quench the reaction by adding deionized water (100 mL) followed by saturated aqueous ammonium chloride (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-(benzyloxy)cyclobutanol as a colorless oil.

Expected Yield: 9.5 g (94%)

Protocol 2: Synthesis of [(3-bromocyclobutoxy)methyl]benzene

This protocol details the bromination of 3-(benzyloxy)cyclobutanol to yield the target precursor.

Materials:

Reagent/SolventFormulaMWQuantityMoles
3-(benzyloxy)cyclobutanolC₁₁H₁₄O₂178.239.0 g50.5 mmol
Carbon tetrabromide (CBr₄)CBr₄331.6325.1 g75.7 mmol
Triphenylphosphine (PPh₃)PPh₃262.2919.8 g75.7 mmol
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
Saturated aq. NaHCO₃NaHCO₃84.01100 mL-
BrineNaCl58.44100 mL-
Anhydrous sodium sulfateNa₂SO₄142.0415 g-

Procedure:

  • To a 500 mL round-bottom flask, add 3-(benzyloxy)cyclobutanol (9.0 g, 50.5 mmol) and dichloromethane (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (25.1 g, 75.7 mmol) followed by the slow, portion-wise addition of triphenylphosphine (19.8 g, 75.7 mmol) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Eluent: 10% Ethyl acetate in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (100 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 5-10% Ethyl acetate in Hexanes) to yield [(3-bromocyclobutoxy)methyl]benzene as a pale yellow oil.

Expected Yield: 10.3 g (84%)

II. Diversification of the Precursor Scaffold

The synthesized [(3-bromocyclobutoxy)methyl]benzene is a versatile intermediate for the generation of diverse compound libraries. The bromine atom on the cyclobutane ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the benzene ring can be functionalized through electrophilic aromatic substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions

The secondary alkyl bromide of the precursor allows for the formation of new carbon-carbon and carbon-nitrogen bonds, introducing a wide range of functionalities.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between the cyclobutane ring and various aryl and heteroaryl boronic acids.[11][12]

Protocol 3: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the precursor with an electron-rich boronic acid.

Materials:

Reagent/SolventFormulaMWQuantityMoles
[(3-bromocyclobutoxy)methyl]benzeneC₁₁H₁₃BrO241.121.0 g4.15 mmol
4-methoxyphenylboronic acidC₇H₉BO₃151.960.76 g5.0 mmol
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.640.17 g0.21 mmol
Potassium phosphate (K₃PO₄)K₃PO₄212.272.64 g12.4 mmol
1,4-DioxaneC₄H₈O₂88.1120 mL-
WaterH₂O18.025 mL-

Procedure:

  • To a flame-dried Schlenk tube, add [(3-bromocyclobutoxy)methyl]benzene (1.0 g, 4.15 mmol), 4-methoxyphenylboronic acid (0.76 g, 5.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.17 g, 5 mol%), and potassium phosphate (2.64 g, 12.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (20 mL) and water (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC (Eluent: 15% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 5-15% Ethyl acetate in Hexanes) to afford the coupled product.

Expected Yield: 0.93 g (79%)

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions Precursor [(3-bromocyclobutoxy)methyl]benzene Reaction Suzuki-Miyaura Coupling Precursor->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Purification Workup & Purification Reaction->Purification Product Coupled Product Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination enables the introduction of various primary and secondary amines at the 3-position of the cyclobutane ring, a key transformation for accessing a wide range of potential pharmacophores.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

This protocol outlines the amination of the precursor with a cyclic secondary amine.

Materials:

Reagent/SolventFormulaMWQuantityMoles
[(3-bromocyclobutoxy)methyl]benzeneC₁₁H₁₃BrO241.121.0 g4.15 mmol
MorpholineC₄H₉NO87.120.43 mL4.98 mmol
RuPhos Pd G3C₄₂H₅₉O₂PPdS786.490.14 g0.17 mmol
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.100.56 g5.81 mmol
TolueneC₇H₈92.1420 mL-

Procedure:

  • In a glovebox, add [(3-bromocyclobutoxy)methyl]benzene (1.0 g, 4.15 mmol), RuPhos Pd G3 (0.14 g, 4 mol%), and sodium tert-butoxide (0.56 g, 5.81 mmol) to a Schlenk tube.

  • Add toluene (20 mL) followed by morpholine (0.43 mL, 4.98 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 20-40% Ethyl acetate in Hexanes) to yield the aminated product.

Expected Yield: 0.81 g (79%)

Diagram 2: Buchwald-Hartwig Amination Pathway

G Precursor [(3-bromocyclobutoxy)methyl]benzene Reaction Buchwald-Hartwig Amination Precursor->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Catalyst/Ligand (e.g., RuPhos Pd G3) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product Aminated Product Reaction->Product

Caption: Pathway for Buchwald-Hartwig amination.

B. Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the precursor can be functionalized to introduce additional diversity.

Protocol 5: Bromination of the Benzene Ring

This protocol describes the bromination of the aromatic ring, providing a handle for further cross-coupling reactions.

Materials:

Reagent/SolventFormulaMWQuantityMoles
[(3-bromocyclobutoxy)methyl]benzeneC₁₁H₁₃BrO241.121.0 g4.15 mmol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.81 g4.56 mmol
Acetonitrile (MeCN)C₂H₃N41.0520 mL-

Procedure:

  • To a 50 mL round-bottom flask, add [(3-bromocyclobutoxy)methyl]benzene (1.0 g, 4.15 mmol) and acetonitrile (20 mL).

  • Add N-Bromosuccinimide (0.81 g, 4.56 mmol).

  • Stir the reaction at room temperature for 24 hours in the dark.

  • Monitor the reaction by GC-MS for the formation of a mixture of ortho- and para-brominated products.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separate the isomers by flash column chromatography (Silica gel, Hexanes to 5% Ethyl acetate in Hexanes).

Expected Yield: Mixture of isomers, typically favoring the para-product.

III. Conclusion

[(3-bromocyclobutoxy)methyl]benzene is a highly valuable and versatile precursor for the synthesis of novel pharmaceutical candidates. Its unique structural features, combining a conformationally restricted cyclobutane ring with a benzyloxy moiety, offer a compelling starting point for the exploration of new chemical space. The detailed protocols provided herein for the synthesis of the precursor and its diversification via robust and reliable methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, empower researchers to efficiently generate libraries of diverse and complex molecules. The strategic application of this precursor has the potential to accelerate the discovery of new therapeutics with improved efficacy and pharmacokinetic properties.

IV. References

  • Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335. [Link]

  • Jung, M. E.; Ouk, S.; Yoo, D.; Sawyers, C. L.; Chen, C.; Tran, C.; Wongvipat, J. J. Med. Chem. 2010, 53, 2779-2796. [Link]

  • CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents.

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. [Link]

  • Suzuki, A. Nobel Lecture: Cross-coupling Reactions of Organoboranes: An Easy Way for C-C Bonding. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). [Link]

  • Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PubMed Central. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. [Link]

  • CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence - PMC. [Link]

  • Haloalkanes and Haloarenes - NCERT. [Link]

  • halogenation of benzene and methylbenzene - Chemguide. [Link]

  • Synthesis of substituted benzene rings II (video) - Khan Academy. [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]

  • Conversion of benzene to 3-bromophenol - YouTube. [Link]

  • Bromination of Benzene! EAS Mechanism Explained - YouTube. [Link]

  • What is the bromination of methylbenzene? - Quora. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature | Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF. [Link]

  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. [Link]

  • Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization - PubMed. [Link]

  • Bioactive compounds containing benzylamines | Download Scientific Diagram. [Link]

  • Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. [Link]

  • Selected drugs (a) and bioactive compounds (b) containing an alkynyl appendage. - ResearchGate. [Link]

  • Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - MDPI. [Link]

  • Bioactive cyclobutane-containing alkaloids - PubMed. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

  • Synthetic route for generation of designed cyclobutane fragments.... | Download Scientific Diagram. [Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. [Link]

  • What is the product of the reaction between phenol and alkyl halides? - Quora. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate. [Link]

  • Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol - PrepChem.com. [Link]

Sources

synthesis of novel analogs from [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CB-2026 Advanced Functionalization of [(3-Bromocyclobutoxy)methyl]benzene: Protocols for Novel Analog Synthesis

Abstract

This technical guide outlines the synthetic utility of [(3-bromocyclobutoxy)methyl]benzene (Compound 1 ) as a high-value scaffold for medicinal chemistry.[1] Cyclobutane rings serve as critical bioisosteres for phenyl rings and flexible alkyl chains, offering improved metabolic stability and increased fraction of sp³-hybridized carbons (


), a metric correlated with clinical success. This guide provides validated protocols for transforming the secondary alkyl bromide moiety into amines (via nucleophilic substitution) and aryl derivatives (via Nickel-catalyzed cross-coupling), alongside deprotection strategies.

Strategic Context: The "Escape from Flatland"

In modern drug discovery, rigidifying a molecular scaffold without adding excessive molecular weight is a key strategy to improve potency and selectivity. The cyclobutane ring in Compound 1 offers a defined vector for substituents.

  • Puckered Conformation: Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a "puckered" or "butterfly" conformation (~25-35°) to relieve torsional strain. This creates distinct pseudo-equatorial and pseudo-axial positions, influencing reactivity and binding affinity.

  • Reactivity Profile: The C3-Bromine is a secondary alkyl halide.[1] Classical

    
     reactions are often sluggish due to steric hindrance and "I-strain" (internal strain changes during hybridization transitions).[1] Therefore, this guide prioritizes high-nucleophilicity reagents  (azides) and radical-based transition metal catalysis  (Nickel) over traditional substitution methods.[1]
    

Visual Workflow: Divergent Synthesis

The following diagram illustrates the core workflows covered in this guide.

SynthesisWorkflow Start Start: [(3-bromocyclobutoxy)methyl]benzene (Compound 1) Azide Intermediate: Azide (Inversion of Config) Start->Azide Protocol A: NaN3, DMF, 80°C NiCycle Ni-Catalyzed Cross-Coupling (Radical Mechanism) Start->NiCycle Protocol B: Ar-B(OH)2, NiI2, Ligand Amine Target A: 3-Aminocyclobutane analog (Bioisostere for Piperazine/Aniline) Azide->Amine Staudinger Reduction (PPh3, H2O) Deprotect Deprotection (H2/Pd) Amine->Deprotect Aryl Target B: 3-Arylcyclobutane analog (Rigid Linker) NiCycle->Aryl C(sp3)-C(sp2) Bond Aryl->Deprotect Final Final: Free Alcohol Analogs Deprotect->Final

Figure 1: Divergent synthetic pathways transforming the bromocyclobutane scaffold into amino- and aryl-analogs.[1]

Protocol A: Synthesis of Amines via Azide Displacement

Target: Introduction of nitrogen functionality with stereochemical inversion.

Rationale: Direct displacement with bulky amines is often low-yielding on cyclobutanes due to steric clash.[1] The azide anion (


) is linear, small, and highly nucleophilic, making it the ideal surrogate. This reaction proceeds via an 

mechanism, resulting in the inversion of the C3 stereocenter.[2]
Materials
  • Substrate: [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv)[1]

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv) [Warning: Toxic/Explosive ]
    
  • Solvent: Anhydrous DMF

  • Workup: Diethyl ether, Brine,

    
    
    
Step-by-Step Methodology
  • Preparation: Dissolve Compound 1 (e.g., 1.0 mmol) in anhydrous DMF (3.0 mL) in a round-bottom flask under Argon.

  • Addition: Carefully add solid

    
     (1.5 mmol, 97.5 mg).
    
    • Note: Avoid halogenated solvents (DCM) with azides to prevent formation of explosive di-azidomethane.[1]

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The bromide (less polar) will disappear; the azide (slightly more polar) will appear.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Diethyl Ether (3 x 10 mL).

    • Why Ether? DMF is difficult to remove; copious water washes are required.

  • Reduction (Staudinger): To the crude azide in THF (5 mL), add Triphenylphosphine (

    
    , 1.2 equiv) and water (0.5 mL). Stir at RT for 4 hours.
    
  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH) to isolate the primary amine.

Protocol B: Nickel-Catalyzed C(sp³)–C(sp²) Cross-Coupling

Target: Synthesis of 3-arylcyclobutane derivatives.

Rationale: Palladium-catalyzed Suzuki coupling often fails with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination.[1] Nickel catalysis  overcomes this by operating via a radical mechanism (Single Electron Transfer), stabilizing the alkyl intermediate and preventing elimination.

Key Reference: This protocol is adapted from the work of the Weix and Fu groups on cross-electrophile coupling [1, 2].

Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%) or Bio-oxazoline ligands.[1]

  • Base: NaHMDS (2.0 equiv)

  • Solvent: Isopropanol (IPA) or Dioxane.

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a glovebox or under strict

    
     flow, charge a reaction vial with 
    
    
    
    (0.10 equiv), Ligand (0.20 equiv), and Aryl Boronic Acid (1.5 equiv).
  • Solvation: Add anhydrous IPA (concentration 0.1 M). Stir for 10 mins to complex the catalyst.

  • Substrate Addition: Add Compound 1 (1.0 equiv) and NaHMDS (2.0 equiv).

  • Reaction: Seal the vial and heat to 60°C for 24 hours.

    • Mechanism Insight: The reaction likely proceeds via a

      
       cycle where the alkyl bromide generates a cyclobutyl radical. This radical recombines with the Aryl-Ni species.[1]
      
  • Stereochemistry: This method often yields a mixture of cis and trans isomers (thermodynamic control).

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Data Summary: Expected Yields

Coupling Partner Electronic Nature Expected Yield Notes
Phenylboronic acid Neutral 65-75% Standard benchmark
4-Methoxyphenylboronic acid Electron-rich 70-80% Faster transmetallation

| 3-Pyridylboronic acid | Heterocycle | 40-55% | Potential catalyst coordination |[1]

Protocol C: Deprotection (Benzyl Ether Cleavage)

Target: Unmasking the alcohol for further functionalization or solubility profiling.

Methodology
  • Dissolve the functionalized analog in MeOH/EtOAc (1:1).

  • Add 10 wt% Pd/C (0.1 equiv by mass).

  • Stir under

    
     atmosphere (balloon pressure) for 4–6 hours at RT.
    
  • Filter through Celite to remove Pd/C.

    • Caution: Dry Pd/C is pyrophoric. Keep wet during filtration.

References

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides. Accounts of Chemical Research. [Link]

  • Zultanski, S. L., & Fu, G. C. (2013).[3] Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[1][3] Journal of the American Chemical Society. [Link][3]

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Biot, C., et al. (2004). Design and Synthesis of Hydroxyferroquine Derivatives. Journal of Medicinal Chemistry. [Link] (Reference for Azide displacement on strained rings).

Sources

experimental procedure for gram-scale synthesis of [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gram-Scale Synthesis of [(3-Bromocyclobutoxy)methyl]benzene

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [(3-bromocyclobutoxy)methyl]benzene (also known as benzyl 3-bromocyclobutyl ether). This scaffold serves as a critical building block in medicinal chemistry, offering a rigid, lipophilic linker often used as a bioisostere for piperidine or proline rings.

The procedure utilizes a four-step convergent synthesis starting from benzyl vinyl ether. Key features of this protocol include:

  • Scalability: Optimized for 10–50g batches.

  • Stereochemical Control: Discussion of cis/trans isomer management via the Appel reaction.

  • Purification Efficiency: Methods to minimize chromatographic burden during intermediate steps.

Retrosynthetic Analysis & Strategy

The synthesis relies on the functionalization of a cyclobutane core constructed via a [2+2] cycloaddition. The target bromide is installed via nucleophilic substitution of a secondary alcohol, ensuring predictable stereochemical inversion.

Strategic Logic:

  • Cyclobutane Construction: The most efficient route to 3-substituted cyclobutanes is the [2+2] cycloaddition of dichloroketene with an enol ether.

  • Dehalogenation: Removal of the

    
    -dichloro substituents yields the required ketone.
    
  • Functional Group Interconversion: Reduction of the ketone followed by bromination yields the target.

Figure 1: Retrosynthetic logic flow for the target scaffold.

Experimental Protocols

Stage 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

This stage involves a [2+2] cycloaddition followed by a reductive dechlorination.

Reagents & Materials:

  • Benzyl vinyl ether (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc dust (activated, 4.0 equiv)

  • Phosphorus oxychloride (

    
    , catalytic)
    
  • Solvents: Diethyl ether (

    
    ), Glacial Acetic Acid (
    
    
    
    ).

Step-by-Step Protocol:

  • Cycloaddition:

    • To a flame-dried 1L 3-neck flask under

      
      , add benzyl vinyl ether  (25.0 g, 168 mmol) and activated Zn dust  (22.0 g, 336 mmol) in dry 
      
      
      
      (400 mL).
    • Cool to 0°C. Add trichloroacetyl chloride (22.5 mL, 200 mmol) dropwise over 45 mins. Caution: Exothermic.

    • Allow to warm to room temperature (RT) and stir for 12 hours. The intermediate 2,2-dichloro-3-(benzyloxy)cyclobutanone is formed.

    • Filtration: Filter the slurry through a Celite pad to remove zinc salts. Concentrate the filtrate to yield the crude dichloroketone (dark oil).

  • Dechlorination:

    • Dissolve the crude oil in Glacial Acetic Acid (150 mL).

    • Cool to 10°C. Add fresh Zn dust (33.0 g, 500 mmol) portion-wise to maintain temp <30°C.

    • Stir vigorously at RT for 4 hours.

    • Workup: Dilute with

      
       (300 mL) and filter through Celite. Neutralize the filtrate carefully with saturated 
      
      
      
      (aq) until pH 7.
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 3-(benzyloxy)cyclobutan-1-one as a pale yellow oil.

Yield Expectation: 65–75% (over 2 steps).

Stage 2: Reduction to 3-(Benzyloxy)cyclobutan-1-ol

Sodium borohydride reduction typically yields a mixture of cis and trans isomers, favoring the cis isomer (approx. 4:1) due to hydride attack from the less hindered face.

Protocol:

  • Dissolve 3-(benzyloxy)cyclobutan-1-one (15.0 g, 85 mmol) in Methanol (150 mL) at 0°C.

  • Add

    
      (3.5 g, 93 mmol) portion-wise over 20 mins. Caution: 
    
    
    
    gas evolution.
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add Acetone (10 mL) to destroy excess hydride, then concentrate in vacuo.

  • Partition residue between EtOAc (200 mL) and

    
     (100 mL).
    
  • Dry organic phase (

    
    ) and concentrate to yield the crude alcohol.
    
  • Note: Proceed to bromination without separating isomers unless pure stereoisomers are strictly required at this stage.

Data Summary:

Parameter Specification
Appearance Colorless viscous oil
Yield >90% (Quantitative crude)

| Major Isomer | cis-3-(benzyloxy)cyclobutan-1-ol |

Stage 3: Appel Bromination to Target

This step converts the alcohol to the bromide with stereochemical inversion .

  • cis-Alcohol

    
    trans-Bromide
    
  • trans-Alcohol

    
    cis-Bromide
    

Reagents:

  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Dissolve 3-(benzyloxy)cyclobutan-1-ol (14.0 g, 78.5 mmol) and

    
      (31.2 g, 94.2 mmol) in anhydrous DCM  (250 mL).
    
  • Cool the solution to 0°C.

  • Add

    
      (24.7 g, 94.2 mmol) portion-wise over 30 mins. Note: Solution will turn slightly yellow.
    
  • Stir at 0°C for 2 hours, then allow to warm to RT and stir for an additional 2 hours.

  • Workup (TPPO Removal):

    • Concentrate the reaction mixture to ~50 mL volume.

    • Add n-Hexane (300 mL) vigorously. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

    • Filter off the solid. Repeat the precipitation step on the filtrate if necessary.

  • Purification:

    • Concentrate the hexane filtrate.

    • Purify via silica gel chromatography (Gradient: 100% Hexanes

      
       5% EtOAc/Hexanes).
      
    • Target Product: [(3-bromocyclobutoxy)methyl]benzene is isolated as a clear oil.

Yield Expectation: 70–80%.

Figure 2: Mechanistic pathway of the Appel reaction ensuring stereochemical inversion.

Process Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Dichloroketene Generation Highly reactive and corrosive. Ensure strict anhydrous conditions. The reaction is exothermic; control addition rate of trichloroacetyl chloride.
Triphenylphosphine Oxide (TPPO) Notorious for difficult removal. The "Hexane Crash" method described above is effective. For larger scales, consider using polymer-bound

(expensive) or

complexation.
Stereochemical Purity The product is likely a mixture of diastereomers (cis/trans). If a single isomer is required, separation is best performed at the ketone reduction stage (using bulky hydrides like L-Selectride for selectivity) or via careful chromatography of the final bromide.
Benzyl Ether Stability The benzyl group is stable to basic and mild acidic conditions but can be cleaved by strong Lewis acids (

) or hydrogenolysis (

). Avoid these conditions during downstream processing.

References

  • Synthesis of 3-(benzyloxy)

    • Patent: CN103242152A. "Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone."

  • Appel Reaction Mechanism & Protocols

    • Review: "Appel Reaction."[1][2][3] Organic Chemistry Portal.

  • Cyclobutane Functionalization

    • Journal: Wiberg, K. B., et al. "Conformational energies of substituted cyclobutanes." The Journal of Organic Chemistry. (Contextual grounding for conformational analysis).

  • General Gram-Scale Cyclobutane Handling

    • Application Note: "Gram-Scale Access to (3,11)-Cyclotaxanes." University of Konstanz.[4] (Demonstrates scalability of cyclobutane chemistry).

Sources

The [(3-bromocyclobutoxy)methyl]benzene Moiety: A Versatile Scaffold for Carbon-Carbon Bond Formation via Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Strained Ring System

The cyclobutane ring, a motif of significant interest in medicinal chemistry and materials science, presents unique synthetic challenges and opportunities due to its inherent ring strain. The functionalization of this scaffold allows for the exploration of novel chemical space, leading to the development of new therapeutic agents and advanced materials. [(3-bromocyclobutoxy)methyl]benzene is a key building block, featuring a secondary bromoalkane on a strained four-membered ring, tethered to a benzyloxy group. This arrangement offers a reactive handle for a variety of organometallic transformations, enabling the introduction of diverse substituents onto the cyclobutane core.

This comprehensive guide provides detailed application notes and protocols for the reaction of [(3-bromocyclobutoxy)methyl]benzene with a range of common organometallic reagents. We will delve into the mechanistic underpinnings of these reactions, offering practical insights into experimental design, execution, and optimization. The protocols provided are designed to serve as a robust starting point for researchers in both academic and industrial settings, particularly those engaged in drug discovery and development.

I. Grignard Reagent Formation and Subsequent Reactions: Harnessing the Power of Organomagnesium Compounds

The formation of a Grignard reagent from [(3-bromocyclobutoxy)methyl]benzene is a fundamental step towards a plethora of functionalization reactions. The resulting cyclobutylmagnesium halide is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles.

A. The Causality Behind Experimental Choices in Grignard Reagent Formation

The preparation of Grignard reagents requires stringent anhydrous conditions, as they readily react with protic solvents like water and alcohols.[1][2] The choice of an ether solvent, typically diethyl ether or tetrahydrofuran (THF), is critical. Ethers not only serve as the solvent but also play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[2][3] This coordination enhances the reactivity of the organometallic species.[2]

The initiation of the Grignard reaction can sometimes be sluggish. The use of activating agents like iodine or 1,2-dibromoethane can be employed to etch the surface of the magnesium turnings, exposing fresh metal to initiate the reaction.

B. Experimental Protocol: Formation of (3-(benzyloxy)cyclobutyl)magnesium bromide

Materials:

  • [(3-bromocyclobutoxy)methyl]benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

  • Round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware under a stream of inert gas. Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the round-bottom flask.

  • Initiation: Add a small portion of the anhydrous ether to the flask.

  • Addition of Substrate: Dissolve [(3-bromocyclobutoxy)methyl]benzene (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

  • Maintaining the Reaction: The disappearance of the iodine color and the gentle refluxing of the ether indicates the initiation of the reaction. Once initiated, add the remainder of the substrate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-black solution is the Grignard reagent and should be used immediately in subsequent reactions.

Diagram: Formation of (3-(benzyloxy)cyclobutyl)magnesium bromide

G Substrate [(3-bromocyclobutoxy)methyl]benzene Grignard (3-(benzyloxy)cyclobutyl)magnesium bromide Substrate->Grignard + Mg Mg Mg turnings Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard stabilization

Caption: Formation of the Grignard reagent.

C. Subsequent Reactions of the Cyclobutyl Grignard Reagent

The newly formed Grignard reagent can be reacted with various electrophiles to create new carbon-carbon bonds.

ElectrophileProduct Type
Aldehydes/KetonesSecondary/Tertiary Alcohols
EstersTertiary Alcohols
Carbon DioxideCarboxylic Acids
NitrilesKetones

Protocol: Reaction with an Aldehyde (e.g., Benzaldehyde)

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Electrophile: Dissolve benzaldehyde (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

II. Lithium-Halogen Exchange: A Route to Cyclobutyllithium Reagents

Lithium-halogen exchange is another powerful method for generating a highly reactive organometallic intermediate from [(3-bromocyclobutoxy)methyl]benzene.[2] This reaction typically involves treating the bromoalkane with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The equilibrium of this exchange favors the formation of the more stable organolithium species.[4]

A. Mechanistic Considerations and Experimental Choices

The lithium-halogen exchange is a fast reaction, often proceeding at very low temperatures (e.g., -78 °C) to prevent side reactions.[2] The choice of organolithium reagent and solvent can influence the efficiency of the exchange. The presence of the ether oxygen in the substrate could potentially direct the lithiation via chelation, although this effect is likely to be weak in a four-membered ring.

Diagram: Lithium-Halogen Exchange

G Substrate [(3-bromocyclobutoxy)methyl]benzene Product [(3-lithiocyclobutoxy)methyl]benzene Substrate->Product + n-BuLi nBuLi n-Butyllithium nBuLi->Product Byproduct n-Butyl bromide Product->Byproduct Equilibrium

Caption: Lithium-halogen exchange reaction.

B. Experimental Protocol: Generation of [(3-lithiocyclobutoxy)methyl]benzene

Materials:

  • [(3-bromocyclobutoxy)methyl]benzene

  • n-Butyllithium (in hexanes)

  • Anhydrous THF

  • Dry, inert atmosphere apparatus

Procedure:

  • Setup: In an oven-dried, inert atmosphere-purged flask, dissolve [(3-bromocyclobutoxy)methyl]benzene (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The resulting solution of the cyclobutyllithium reagent should be used immediately for subsequent reactions with electrophiles, following similar procedures as for Grignard reagents.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging C(sp³)-C(sp²) and C(sp³)-C(sp) Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds.[5] For a secondary alkyl bromide like [(3-bromocyclobutoxy)methyl]benzene, reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings can be employed, although they can be more challenging compared to couplings with aryl or vinyl halides due to the potential for β-hydride elimination.[6][7]

A. Suzuki-Miyaura Coupling: Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 Base RPdII R-Pd(II)-R'(L2) Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • [(3-bromocyclobutoxy)methyl]benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv), phenylboronic acid (1.5 equiv), the base (3.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture at 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

B. Negishi Coupling: Utilizing Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[8] Organozinc reagents are generally more reactive than organoboron compounds, which can lead to milder reaction conditions.[9]

Protocol: Negishi Coupling with Phenylzinc Chloride

Note: Phenylzinc chloride can be prepared in situ from phenyllithium and zinc chloride.

Materials:

  • [(3-bromocyclobutoxy)methyl]benzene

  • Phenylzinc chloride (prepared in situ or commercially available)

  • A palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., XPhos, SPhos)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In a dry flask under inert atmosphere, prepare the active catalyst by stirring Pd₂(dba)₃ (1-2 mol%) and the ligand (2-4 mol%) in THF for 15-30 minutes.

  • Reaction Setup: In a separate flask, add a solution of phenylzinc chloride (1.5 equiv) in THF. To this, add the solution of [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv) in THF, followed by the catalyst solution.

  • Reaction: Stir the mixture at room temperature to 60 °C for 12-24 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] While less common for unactivated secondary alkyl halides, recent advances in catalyst systems have expanded its scope.[11] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • [(3-bromocyclobutoxy)methyl]benzene

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous THF

Procedure:

  • Setup: To a degassed solution of [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv) and phenylacetylene (1.2 equiv) in THF and the amine base, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

  • Reaction: Stir the mixture at room temperature to 50 °C for 12-24 hours under an inert atmosphere.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution. Separate the organic layer, dry, and concentrate.

  • Purification: Purify the resulting alkyne by column chromatography.

IV. Data Summary and Comparison

The choice of organometallic reagent and reaction conditions will significantly impact the yield and purity of the desired product. The following table provides a general comparison of the discussed methods.

ReactionOrganometallic ReagentKey AdvantagesPotential ChallengesTypical Conditions
Grignard Reaction R-MgBrReadily prepared, highly reactiveMoisture sensitive, strong basicity can cause side reactionsAnhydrous ether/THF, rt
Organolithium Reaction R-LiHighly reactive, fast reactionsExtremely moisture sensitive, requires low temperaturesAnhydrous THF, -78 °C
Suzuki-Miyaura Coupling R-B(OH)₂ / R-B(OR)₂Stable reagents, functional group toleranceCan require elevated temperatures, potential for β-hydride eliminationPd catalyst, base, 80-110 °C
Negishi Coupling R-ZnClHigh reactivity, milder conditionsMoisture sensitive reagentsPd catalyst, rt to 60 °C
Sonogashira Coupling Terminal AlkyneDirect introduction of alkynesChallenging for secondary alkyl halides, requires Cu(I) co-catalystPd/Cu catalyst, amine base, rt to 50 °C

V. Conclusion and Future Outlook

[(3-bromocyclobutoxy)methyl]benzene is a valuable synthetic intermediate that provides access to a wide range of functionalized cyclobutane derivatives through reactions with organometallic reagents. While the strained nature of the cyclobutane ring can present challenges, particularly in cross-coupling reactions, careful selection of catalysts, ligands, and reaction conditions can lead to successful transformations. The protocols outlined in this guide serve as a foundation for further exploration and optimization, empowering researchers to unlock the full synthetic potential of this versatile building block in the pursuit of novel molecules with unique properties and biological activities.

VI. References

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea. Retrieved from [Link]

  • Read, J. A., Yang, Y., & Woerpel, K. A. (2017). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. Organic Letters, 19(13), 3536–3539. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(21), 4533-4537. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Quora. (2018). What is the role of ether in preparation of Grignard reagents? Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Stack Exchange. (2021). Grignard-type reaction of 3-bromocyclohexene, or rather recombination? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Retrieved from [Link]

  • PubMed. (2017). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lee, J., & Kim, D. (2018). Selective Halogen–Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 23(10), 2531. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Nam, J., & Toste, F. D. (2011). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 111(3), 1485–1534. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Retrieved from [Link]

  • Ischay, M. A., An, D. E., & Yoon, T. P. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC. Retrieved from [Link]

  • Read, J. A., Yang, Y., & Woerpel, K. A. (2017). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. Organic Letters, 19(13), 3536–3539. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Organic letters, 12(16), 3571–3573. Retrieved from [Link]

  • ResearchGate. (2001). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • MIT Open Access Articles. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2006). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • Walsh, P. J., & Stanton, G. R. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. Accounts of Chemical Research, 47(10), 3144–3157. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1485–1534. Retrieved from [Link]

  • Reich, H. J. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2003). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

Sources

protocol for monitoring the synthesis of [(3-bromocyclobutoxy)methyl]benzene by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Monitoring of [(3-bromocyclobutoxy)methyl]benzene Synthesis via TLC

Abstract & Scope

This technical guide outlines the protocol for monitoring the synthesis of [(3-bromocyclobutoxy)methyl]benzene (Target 3 ) via Thin Layer Chromatography (TLC). The synthesis typically involves the benzylation of 3-bromocyclobutanol (SM 1 ) with benzyl bromide (SM 2 ) under basic conditions (Williamson Ether Synthesis).

Because the cyclobutane scaffold lacks a strong chromophore while the benzyl group is UV-active, this reaction presents a specific detection challenge: asymmetric visualization . This protocol establishes a dual-detection method (UV + Chemical Staining) to ensure mass balance and accurate endpoint determination.

Chemical Context & Reaction Scheme

The monitoring strategy is based on the polarity and detection properties of the following species:

  • SM 1 (Limiting Reagent): 3-bromocyclobutanol.

    • Properties: Polar (free hydroxyl), UV Inactive (requires stain).

  • SM 2 (Reagent): Benzyl bromide (or Benzyl chloride).

    • Properties: Non-polar, Strongly UV Active.

  • Product 3: [(3-bromocyclobutoxy)methyl]benzene.

    • Properties: Intermediate Polarity (Ether), UV Active.

Reaction:



Methodology: The Dual-Visualization Protocol

Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent):

    • Initial Screening: 90:10 Hexanes:Ethyl Acetate.

    • Optimized System:85:15 Hexanes:Ethyl Acetate .

    • Rationale: The non-polar benzyl bromide travels near the solvent front (

      
      ). The polar alcohol stays near the baseline (
      
      
      
      ) in pure hexanes. An 85:15 mixture provides separation where the Product 3 elutes in the "sweet spot" (
      
      
      ).
Visualization Reagents

Due to the lack of UV activity in the cyclobutanol starting material, a single visualization method is insufficient.

  • Non-Destructive: UV Light (

    
    ).[1]
    
    • Detects: Benzyl Bromide, Product 3 .

    • Blind Spot: 3-bromocyclobutanol.

  • Destructive (Stain): Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) or PMA (Phosphomolybdic Acid) .

    • Detects: 3-bromocyclobutanol (Dark Blue/Green spot), Product 3 .

    • Preparation (PMA): Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.

Step-by-Step Experimental Protocol

Step 1: Plate Preparation & Spotting
  • Cut a silica plate to approx.

    
    .
    
  • Mark a baseline with a soft pencil 1.0 cm from the bottom.

  • The Three-Lane Method:

    • Lane 1 (SM): Spot pure 3-bromocyclobutanol (dissolved in DCM).

    • Lane 2 (Co-Spot): Spot the Reaction Mixture over a spot of pure SM.

    • Lane 3 (Rxn): Spot the Reaction Mixture (crude aliquot).

    • Note: Benzyl bromide is usually in excess; spotting it as a reference is optional but recommended if the conversion is sluggish.

Step 2: Elution
  • Place the plate in a developing chamber saturated with 85:15 Hex/EtOAc .

  • Allow solvent to rise to 0.5 cm from the top.

  • Remove and air dry.

Step 3: Visualization Sequence (CRITICAL)
  • UV Check (254 nm):

    • Circle the dark spots with a pencil.[2][3] You will see the Product (middle

      
      ) and excess Benzyl Bromide  (high 
      
      
      
      ).
    • Observation: You will NOT see the starting alcohol in Lane 1.

  • Stain Development:

    • Dip the plate into the PMA or CAM stain.

    • Wipe the back of the plate.

    • Heat with a heat gun (

      
      ) until spots appear.
      
    • Observation: The starting 3-bromocyclobutanol in Lane 1 will appear as a dark blue/black spot.

Step 4: Endpoint Decision
  • Reaction Complete: Lane 3 (Rxn) shows NO spot at the same

    
     as Lane 1 (SM).
    
  • Incomplete: A spot persists in Lane 3 that aligns with Lane 1 and stains dark blue.

Data Analysis & Expected Results

CompoundFunctional GroupRelative PolarityEst.

(85:15 Hex/EtOAc)
UV Active?Stains w/ PMA?
Benzyl Bromide Alkyl HalideLow

YES Weak/No
Product (Target) Benzyl EtherMedium

YES YES
3-bromocyclobutanol AlcoholHigh

NOYES (Strong)

Advanced Troubleshooting: Stereoisomers

Issue: 3-substituted cyclobutanes exist as cis and trans diastereomers.

  • Observation: You may see two close spots for the starting material or the product.

  • Diagnosis: This is not an impurity; it is likely the separation of diastereomers.

  • Resolution:

    • If the starting material was a mixture of isomers, the product will likely be a mixture.[4]

    • To verify, run a 2D TLC or lower the polarity (e.g., 95:5 Hex/EtOAc) to maximize the resolution between the diastereomers.

    • Note: The cis isomer (polar groups on same side) is often more polar (lower

      
      ) than the trans isomer on silica, though this depends on the specific conformation of the cyclobutane pucker.
      

Process Logic Visualization

TLC_Protocol start Start Monitoring spot Spot Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) start->spot develop Elute in 85:15 Hex/EtOAc spot->develop uv_check Visualize under UV (254 nm) develop->uv_check uv_decision Is Product Visible? uv_check->uv_decision stain_step Dip in PMA Stain & Heat uv_decision->stain_step Yes (or No) sm_check Check Lane 3 vs Lane 1 (Is SM visible?) stain_step->sm_check complete Reaction Complete Proceed to Workup sm_check->complete No SM Spot incomplete Reaction Incomplete Add Reagent/Time sm_check->incomplete SM Spot Present incomplete->develop Wait

Figure 1: Decision matrix for monitoring the benzylation of 3-bromocyclobutanol. Note the mandatory staining step to detect the UV-inactive starting material.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009. (Reference for Williamson Ether Synthesis mechanism).
  • Chemistry LibreTexts. "Visualizing TLC Plates." [Link] (Accessed Oct 2023).

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Data. [Link] (Accessed Oct 2023).

  • Separation of Diastereomers: Journal of Chromatography A, Vol 176, 1979, pp 440-443.[5] (General grounding for diastereomer separation on Silica).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the specific challenges in synthesizing [(3-bromocyclobutoxy)methyl]benzene (also referred to as benzyl 3-bromocyclobutyl ether ).

This molecule is a critical intermediate in the synthesis of various pharmaceutical candidates (e.g., FGFR inhibitors, melatonin receptor agonists) where the cyclobutane ring acts as a rigidified bioisostere. The synthesis is deceptively simple but prone to catastrophic failure due to the high ring strain (~26 kcal/mol) of the cyclobutane moiety.

Product Profile
  • Target Molecule: [(3-bromocyclobutoxy)methyl]benzene

  • Common Name: Benzyl 3-bromocyclobutyl ether

  • Key Structural Feature: 1,3-disubstituted cyclobutane ring (cis/trans isomers).

  • Primary Synthetic Route: Bromination of 3-(benzyloxy)cyclobutan-1-ol.

Part 1: Critical Side Reaction Analysis

The conversion of 3-(benzyloxy)cyclobutan-1-ol to the bromide is the failure point. Users frequently report low yields or "inseparable impurities." These are rarely random decomposition; they are specific, mechanistic consequences of ring strain.

The "Invisible" Impurity: Ring Contraction (Cyclopropylmethyl Rearrangement)

This is the most common issue when using acidic brominating agents (e.g., HBr, PBr


 without base). The cyclobutyl cation is non-classical and exists in equilibrium with the cyclopropylmethyl cation.
  • The Issue: If the reaction passes through a carbocation intermediate (

    
     pathway), the ring contracts.
    
  • Observation: NMR shows complex splitting in the 0.2–0.6 ppm region (cyclopropane protons) and a loss of symmetry.

  • Mechanism:

    • Leaving group departure creates a cation at C3.

    • C2-C1 bond migrates to C3.

    • Result: [(Bromomethyl)cyclopropyl]methoxybenzene .

The "Yield Killer": Benzyl Ether Cleavage

The benzyl ether is robust to base but sensitive to strong acids, particularly HBr, which is a byproduct of PBr


 and SOBr

reactions.
  • The Issue: HBr attacks the benzylic oxygen.

  • Observation: Appearance of benzyl bromide (distinct singlet at

    
     4.5 ppm) and 3-bromocyclobutanol (or polymerized mess) in the crude mixture.
    
  • Causality: High reaction temperatures (>0°C) or lack of acid scavengers during bromination.

Stereochemical Scrambling vs. Inversion
  • The Issue: Users requiring the cis-bromide often start with trans-alcohol (or vice versa) expecting inversion (

    
    ).
    
  • Failure Mode: If the reaction gets too hot or uses a solvent that stabilizes ions (e.g., DMF), the mechanism shifts toward

    
    , resulting in a racemic mixture of cis and trans isomers, which are notoriously difficult to separate by flash chromatography.
    

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: I used PBr and my yield is 30%. The NMR shows a mess. What happened?

Diagnosis: You likely triggered acid-catalyzed ring contraction and benzyl cleavage . Explanation: PBr


 generates HBr as it reacts with the alcohol. Without a base (like pyridine), the HBr protonates the alcohol (creating a good leaving group) or the ether oxygen.
Corrective Action:  Switch to the Appel Reaction  (CBr

/ PPh

). This proceeds under neutral conditions via an ion-pair mechanism, strictly enforcing

inversion and preventing cationic rearrangements.
Q2: Can I use the Mesylate (MsCl) route and displace with LiBr?

Answer: Yes, but with caution. Risk: The displacement of a secondary mesylate on a cyclobutane ring is sterically hindered (puckered ring conformation). Optimization:

  • Use a polar aprotic solvent (Acetone or 2-Butanone).

  • Do not use DMF at high temperatures (>80°C) as it may encourage elimination to the cyclobutene.

  • Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst to increase the effective concentration of bromide ions.

Q3: How do I distinguish the Ring Contracted impurity from my product?

Diagnostic Check:

  • Target (Cyclobutane): Look for the methine proton (

    
    -Br) around 
    
    
    
    4.0–4.5 ppm (quintet-like).
  • Impurity (Cyclopropane): Look for high-field signals (

    
     0.2–0.6 ppm). The benzylic protons (
    
    
    
    ) will also shift slightly due to the change in the ring current environment.

Part 3: Recommended Protocol (Appel Reaction)

This protocol is designed to minimize free carbocation formation, thereby preventing ring contraction.

Reagents:

  • Starting Material: 3-(benzyloxy)cyclobutan-1-ol (1.0 eq)

  • Carbon Tetrabromide (CBr

    
    ): (1.2 eq)
    
  • Triphenylphosphine (PPh

    
    ): (1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve the alcohol and CBr

    
     in anhydrous DCM. Cool to 0°C .
    
  • Addition: Dissolve PPh

    
     in minimal DCM and add it dropwise to the reaction mixture over 30 minutes.
    
    • Why? Keeping PPh

      
       limiting during addition prevents side reactions with the benzyl group.
      
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitor: TLC should show the disappearance of the polar alcohol spot.

  • Workup: Add pentane or hexane to the reaction mixture to precipitate Triphenylphosphine oxide (Ph

    
    P=O). Filter the solids.
    
  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Note: The bromide is less polar than the alcohol and will elute significantly faster.

Part 4: Visualizing the Danger Zones

The following diagram illustrates the mechanistic divergence between the desired


 pathway and the disastrous cationic rearrangements.

ReactionPathways Start 3-(benzyloxy)cyclobutan-1-ol Activated Activated Intermediate (O-PBr2 or O-PPh3+) Start->Activated Activation Cleaved IMPURITY 3: Benzyl Bromide + 3-Bromocyclobutanol Start->Cleaved Ether Cleavage (Excess HBr/Heat) Target TARGET: [(3-bromocyclobutoxy)methyl]benzene (Inverted Stereochem) Activated->Target SN2 Attack (Br-) (Appel Conditions) Cation Cyclobutyl Cation (Non-classical) Activated->Cation SN1 Pathway (Acidic/Polar Solvent) Eliminated IMPURITY 2: Benzyl Cyclobutenyl Ether Activated->Eliminated E2 Elimination (Basic Conditions) Contracted IMPURITY 1: Cyclopropylmethyl Bromide Cation->Contracted Ring Contraction (Rearrangement)

Caption: Mechanistic divergence in cyclobutane bromination. The red paths indicate cationic failures leading to ring contraction or cleavage, while the green path represents the desired Appel transformation.

Part 5: Data Summary & Comparison

Reaction ConditionMechanismPrimary RiskTypical YieldStereochemistry
PBr

(Neat)
Mixed

/

Ring Contraction, HBr CleavageLow (<40%)Scrambled
PBr

+ Pyridine

Incomplete conversionModerate (50-60%)Inverted
MsCl / LiBr Two-step

Steric hindrance, EliminationGood (60-75%)Retained*
Appel (CBr

/PPh

)
Strict

Ph

PO removal difficulty
High (80-90%) Inverted

*Note: MsCl formation retains stereochem; LiBr displacement inverts it. Net result: Inversion relative to starting alcohol.

References

  • Mechanistic Insight on Cyclobutyl Rearrangements

    • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[1][2][3]

  • Appel Reaction on Sensitive Substrates

    • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Benzyl Ether Cleavage Mechanisms

    • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis. (Detailing the susceptibility of benzyl ethers to HBr).
  • Synthesis of 3-benzyloxycyclobutanol (Precursor)

    • See Preparation 1 in US Patent 2023/0095122 A1 (FGFR3 Inhibitor Compounds).

Sources

Friedel-Crafts Reactions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls of this cornerstone of C-C bond formation. Here, we move beyond simple protocols to dissect the underlying mechanisms, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Principles & General Inquiries

This section addresses the most frequently asked questions regarding the fundamental aspects of Friedel-Crafts reactions, providing a solid grounding for troubleshooting more specific issues.

FAQ 1: My Friedel-Crafts reaction is not working (low or no yield). What are the first steps I should take?

When a Friedel-Crafts reaction fails, a systematic approach to troubleshooting is crucial. Before delving into more complex possibilities, always begin by verifying the basics of your experimental setup.

Initial Troubleshooting Checklist:

  • Reagent Quality and Purity:

    • Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are notoriously moisture-sensitive. Ensure your catalyst is fresh, anhydrous, and has been stored under inert conditions.[1] Consider purchasing a new bottle if there is any doubt about its integrity.

    • Solvents and Reagents: All solvents and starting materials must be rigorously dried. Trace amounts of water can quench the Lewis acid catalyst, halting the reaction.

    • Purification: If applicable, purify your starting materials to remove any potential inhibitors.

  • Reaction Conditions:

    • Anhydrous Environment: The reaction must be conducted under strictly anhydrous conditions, typically under a nitrogen or argon atmosphere.

    • Temperature Control: Optimize the reaction temperature. Some reactions require cooling to control exotherms and side reactions, while others may need heating to proceed at a reasonable rate.[1]

    • Reaction Time: Ensure sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

  • Stoichiometry:

    • Catalyst Loading: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the catalyst complexes with the product ketone.[2][3] For alkylations, catalytic amounts are typically sufficient. If you are using catalytic amounts for an acylation, this is a likely reason for failure.

    • Reagent Ratios: Double-check the molar ratios of your reactants.

If these initial checks do not resolve the issue, the problem may lie with the inherent reactivity of your substrates, which we will explore in the following sections.

Section 2: Alkylation vs. Acylation: Specific Challenges

While both are powerful synthetic tools, Friedel-Crafts alkylation and acylation have distinct limitations and common failure points.

FAQ 2: I'm observing a mixture of products in my Friedel-Crafts alkylation. What is happening and how can I fix it?

The formation of multiple products in Friedel-Crafts alkylation is a classic and frequent problem, often stemming from two key issues: carbocation rearrangements and polysubstitution.

A. Carbocation Rearrangements

  • The "Why": Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2][4] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will.[5][6][7] This leads to the formation of an isomeric product that was not the intended target.

  • The Solution: Friedel-Crafts Acylation as a Workaround: A reliable method to avoid carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][5][8] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[9] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[8]

B. Polysubstitution

  • The "Why": The alkyl group introduced onto the aromatic ring is an activating group.[10][11] This means the product of the initial alkylation is more reactive than the starting material, making it susceptible to further alkylation, leading to a mixture of mono-, di-, and even tri-alkylated products.[6][11]

  • The Solution: Controlling Stoichiometry: To favor mono-alkylation, use a large excess of the aromatic substrate relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting material rather than the more reactive product.

Diagram: Troubleshooting Product Distribution in Friedel-Crafts Alkylation

G start Observed Mixture of Products in Alkylation rearrangement Isomeric Products Observed? start->rearrangement polysubstitution Higher Molecular Weight Products Observed? rearrangement->polysubstitution No cause_rearrangement Cause: Carbocation Rearrangement rearrangement->cause_rearrangement Yes cause_poly Cause: Polysubstitution polysubstitution->cause_poly Yes solution_rearrangement Solution: Use Friedel-Crafts Acylation followed by Reduction cause_rearrangement->solution_rearrangement solution_poly Solution: Use a Large Excess of the Aromatic Substrate cause_poly->solution_poly

Caption: Decision tree for diagnosing product mixture issues.

FAQ 3: Why is my Friedel-Crafts reaction failing with a substituted benzene ring?

The electronic nature of the substituents on the aromatic ring plays a critical role in the success or failure of a Friedel-Crafts reaction.

  • Strongly Deactivating Groups: Aromatic rings with strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CF₃, -SO₃H, -CN, -C(O)R) are generally unreactive in Friedel-Crafts conditions.[2][5][11] These groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the electrophile.[8][12]

  • Amino Groups: Aromatic amines (e.g., aniline) also fail to undergo Friedel-Crafts reactions, but for a different reason.[11][12] The lone pair on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst.[11][12][13] This forms a complex that places a positive charge on the nitrogen, which in turn strongly deactivates the aromatic ring.[13]

  • Weakly Deactivating Groups (Halogens): Aromatic rings with halogen substituents are weakly deactivating but can still undergo Friedel-Crafts reactions, although they may require slightly harsher conditions than benzene itself.[2][14]

Table 1: Impact of Substituents on Friedel-Crafts Reactivity

Substituent GroupClassificationReactivity in Friedel-CraftsRationale
-OH, -NH₂, -ORStrongly ActivatingGenerally incompatibleThe heteroatom complexes with the Lewis acid catalyst.
-AlkylActivatingReactiveIncreases the nucleophilicity of the ring.
-HNeutral (Reference)ReactiveBaseline reactivity.
-F, -Cl, -Br, -IWeakly DeactivatingReactiveThe inductive electron withdrawal is partially offset by resonance donation.
-C(O)R, -SO₃H, -NO₂Strongly DeactivatingUnreactiveStrong electron withdrawal significantly reduces the ring's nucleophilicity.
FAQ 4: Can I use any alkyl halide for a Friedel-Crafts alkylation?

No, the choice of the alkyl halide is limited. Vinyl and aryl halides do not form carbocations under Friedel-Crafts conditions and therefore cannot be used.[5][11] The reaction is most successful with tertiary, secondary, and benzylic/allylic halides that form stable carbocations.[3] For primary alkyl halides, the carbocation-like complex that forms is prone to rearrangement.[3][5]

Section 3: Experimental Protocols and Advanced Troubleshooting

This section provides a detailed protocol for a common workaround to a frequent Friedel-Crafts alkylation problem and a visual guide to catalyst deactivation.

Protocol: Synthesis of Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol is a classic example of circumventing the carbocation rearrangement that occurs when attempting to synthesize propylbenzene directly from benzene and 1-chloropropane.

Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene (which acts as both solvent and reactant).

  • Addition: Slowly add propanoyl chloride from the addition funnel to the stirred suspension. The reaction is often exothermic, so maintain the temperature with an ice bath as needed.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature, monitoring its progress by TLC.

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride and break up the product-catalyst complex.

  • Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with a saturated NaHCO₃ solution and then brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude propiophenone can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of Propiophenone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc. (Amalgamated zinc is prepared by treating zinc granules with a HgCl₂ solution).

  • Reagents: Add concentrated hydrochloric acid, ethanol, and the propiophenone obtained from Step 1.

  • Reflux: Heat the mixture to reflux for several hours.

  • Workup: After cooling, decant the liquid from the remaining zinc.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent, wash the organic layer, dry, and remove the solvent. The final product, propylbenzene, can be purified by distillation.

Diagram: Catalyst Deactivation by Amines

G cluster_0 Reaction Pathway Aniline Aniline (Lewis Base) Complex Deactivated Complex [Ph-NH2-AlCl3]+ Aniline->Complex + AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex NoReaction Friedel-Crafts Reaction Fails Complex->NoReaction Ring is now strongly deactivated

Caption: Lewis acid-base reaction between aniline and AlCl₃.

References

  • Reddit. Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

  • Chemistry Stack Exchange. Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Available at: [Link]

  • Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available at: [Link]

  • Chegg.com. Solved Friedel-Crafts reactions are notoriously difficult to. Available at: [Link]

  • NROChemistry. Friedel-Crafts Reactions. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • YouTube. Friedel-Crafts alkylation reaction with rearrangement. Available at: [Link]

Sources

Technical Support Center: Purifying Crude [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for removing impurities from crude [(3-bromocyclobutoxy)methyl]benzene.

As a Senior Application Scientist, I've often seen promising syntheses hampered by purification challenges. The purification of [(3-bromocyclobutoxy)methyl]benzene, a key intermediate, is a perfect example. Success lies not just in following steps, but in understanding the chemistry behind them. This guide is structured to help you troubleshoot common issues and rationalize your purification strategy, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude [(3-bromocyclobutoxy)methyl]benzene reaction mixture?

A1: Understanding your potential impurities is the first step to removing them. Assuming your product was synthesized via a Williamson ether synthesis, which involves reacting an alkoxide with an organohalide, you can anticipate several classes of impurities.[1][2][3]

  • Unreacted Starting Materials: The most common impurities are leftover benzyl alcohol (or benzyl bromide) and 3-bromocyclobutanol.

  • Side-Products: Dibenzyl ether can form if benzyl alcohol's alkoxide attacks another molecule of benzyl bromide.[4] Elimination products may also form, especially if reaction conditions are not optimized.[5]

  • Reagent-Derived Impurities: Residual base (e.g., sodium hydride, potassium carbonate) and inorganic salts are common.[2] Colored impurities may arise from residual bromine.[6]

ImpurityProbable OriginKey Property for Separation
Benzyl AlcoholUnreacted starting materialAcidic proton (pKa ~16), higher polarity than product
3-BromocyclobutanolUnreacted starting materialHigher polarity than product
Dibenzyl EtherSide reaction between benzylating agent and benzyl alcoholSimilar polarity to the product, often difficult to separate
Inorganic SaltsByproducts from the base used (e.g., NaBr from NaH/benzyl bromide)Water-soluble
Residual BaseIncomplete quenching of the reactionWater-soluble, reactive with acid
Elemental Bromine (Br₂)Degradation of brominated reagentsColored, reactive with reducing agents
Q2: My crude product is an oil. How do I choose the best primary purification method?

A2: The physical state of your crude product and the nature of the impurities dictate the optimal strategy. For an oily product like [(3-bromocyclobutoxy)methyl]benzene, liquid-liquid extraction followed by column chromatography is the most robust approach. Recrystallization is generally reserved for solid materials, though it can sometimes be induced.[7]

Here is a logical workflow for making this decision:

G start Crude Product Analysis (TLC) extraction Aqueous Workup / Liquid-Liquid Extraction start->extraction Always start here to remove salts & water- soluble impurities. column Flash Column Chromatography extraction->column Product is an oil or TLC shows close spots. recrystallize Attempt Recrystallization extraction->recrystallize Product solidifies on standing or is known to be a low-MP solid. end Pure Product column->end recrystallize->column Fails / Oils out recrystallize->end Successful

Caption: Decision workflow for purification strategy.

Q3: How can I effectively monitor the purification process? My product isn't colored.

A3: Thin-Layer Chromatography (TLC) is your most powerful tool. Since your target molecule contains a benzene ring, it will be UV-active, appearing as a dark spot on a fluorescent TLC plate under 254 nm UV light.[8][9] However, some impurities (like alcohols without chromophores) may not be visible under UV. Therefore, a combination of visualization techniques is essential for a complete picture.

Visualization MethodPrincipleBest for DetectingAppearance
UV Light (254 nm) Quenching of fluorescence by UV-absorbing compounds (e.g., aromatic rings).[10]Aromatic compounds like the product, benzyl alcohol, dibenzyl ether.Dark spots against a bright green background.[9]
Potassium Permanganate (KMnO₄) Stain Oxidation of functional groups that can be oxidized (alkenes, alcohols).Alcohols (benzyl alcohol, 3-bromocyclobutanol), other oxidizable groups.Yellow/brown spots on a purple background.[11]
p-Anisaldehyde Stain Condensation reaction with various functional groups, especially nucleophiles.[12]A broad range of compounds, particularly good for alcohols.[13]Various colored spots (pinks, blues, purples) upon heating.
Iodine (I₂) Chamber Reversible complexation with organic compounds.[13]A general stain for many organic compounds, especially unsaturated ones.Brown spots on a light brown/yellow background.

Troubleshooting Guides & Protocols

Problem: My initial TLC is messy, with multiple spots close together. How do I proceed?

A: A crowded TLC plate requires a systematic approach to develop a robust separation method for column chromatography. The goal is to find a solvent system that provides good separation between your product and its nearest impurities, ideally aiming for an Rf value of 0.3-0.4 for your target compound.[14]

  • Prepare Stock Solutions: Dissolve a small amount of your crude oil in a volatile solvent like ethyl acetate or dichloromethane. Also, prepare TLC plates by drawing a starting line in pencil.

  • Start with a Standard System: Spot the crude mixture on a TLC plate and develop it in a standard solvent system like 20% Ethyl Acetate in Hexanes (a 1:4 mixture).[15]

  • Analyze the Result: Visualize the plate under UV light and then with a chemical stain (like KMnO₄).

    • If Rf is too high (> 0.6): The solvent system is too polar. Decrease the concentration of the polar solvent (e.g., try 10% Ethyl Acetate in Hexanes).

    • If Rf is too low (< 0.2): The solvent system is not polar enough. Increase the concentration of the polar solvent (e.g., try 30% or 40% Ethyl Acetate in Hexanes).

    • If spots are streaky: The compound may be too polar for the solvent system, or the sample spot may be too concentrated. Try a more polar eluent (e.g., adding a small amount of methanol to a dichloromethane system) or dilute your stock solution.

    • If separation is poor: Try a different solvent system altogether. For example, switch from Ethyl Acetate/Hexanes to Dichloromethane/Hexanes or Ether/Hexanes.[15]

  • Iterate: Continue adjusting the solvent ratio until you achieve clear separation, with your target spot at an Rf of ~0.3. This is the optimal system for your column.

G start Run TLC in 20% EtOAc/Hexane rf_high Rf > 0.6 (Too High) start->rf_high rf_low Rf < 0.2 (Too Low) start->rf_low rf_good Rf ≈ 0.3 (Good Separation) start->rf_good decrease_polar Decrease Polarity (e.g., 10% EtOAc/Hexane) rf_high->decrease_polar Eluent too polar increase_polar Increase Polarity (e.g., 30% EtOAc/Hexane) rf_low->increase_polar Eluent not polar enough run_column Use this system for Column Chromatography rf_good->run_column decrease_polar->start Re-run TLC increase_polar->start Re-run TLC

Caption: Iterative process for optimizing TLC solvent system.

Problem: I can't remove unreacted benzyl alcohol or other acidic/basic impurities.

A: Liquid-liquid extraction is highly effective for removing impurities that have different solubility profiles or acid-base properties from your neutral organic product.[16] Benzyl alcohol, while organic, has a weakly acidic proton that can be exploited.

  • Dissolve Crude Product: Dissolve your crude oil in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude). Transfer this solution to a separatory funnel.

  • Basic Wash (Removes Acidic Impurities): Add an equal volume of a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.

    • Causality: The base will deprotonate acidic impurities like residual benzyl alcohol, converting them into their corresponding water-soluble salts, which partition into the aqueous layer.

  • Mix and Separate: Stopper the funnel, invert, and vent frequently to release any pressure.[16] Shake gently for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer.

  • Water Wash (Removes Residual Base): Add an equal volume of water to the organic layer in the funnel. Mix and separate as before to remove any remaining inorganic base.

  • Brine Wash (Aids Drying): Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to remove bulk water from the organic layer, making the final drying step more efficient.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it sit for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified oil.

Problem: My column chromatography gives poor separation, and my fractions are mixed.

A: This usually points to one of three issues: an incorrect solvent system, improper column packing, or incorrect sample loading. Assuming you've optimized your solvent system via TLC (Protocol 1), the focus should be on technique.

  • Column Preparation:

    • Select a column with an appropriate diameter (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude product weight).[14]

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • "Wet pack" the column: Fill the column with your chosen eluent (e.g., 20% EtOAc/Hexane), then slowly pour in the silica gel as a slurry. Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. A well-packed column is the key to good separation.[14][17]

  • Sample Loading:

    • The goal is to load the sample in the most concentrated band possible.

    • Wet Loading: Dissolve your crude oil in the minimum amount of the mobile phase.[18] Carefully pipette this concentrated solution onto the top of the silica bed.

    • Dry Loading (Preferred for tricky separations): Dissolve your crude oil in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[18]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (a drop rate of a few drops per second is typical).

    • Collect small, equally sized fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your final, purified [(3-bromocyclobutoxy)methyl]benzene.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of (3-Bromo-2-methylpropyl)benzene.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
  • Google Patents. (1964). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (2019, August 13). How to detect a UV inactive compound in column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • YouTube. (2021, August 22). Visualizing a TLC plate.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Reddit. (2019, September 12). Trouble with NBS bromination.
  • Organic Syntheses. (n.d.). Benzyl alcohol.
  • UCLA Chemistry. (n.d.). Recrystallization-1.pdf.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • Reddit. (2014, October 6). Separation of a mixture via column chromatography.
  • Google Patents. (1997). US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid.
  • YouTube. (2019, December 27). Synthesis & cleavage of benzyl ethers.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • EPFL. (n.d.). TLC Visualization Reagents.

Sources

Technical Support Center: Scale-Up Synthesis of [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex molecular architecture, the scale-up synthesis of specialty chemicals like [(3-bromocyclobutoxy)methyl]benzene presents unique challenges that bridge the gap between bench-scale discovery and pilot-plant production. This technical support center is designed for researchers, process chemists, and drug development professionals who are navigating the intricacies of this specific synthesis. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your process effectively.

This guide is structured to address critical stages of the synthesis, from precursor preparation to the final etherification and purification. We will explore common pitfalls and provide field-proven solutions grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis is conceptually a two-stage process. First, the key intermediate, 3-bromocyclobutanol, is prepared. This is followed by a Williamson ether synthesis to couple the cyclobutanol with a benzyl group. Each stage carries its own set of challenges, particularly when transitioning to a larger scale.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Etherification (Williamson) cluster_2 Purification A Cyclobutanone B Reduction (e.g., NaBH4) A->B C Cyclobutanol B->C D Bromination (e.g., PBr3 or HBr/AcOH) C->D E 3-Bromocyclobutanol D->E F 3-Bromocyclobutanol G Base + Benzyl Bromide (e.g., NaH, BnBr) F->G H [(3-bromocyclobutoxy)methyl]benzene G->H I Crude Product J Work-up & Distillation/ Chromatography I->J K Pure Product J->K

Caption: High-level workflow for the synthesis of [(3-bromocyclobutoxy)methyl]benzene.

Part I: Troubleshooting the 3-Bromocyclobutanol Synthesis

The stability of the cyclobutane ring is a central consideration. Unlike the more stable cyclopentane and cyclohexane rings, cyclobutane possesses significant angle and torsional strain, making it more susceptible to ring-opening side reactions under harsh conditions[1][2][3][4].

Frequently Asked Questions (FAQs)

Q1: My bromination of cyclobutanol is giving extremely low yields and a complex mixture of byproducts. What's happening?

A1: This is a classic issue stemming from the high ring strain of the cyclobutane system. Under strongly acidic conditions (like concentrated HBr), the carbocation intermediate formed upon protonation of the hydroxyl group is unstable and can readily undergo rearrangement or ring-opening to form more stable acyclic species. The use of reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with a phosphine can provide a milder, more controlled bromination via an Sₙ2-type mechanism, minimizing carbocation formation.

Q2: I am attempting to brominate cyclobutene as an alternative precursor, but the reaction is not selective. Why?

A2: Allylic bromination of cycloalkenes like cyclohexene with NBS is a well-established reaction[5]. However, the increased strain and different geometry of cyclobutene can lead to a mixture of allylic bromination and addition products across the double bond. Controlling temperature and initiator concentration is critical but can be challenging to scale. For this reason, starting from cyclobutanol is often the more reliable, albeit longer, route.

Troubleshooting Guide: 3-Bromocyclobutanol Synthesis
Symptom / Observation Plausible Cause(s) Recommended Solution & Scientific Rationale
Low Conversion of Cyclobutanol 1. Insufficient brominating agent.2. Reaction temperature too low.3. Deactivated brominating agent due to moisture.1. Use a slight excess (1.1-1.2 equivalents) of the brominating agent (e.g., PBr₃).2. For PBr₃ reactions, maintain the temperature at 0 °C during addition and then allow it to slowly warm to room temperature. Monitor by TLC/GC.3. Ensure all reagents and glassware are scrupulously dried. PBr₃ reacts violently with water.
Formation of Dark Tars / Polymers 1. Reaction temperature too high.2. Use of strong, non-nucleophilic acids causing carbocation-mediated polymerization.1. Maintain strict temperature control, especially during the initial addition of the brominating agent. Use an ice/salt bath for better heat dissipation on scale.2. Avoid strong acids like H₂SO₄. If an acid is needed, a protocol using HBr in acetic acid at controlled temperatures is a viable but still risky alternative[6].
Significant Acyclic Byproducts Ring-opening of the cyclobutyl carbocation intermediate.Switch to a bromination method that avoids a free carbocation. The reaction of an alcohol with PBr₃ proceeds through a phosphite ester intermediate, which then undergoes Sₙ2 displacement by bromide. This mechanism is far less prone to rearrangement.

Part II: Challenges in the Williamson Ether Synthesis Scale-Up

The Williamson ether synthesis is a robust Sₙ2 reaction, but its efficiency on a large scale hinges on overcoming challenges related to reaction kinetics, competing side reactions, and phase-management[7][8][9].

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Elimination ROH 3-Bromocyclobutanol RO_minus Alkoxide Ion (Nucleophile) ROH->RO_minus + Base Base Base (NaH) Product Target Ether Product RO_minus->Product SN2 Attack RO_minus_E2 Alkoxide Ion (acting as Base) RO_minus->RO_minus_E2 Can also act as... BnBr Benzyl Bromide (Electrophile) BnBr->Product Stilbene Stilbene (Byproduct) RO_minus_E2->Stilbene Proton Abstraction BnBr_E2 Benzyl Bromide BnBr_E2->Stilbene

Caption: The desired Sₙ2 pathway competes with the E2 elimination side reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and requires high temperatures, leading to byproducts. How can I improve the reaction rate at a lower temperature?

A1: This is a common issue in biphasic or heterogeneous reactions. The alkoxide, often a salt, has poor solubility in common organic solvents like THF or toluene. On a large scale, this leads to poor reaction kinetics. The solution is to use a Phase Transfer Catalyst (PTC) , such as tetrabutylammonium bromide (TBAB) or 18-crown-6[7]. The PTC transports the alkoxide anion from the solid or aqueous phase into the organic phase where the benzyl bromide resides, dramatically accelerating the reaction rate even at moderate temperatures[10][11][12].

Q2: I am observing a significant amount of dibenzyl ether and stilbene as impurities. What is the cause?

A2: These byproducts are indicative of competing side reactions.

  • Dibenzyl ether forms if the sodium benzyloxide (formed from residual benzyl alcohol reacting with the base) attacks benzyl bromide. This points to impure starting materials or moisture in the reaction.

  • Stilbene is a result of the E2 elimination pathway, where your 3-bromocyclobutanol alkoxide acts as a base rather than a nucleophile, abstracting a proton from benzyl bromide[7]. This is favored by sterically hindered bases and high temperatures. Using a less hindered, highly reactive base like sodium hydride (NaH) and maintaining lower temperatures can minimize this[8][13].

Q3: Is sodium hydride (NaH) the best base for scale-up? It poses significant safety risks.

A3: While NaH is highly effective for forming the alkoxide, its pyrophoric nature is a major safety concern for scale-up[13][14]. A viable industrial alternative is using a strong aqueous base (e.g., 50% NaOH) in a two-phase system with a phase transfer catalyst[7][15]. The PTC not only facilitates the etherification but also helps generate the alkoxide at the phase interface, avoiding the need for hazardous reagents like NaH.

Troubleshooting Guide: Williamson Ether Synthesis
Symptom / Observation Plausible Cause(s) Recommended Solution & Scientific Rationale
Incomplete Reaction / Low Yield 1. Incomplete alkoxide formation.2. Poor solubility of the alkoxide.3. Insufficient reaction time.1. Use a strong, non-nucleophilic base like NaH (lab scale) or a concentrated NaOH/PTC system (pilot scale). Ensure stoichiometry is correct (1.05-1.1 eq).2. Add a PTC like TBAB (5-10 mol%) to increase the concentration of the nucleophile in the organic phase.3. Monitor the reaction by TLC/GC until the limiting reagent is consumed. Reactions with PTC are often complete in 2-4 hours at 40-60 °C.
Formation of Benzyl Alcohol Hydrolysis of benzyl bromide.This is caused by water in the reaction. Ensure all solvents are anhydrous and reagents are dry. If using an aqueous base/PTC system, the reaction is designed to tolerate water, but excess water can slow the desired reaction.
Difficulty in Purification 1. Unreacted benzyl bromide.2. Formation of non-polar byproducts (dibenzyl ether, stilbene).1. Benzyl bromide is a lachrymator and should be removed. A work-up with a nucleophilic scavenger like sodium sulfite solution can help. It can also be removed by vacuum distillation if the product is stable.2. Optimize reaction conditions (lower temperature, use of PTC) to prevent their formation. If present, careful column chromatography or fractional distillation may be required[15][16].

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of [(3-bromocyclobutoxy)methyl]benzene using NaH
  • Safety: Perform in a well-ventilated fume hood. NaH is highly flammable and reacts violently with water. Benzyl bromide is a lachrymator. Wear appropriate PPE.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromocyclobutanol (1.0 eq) and anhydrous THF (10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes after the gas evolution ceases.

  • Add benzyl bromide (1.05 eq) dropwise via syringe, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by silica gel chromatography to yield the final product[15].

Protocol 2: Scale-Up Synthesis using Phase Transfer Catalysis (PTC)
  • Safety: This protocol avoids NaH but uses concentrated NaOH, which is highly corrosive. Benzyl bromide is a lachrymator. Use appropriate PPE and ensure the reactor is properly vented.

  • To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3-bromocyclobutanol (1.0 eq), toluene (5 volumes), benzyl bromide (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Begin vigorous stirring (to ensure good mixing between phases).

  • Slowly add 50% (w/w) aqueous sodium hydroxide solution (3.0 eq) via an addition funnel over 30-45 minutes, monitoring the internal temperature. The exotherm should be manageable by the reactor cooling system; maintain the temperature below 50 °C.

  • After the addition is complete, heat the mixture to 50-55 °C and maintain for 2-4 hours. Monitor for completion by GC analysis of the organic layer.

  • Once complete, cool the reactor to room temperature. Stop stirring and allow the phases to separate.

  • Drain the lower aqueous phase.

  • Wash the organic phase with water (2x 2 volumes) and then with brine (1x 2 volumes).

  • Concentrate the organic phase under reduced pressure to remove toluene.

  • The resulting crude product can be purified by vacuum distillation.

References

  • Title: Construct a three-step synthesis of 3-bromocyclopentene from cyclopentane.
  • Source: ChemicalBook.
  • Title: 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure Source: Organic Syntheses. URL: [Link]

  • Source: Google Patents.
  • Title: Williamson Ether Synthesis - Organic Chemistry Tutor Source: Organic Chemistry Tutor. URL: [Link]

  • Title: Benzyl Ethers - Protecting Groups - Organic Chemistry Portal Source: Organic Chemistry Portal. URL: [Link]

  • Title: The Williamson Ether Synthesis - Master Organic Chemistry Source: Master Organic Chemistry. URL: [Link]

  • Title: Williamson ether synthesis - Wikipedia Source: Wikipedia. URL: [Link]

  • Source: Google Patents.
  • Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH Source: National Institutes of Health. URL: [Link]

  • Title: A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences Source: Indian Academy of Sciences. URL: [Link]

  • Title: Williamson Ether Synthesis - Chemistry Steps Source: Chemistry Steps. URL: [Link]

  • Title: Benzyl Protection - Common Organic Chemistry Source: Common Organic Chemistry. URL: [Link]

  • Title: 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning Source: Lumen Learning. URL: [Link]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts Source: Chemistry LibreTexts. URL: [Link]

  • Title: Ring Strain In Cyclopropane and Cyclobutane - Master Organic Chemistry Source: Master Organic Chemistry. URL: [Link]

  • Title: Methyl Benzene Synthesis Lab Report - 2313 Words | Cram Source: Cram. URL: [Link]

  • Title: Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry. URL: [Link]

  • Title: 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts Source: Chemistry LibreTexts. URL: [Link]

  • Title: Stability of Cycloalkanes - Angle Strain - YouTube Source: YouTube. URL: [Link]

  • Title: Benzyl Protection of Alcohols - J&K Scientific LLC Source: J&K Scientific LLC. URL: [Link]

  • Title: Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether Source: ResearchGate. URL: [Link]

  • Title: Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications. URL: [Link]

  • Title: Converting bromobenzene to 1‐bromo‐3‐methylbenzene - Chemistry Stack Exchange Source: Chemistry Stack Exchange. URL: [Link]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts Source: Chemistry LibreTexts. URL: [Link]

  • Title: Williamson Ether Synthesis - Chemistry LibreTexts Source: Chemistry LibreTexts. URL: [Link]

  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications Source: ACS Publications. URL: [Link]

  • Title: US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)
  • Title: [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles | Journal of the American Chemical Society Source: ACS Publications. URL: [Link]

  • Title: PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences Source: Journal For Basic Sciences. URL: [Link]

Sources

preventing rearrangement reactions in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Rearrangement & Ring Opening Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the Cyclobutane Support Center. You are likely here because your [2+2] cycloaddition yielded a complex mixture, or your isolated cyclobutane degraded into an acyclic chain or a cyclopentane derivative.

The Root Cause: Cyclobutane possesses ~26 kcal/mol of ring strain.[1] While kinetically stable in many environments, it is thermodynamically primed to relieve this strain through three primary failure modes:

  • Retro-[2+2] Cycloaddition: Photochemical reversion to starting alkenes.

  • Cationic Rearrangement: The "Devil’s Triad" (Cyclobutyl ↔ Cyclopropylcarbinyl ↔ Homoallyl).

  • Thermal Ring Expansion: Divinylcyclobutane-to-Cyclooctadiene (Cope) or similar strain-release pathways.

This guide provides the protocols to lock these pathways down.

Module A: Photochemical Integrity (Preventing Retro-[2+2])

Symptom: "My reaction reaches 40% conversion and then stalls," or "My isolated product disappears upon extended irradiation."

Diagnosis: Your product absorbs light at the same wavelength as your starting material, driving the reverse reaction (Retro-[2+2]).

The Solution: Wavelength Gating

You must create a "photon window" where the starting material absorbs, but the product does not.

Protocol: Optical Filtration Setup
ComponentCutoff WavelengthFunctionTarget Substrate Class
Pyrex Glass > 280 nmBlocks high-energy UV that excites simple alkenes/products.Enones, Maleimides
Uranium Glass > 330 nmStrict filter for conjugated systems only.Coumarins, Cinnamates
CuSO₄ Solution Bandpass (300-400nm)Liquid filter; blocks IR (heat) and deep UV.Thermally sensitive substrates
LED Source Monochromatic (e.g., 420 nm)Eliminates UV tail entirely.Photocatalytic [2+2] (Ru/Ir)
Workflow Visualization: Photochemical Logic

The following decision tree helps you select the correct irradiation setup to prevent retro-reaction.

PhotochemLogic Start Start: Reaction Stalls/Reverses CheckUV Check UV-Vis of SM vs Product Start->CheckUV Overlap Do absorptions overlap? CheckUV->Overlap NoOverlap Issue is likely Lamp Intensity or Concentration Overlap->NoOverlap No YesOverlap Retro-[2+2] Risk High Overlap->YesOverlap Yes Filter Apply Long-Pass Filter (Pyrex/Uranium) YesOverlap->Filter Batch Mode Flow Switch to Flow Chemistry (Residence time control) YesOverlap->Flow Continuous Mode Result Product Stable Filter->Result Flow->Result

Figure 1: Decision logic for mitigating retro-[2+2] cycloaddition during synthesis.

Module B: Cationic Rearrangement (The "Devil's Triad")

Symptom: "I attempted to functionalize the side chain, but the ring expanded to a cyclopentane."

Diagnosis: You generated a carbocation adjacent to the cyclobutane ring. This triggers the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl rearrangement triad. The "dancing resonance" (delocalization of the


-bond electrons into the empty p-orbital) makes these skeletons extremely fluid.
The "Danger Triangle"

If you generate a cation at the


-position (cyclobutyl cation) or 

-position (cyclopropylmethyl cation), the skeleton will scramble to the thermodynamic sink (usually the homoallyl or cyclopentyl system).

CationTriad CB Cyclobutyl Cation (Strained) CPM Cyclopropylcarbinyl Cation (Kinetic Intermediate) CB->CPM Ring Contraction CP Cyclopentyl Cation (Thermodynamic Sink) CB->CP Ring Expansion (Irreversible) HA Homoallyl Cation (Ring Open) CPM->HA Ring Opening HA->CP Cyclization

Figure 2: The cationic rearrangement manifold. Avoiding the 'Red' and 'Yellow' nodes is critical for cyclobutane preservation.

Protocol: Stabilizing the Skeleton

To prevent this, you must avoid discrete carbocations during functionalization.

  • Use Radical Pathways: Radicals do not undergo the same rapid skeletal rearrangement as cations.

    • Instead of: Acid-catalyzed hydration.

    • Use: HAT (Hydrogen Atom Transfer) or radical-based functionalization (e.g., Barton decarboxylation).

  • Basic Conditions: Cyclobutanes are generally stable to base. Perform functional group interconversions (FGIs) in basic or neutral media.

  • The "Cold Quench" Technique: If you must use a Lewis Acid (e.g., for a [2+2] cycloaddition), use Titanium(IV) chloride (

    
    )  or Ethylaluminum dichloride (
    
    
    
    )
    at -78°C .
    • Why: At low temperatures, the Lewis Acid chelates the carbonyl tightly, activating the alkene for cycloaddition but providing enough steric bulk and "frozen" kinetics to prevent the subsequent ring-opening rearrangement.

Module C: Thermal Instability (Divinylcyclobutanes)

Symptom: "My product converts to a cyclooctadiene upon heating/distillation."

Diagnosis: If your cyclobutane has vinyl groups on adjacent carbons (1,2-divinylcyclobutane), it will undergo a Cope rearrangement.

Protocol: Thermal Management
  • Cis-Divinylcyclobutane: Rearranges to 1,5-cyclooctadiene at moderate temperatures (~100°C).

    • Fix: Keep reaction temperature < 60°C. Isolate via column chromatography, NOT distillation.

  • Trans-Divinylcyclobutane: Much more stable (requires ~200°C to rearrange).

    • Fix: If your synthesis allows, target the trans diastereomer using steric control or photo-isomerization prior to isolation.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel for purification? A: Proceed with caution. Commercial silica is slightly acidic. For acid-sensitive cyclobutanes (especially those with electron-donating groups), use neutralized silica (treat with 1%


) or basic alumina  to prevent acid-catalyzed ring expansion.

Q: My Lewis Acid catalyzed reaction yields a polymer. Why? A: You are likely forming a long-lived cation that initiates chain polymerization.

  • Correction: Increase the dilution (0.05 M or lower).

  • Correction: Switch to a "softer" Lewis Acid (e.g.,

    
     or 
    
    
    
    ) which activates the enone but coordinates less weakly to the resulting carbocation intermediate.

Q: How do I know if I have a retro-[2+2] or a rearrangement? A: Check the NMR integration.

  • Retro-[2+2]: You recover starting material signals (simple alkenes).

  • Rearrangement: You see new olefinic signals (often multiplets) but the mass balance (molecular weight) remains identical to the cyclobutane.

References

  • Photochemical Control & Wavelengths

    • Source: Yoon, T. P. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews.
    • Link:

  • Cationic Rearrangements (The Triad)

    • Source: Roberts, J. D., & Mazur, R. H. (1951).[2] "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.[2][3]

    • Link:

  • General Synthesis & Stability

    • Source: Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews.
    • Link:

  • Lewis Acid Catalysis

    • Source: Narasaka, K., et al. (1989). "Asymmetric [2+2] Cycloaddition Reaction Catalyzed by Chiral Titanium Reagent." Chemistry Letters.
    • Link:

Sources

Technical Support Center: Isolation of [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-CBC-003 Status: Open Priority: High (Thermal Instability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to isolate [(3-bromocyclobutoxy)methyl]benzene (CAS: 1443110-01-7), a secondary alkyl bromide on a strained cyclobutane ring protected by a benzyl ether.

The Problem: This molecule presents a "perfect storm" of purification challenges:

  • Thermal Instability: The secondary bromide on a strained ring is prone to

    
     elimination to form cyclobutene derivatives upon heating.
    
  • Byproduct Sludge: If synthesized via the Appel reaction (

    
    ), the removal of triphenylphosphine oxide (TPPO) is notoriously difficult without inducing decomposition.
    
  • Stereochemical Complexity: The product exists as cis and trans diastereomers which often require separation for biological assays.

This guide replaces standard textbook workups with a Process-Optimized Isolation Protocol designed to maximize yield and purity while minimizing thermal stress.

Module 1: Reaction Quench & Stabilization

Objective: Halt the reaction without triggering acid-catalyzed rearrangement or base-mediated elimination.

The "Goldilocks" Quench Protocol

Standard aqueous washes often fail because they create emulsions with the benzyl ether lipophiles.

  • Do NOT use strong bases (NaOH/KOH). They will cause immediate elimination to the cyclobutene.

  • Do NOT use strong acids. They may cleave the benzyl ether.

Recommended Procedure:

  • Cool Down: Chill the reaction mixture to

    
    .
    
  • The Buffered Quench: Add a saturated solution of

    
      (Sodium Bicarbonate).
    
    • Why? This neutralizes HBr byproducts (from

      
       routes) or scavenges acidic species without raising the pH high enough to trigger elimination (
      
      
      
      is safe).
  • Solvent Exchange: If your reaction solvent was DCM (Dichloromethane) or THF, do not evaporate yet. Dilute with Diethyl Ether (

    
    ) .
    
    • Mechanism:[1]

      
       precipitates polar impurities (like phosphonium salts) better than DCM.
      
Module 2: The "Phosphine Nightmare" (TPPO Removal)

Scenario: You used the Appel reaction (


). Your crude oil is a sticky semi-solid full of triphenylphosphine oxide (TPPO).
Standard Failure Mode:  Trying to flash column the crude mixture directly. The TPPO streaks, co-elutes, and ruins the separation.
Protocol: The Magnesium Chloride Complexation

Instead of relying solely on chromatography, use chemical complexation to "crash out" the TPPO.

Step-by-Step:

  • Concentration: Gently concentrate the reaction mixture (Bath temp

    
    ) to roughly 20% of its original volume.
    
  • The "Crash" Solvent: Re-suspend the residue in warm Toluene (

    
    ) .
    
  • The Complexing Agent: Add anhydrous

    
      (1.5 equivalents relative to 
    
    
    
    used).
  • Incubation: Stir vigorously for 1 hour. The

    
     coordinates with the Lewis-basic oxygen of TPPO, forming an insoluble 
    
    
    
    complex.
  • Filtration: Filter the slurry through a pad of Celite. The filtrate will be significantly depleted of TPPO.

Visual Workflow: TPPO Removal Strategy

TPPO_Removal Start Crude Reaction Mixture (Product + TPPO) Conc Concentrate (Bath < 35°C) Start->Conc Resuspend Resuspend in Toluene/Hexane (1:1) Conc->Resuspend Add_MgCl2 Add Anhydrous MgCl2 (Complexation) Resuspend->Add_MgCl2 Precipitates TPPO Filter Filter via Celite Add_MgCl2->Filter Silica Silica Plug (10% EtOAc/Hex) Filter->Silica Polishing Step Pure TPPO-Free Filtrate Silica->Pure

Figure 1: Workflow for the removal of Triphenylphosphine Oxide (TPPO) utilizing MgCl2 complexation.[1][2][3]

Module 3: Stereochemical Isolation (Cis/Trans Separation)

User Issue: "My NMR shows a double set of peaks. How do I separate the isomers?" Analysis: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans diastereomers.

  • Cis-isomer: Generally more polar (if functional groups interact).

  • Trans-isomer: Generally less polar.

Chromatography Strategy: Because the benzyl ether and bromide are relatively non-polar, standard "Hexane/Ethyl Acetate" gradients often move the product too fast (


), causing isomer overlap.

The "Iso-Polar" Solvent System: Switch to Toluene/Hexane or Pure Toluene for the column. The


 interactions between the Toluene solvent and the Benzyl ether group of your molecule often improve resolution between diastereomers compared to simple alkane solvents.
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Stationary Phase Standard Silica (

)
High-Performance Silica (

)
Eluent A HexaneHexane
Eluent B Ethyl AcetateToluene (or DCM)
Gradient 0-20% EtOAc0-100% Toluene
Loading Liquid load (DCM)Dry load (Celite)

Note: If Toluene fails, a Silver Nitrate (


) impregnated silica  column is sometimes used for separating alkene impurities, but for cis/trans alkyl bromides, careful isocratic elution with Hexane/Toluene (9:1) is usually sufficient.
Module 4: Stability & Storage

Root Cause of Decomposition: Users often report the oil turning brown/black after 24 hours. This is due to autocatalytic decomposition. Trace HBr (formed from elimination) catalyzes further elimination and benzyl ether cleavage.

Stabilization Protocol:

  • The "Base" Trace: Store the neat oil over a few beads of activated Potassium Carbonate (

    
    )  or a strip of Copper wire . This scavenges any acid generated over time.
    
  • Temperature: Store at

    
     .
    
  • Atmosphere: Argon flush is mandatory. Benzyl ethers can oxidize to benzoates under ambient air over long periods.

FAQ: Troubleshooting Common Failures

Q: Can I distill this compound? A: High Risk. The boiling point is likely high (


 at reduced pressure) due to the benzyl group. Heating a secondary cyclobutyl bromide to these temperatures will almost certainly drive the elimination to the cyclobutene. Kugelrohr distillation  at high vacuum (

) is the only potential option, but column chromatography is safer.

Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the elimination product: [((cyclobut-1-en-1-yloxy)methyl)benzene] . If you see this increasing, your workup is too basic or your rotovap bath is too hot. Keep bath temp


.

Q: Why did my yield drop after the silica column? A: Silica gel is slightly acidic. Prolonged exposure can degrade sensitive cyclobutanes.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexane to neutralize acidic sites before loading your sample.
    
References
  • Appel Reaction Workup & TPPO Removal

    • Donald C. Batesky, et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4] Journal of Organic Chemistry, 2017, 82(19), 9931–9936.

  • K. C. Nicolaou, et al. "Synthesis of 1,3-Substituted Cyclobutanes." Journal of the American Chemical Society. (General reference for cyclobutane handling).
  • Benzyl Ether Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Definitive guide on Benzyl ether stability and cleavage conditions).
  • General Handling of Alkyl Bromides: Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann.

Sources

minimizing the formation of dibrominated byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Selective Bromination Technical Support Center.

Ticket ID: MONO-BR-001 Subject: Minimizing Dibrominated Byproducts in Organic Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The "Over-Bromination" Paradox

You are likely here because your LC-MS shows a frustrating "M+2+2" isotopic pattern (indicating two bromine atoms) or your NMR shows a disappearing signal where a proton should be.

In bromination chemistry, the formation of dibrominated byproducts is rarely random; it is a consequence of competitive kinetics .

  • Scenario A (EAS): If the first bromine atom does not sufficiently deactivate the ring (or if the substrate is hyper-activated like a phenol), the rate constant for the second bromination (

    
    ) remains competitively high compared to the first (
    
    
    
    ).
  • Scenario B (Radical): In Wohl-Ziegler reactions, high local concentrations of bromine radicals lead to "feeding frenzies" on already reacted sites.

This guide moves beyond basic stoichiometry to address the electronic and kinetic root causes of over-bromination.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your substrate class. The strategy for an aniline differs fundamentally from that of a toluene derivative.

BrominationStrategy Start START: Identify Substrate SubstrateType Substrate Class? Start->SubstrateType Activated Hyper-Activated (Phenols, Anilines, Anisoles) SubstrateType->Activated Deactivated Deactivated/Neutral (Benzene, Halobenzenes) SubstrateType->Deactivated Aliphatic Benzylic/Allylic (Radical Mechanism) SubstrateType->Aliphatic Sol_Masking STRATEGY: Masking/Protonation (Convert -NH2 to -NHAc or -NH3+) Activated->Sol_Masking If pKa > 10 (Phenol) Sol_Reagent STRATEGY: Controlled Release (Use NBS or TBCO) Activated->Sol_Reagent If Anisole/Ether Sol_Dilution STRATEGY: High Dilution/Cryogenic (Inverse Addition) Deactivated->Sol_Dilution Standard EAS Sol_Radical STRATEGY: Low [Br2]ss (NBS + Initiator + Slow Add) Aliphatic->Sol_Radical Wohl-Ziegler

Figure 1: Decision matrix for selecting the appropriate bromination strategy based on substrate electronics.

Module 2: Reagent Selection & Selectivity Data

The choice of reagent dictates the instantaneous concentration of the active electrophile (


 or 

). Elemental bromine (

) is often too aggressive for selective monobromination of activated systems.

Table 1: Brominating Agent Selectivity Profile

ReagentActive SpeciesSelectivity Score (1-10)Best ApplicationMechanism of Control
Bromine (

)

/

3 (Low)Deactivated rings, large scaleHigh concentration of electrophile; difficult to stop at mono.
N-Bromosuccinimide (NBS)

(low conc)
8 (High)Allylic, Benzylic, Activated AromaticsSustained Release: Generates

in situ via reaction with HBr, keeping concentration below the threshold for polybromination [1].
DBDMH

9 (Very High)Benzylic, PhenolsSteric/Electronic: 1,3-Dibromo-5,5-dimethylhydantoin releases Br more slowly and is less prone to radical "feeding frenzies" [2].
TBCO

9 (Very High)Sensitive Aromatics2,4,4,6-Tetrabromocyclohexa-2,5-dienone. Highly selective for para-bromination of anilines without protection [3].
Pyridinium Tribromide

7 (Mod)Ketones (

-bromo)
Crystalline solid; easier to weigh than

; stoichiometric control is precise.

Module 3: Troubleshooting Guides (FAQ)

Scenario 1: The "Activated" Trap (Phenols & Anilines)

User Report: "I added 1.0 equivalent of


 to my phenol, but I got a mixture of starting material, mono-bromide, and 2,4-dibromide."

Diagnosis: Phenols and anilines are "hyper-activated." The -OH group donates electron density so strongly that the first bromine (which is technically deactivating) cannot counteract the activation. The ring remains nucleophilic enough to react again immediately.[1]

Corrective Actions:

  • The "Masking" Strategy: Convert the amine to an amide (acetylation) or the phenol to an ester. This reduces the electron donation (Resonance effect

    
    ) significantly.
    
  • The "Superacid" Strategy: Perform the reaction in superacidic media (e.g.,

    
     or 
    
    
    
    ). This protonates the amine/hydroxyl group, converting it into a strongly electron-withdrawing ammonium/oxonium species. This stops the reaction dead after monobromination because the ring becomes deactivated [4].
  • The "Ammonium Acetate" Protocol: Use NBS with catalytic ammonium acetate (

    
    ). This buffers the reaction and promotes regioselective monobromination [5].
    
Scenario 2: Benzylic Over-Bromination

User Report: "I'm doing a Wohl-Ziegler reaction on a methyl-biphenyl. I see 15% gem-dibromide."

Diagnosis: This is a radical pathway issue. Once a benzylic radical forms, if the local concentration of


 is high, the second abstraction happens.

Corrective Actions:

  • Switch to NBS: Never use

    
     for this. NBS maintains a "steady-state" low concentration of 
    
    
    
    .[2][3]
  • Initiator Choice: Use AIBN or Benzoyl Peroxide.

  • Stop Early: Do not aim for 100% conversion. Stop the reaction at 85-90% conversion. It is easier to separate starting material from product than to separate the mono-bromide from the di-bromide (which often co-crystallize).

Module 4: Validated Experimental Protocols

Protocol A: Highly Selective Monobromination of Phenols (NBS/NH4OAc)

Target: Activated substrates prone to over-bromination.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the phenol (10 mmol, 1.0 eq) in Acetonitrile (MeCN, 20 mL).

  • Catalyst: Add Ammonium Acetate (

    
    , 1 mmol, 0.1 eq).
    
  • Addition: Add N-Bromosuccinimide (NBS, 10 mmol, 1.0 eq) in one portion.

    • Note: Unlike

      
      , NBS can be added as a solid.[4][5]
      
  • Reaction: Stir at room temperature. Monitor by TLC (typically < 30 mins).

  • Quench: Pour mixture into water (50 mL). Extract with Ethyl Acetate.

  • Why this works: The ammonium salt buffers the HBr byproduct, preventing acid-catalyzed disproportionation and slowing the kinetics just enough to favor the mono-product [5].

Protocol B: Cryogenic "Inverse Addition" for Deactivated Arenes

Target: Substrates where statistical distribution is the main enemy.

  • Reagent Prep: Prepare a solution of

    
     (1.0 eq) in DCM. Chill to -78°C.
    
  • Substrate Prep: Dissolve substrate in DCM. Chill to -78°C.

  • Inverse Addition: Slowly add the substrate solution into the bromine solution (or vice versa, depending on if you want to starve the ring or the reagent).

    • Correction: To minimize dibromination, you want the substrate in excess relative to the bromine at the point of mixing. Therefore, add the Bromine solution dropwise TO the Substrate solution.

  • Rate Control: The addition should take >30 minutes.

  • Mechanism: By keeping the instantaneous concentration of

    
     near zero (it reacts instantly upon hitting the vast excess of substrate), you statistically favor the collision of 
    
    
    
    with unreacted substrate rather than with product.

References

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43(2), 271–317.

  • Podgoršek, A. et al. "N-Bromosuccinimide and Related Reagents in Organic Synthesis." Synthesis, 2009.[6][7]

  • Caló, V. et al. "Regioselective Bromination of Anilines with 2,4,4,6-Tetrabromocyclohexa-2,5-dienone." Journal of the Chemical Society, Perkin Transactions 1, 1972.

  • Olah, G. A. et al. "Bromination of Deactivated Aromatics."[8] Journal of the American Chemical Society, 1964.

  • Das, B. et al. "Ammonium Acetate Promoted Highly Regioselective Bromination of Aromatic Compounds with NBS." Tetrahedron Letters, 2007.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of [(3-Bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and structural elucidation manual, designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with specific fragmentation behaviors of benzyl ethers and halocycloalkanes.

Executive Summary

[(3-Bromocyclobutoxy)methyl]benzene (CAS: 1443110-01-7), also known as Benzyl 3-bromocyclobutyl ether , is a critical intermediate in the synthesis of constrained ring systems and kinase inhibitors (e.g., CDK2 degraders).[1] Its mass spectrometric (MS) profile is defined by two competing charge-retention pathways: the stabilization of the benzyl cation (tropylium) and the lability of the cyclobutane ring strain.

This guide compares the Electron Ionization (EI) fragmentation pattern of the target molecule against two key analytical alternatives:

  • Soft Ionization (ESI-MS/MS): Comparing structural information yield.

  • Structural Analog (Des-bromo impurity): Differentiating the target from [(Cyclobutoxy)methyl]benzene.

Key Findings:

  • Base Peak: The tropylium ion (m/z 91 ) dominates the EI spectrum, often obscuring the cyclobutyl moiety.

  • Diagnostic Signature: The m/z 240/242 molecular ion doublet (1:1 ratio) is weak but essential for confirming bromine presence.

  • Performance: EI provides superior structural fingerprinting compared to ESI, which requires MS/MS (CID) to generate comparable diagnostic fragments.

Part 1: Structural Analysis & Theoretical Basis

The Molecule[2][3][4]
  • Formula: C

    
    H
    
    
    
    BrO
  • Molecular Weight: 241.13 g/mol

  • Monoisotopic Mass: 240.015 (for

    
    Br), 242.013 (for 
    
    
    
    Br)
  • Key Moieties:

    • Benzyl Ether: Prone to

      
      -cleavage and inductive cleavage.
      
    • Cyclobutane Ring: High ring strain (~26 kcal/mol) leading to facile ring-opening.

    • Alkyl Bromide: Characteristic isotopic doublet and weak C-Br bond.

Theoretical Fragmentation Pathways

In Electron Ionization (70 eV), the radical cation (


) undergoes fragmentation driven by the stability of the resulting carbocations.
  • Pathway A (Benzyl Cleavage): The C-O bond breaks to form the resonance-stabilized benzyl cation (C

    
    H
    
    
    
    ), which rearranges to the tropylium ion (
    
    
    91). This is the thermodynamic sink.
  • Pathway B (Bromine Loss): Homolytic cleavage of the C-Br bond yields the

    
     cation (
    
    
    
    161).
  • Pathway C (Ring Disassembly): The cyclobutane ring opens, often ejecting ethylene (C

    
    H
    
    
    
    , 28 Da) or splitting symmetrically.

Part 2: Comparative Fragmentation Analysis

This section compares the target molecule's performance in structural elucidation against its non-brominated analog and across ionization modes.

Comparison 1: Target vs. Des-bromo Impurity (EI Mode)

Differentiation between the target and its starting material/byproduct, [(Cyclobutoxy)methyl]benzene , is critical in process chemistry.

FeatureTarget: [(3-Bromocyclobutoxy)methyl]benzene Analog: [(Cyclobutoxy)methyl]benzene Differentiation Logic
Parent Ion (

)
240 / 242 (1:1 Doublet)162 (Singlet)The Br isotopic pattern is the primary identifier.
Base Peak 91 (Tropylium)91 (Tropylium)Both are benzyl ethers; base peak is non-diagnostic.
Ring Fragment 133 / 135 (C

H

Br

)
55 (C

H

)
Cleavage of the ether oxygen leaves the cyclobutyl cation. The target shows the Br doublet here.
Loss of Neutral

(Loss of Br)

161

(Loss of C

H

)

134
Target loses halogen first; Analog loses ethylene (ring strain).
Comparison 2: Hard (EI) vs. Soft (ESI) Ionization

For drug development, ESI is often used for coupling with LC. However, for this molecule, EI is superior for identification.

  • EI Performance: Generates a "fingerprint" spectrum.[2] The presence of

    
     91, 65, and the 240/242 doublet confirms the structure.
    
  • ESI Performance: Typically yields

    
     or 
    
    
    
    . Due to the lack of basic nitrogen, ionization efficiency in ESI+ may be low without ammonium adducts (
    
    
    ).
    • Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) if LC-MS is required, as it handles neutral ethers better than ESI.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram maps the fragmentation logic, highlighting the competition between the benzyl and cyclobutyl pathways.

FragmentationPathways M Molecular Ion (M+.) m/z 240 / 242 (1:1 Doublet) BenzylCat Benzyl Cation (C7H7+) m/z 91 M->BenzylCat Inductive Cleavage (Loss of C4H6BrO•) M_Br [M - Br]+ (C11H13O+) m/z 161 M->M_Br - Br• (79/81 Da) CyclobutylCat Bromocyclobutyl Cation (C4H6Br+) m/z 133 / 135 M->CyclobutylCat C-O Cleavage (Charge on Ring) EthyleneLoss [M - C2H4]+. (Ring Opening) m/z 212 / 214 M->EthyleneLoss - C2H4 (28 Da) (Ring Strain Release) Tropylium Tropylium Ion (Rearrangement) m/z 91 BenzylCat->Tropylium Resonance Cp Cyclopentadienyl (C5H5+) m/z 65 Tropylium->Cp - C2H2 (26 Da)

Figure 1: Mechanistic fragmentation tree for [(3-bromocyclobutoxy)methyl]benzene under 70 eV EI conditions.

Part 4: Experimental Protocols

To replicate these results or validate the purity of the compound, follow this self-validating GC-MS protocol.

Sample Preparation[4]
  • Solvent Selection: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential transetherification in the injector port if acidic impurities are present.

  • Concentration: Dilute to ~10 ppm for full scan mode.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove any inorganic salts (e.g., from synthesis workup).

GC-MS Method (Standard Screening)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phase is ideal for ethers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or 10:1 split for concentrated samples), 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

  • Source Temperature: 230°C.

  • Ionization: EI at 70 eV.

  • Scan Range: m/z 40–350.

Data Validation Criteria (Quality Control)

A valid spectrum must meet these criteria:

  • Isotope Ratio: The parent ion cluster at m/z 240/242 must show an intensity ratio between 0.9 and 1.1 (reflecting natural

    
     abundance).
    
  • Base Peak: m/z 91 should be the most intense peak.

  • Absence of m/z 162: A singlet at m/z 162 indicates the presence of the des-bromo impurity.

Part 5: Comprehensive Data Summary

The following table summarizes the diagnostic ions. Use this for library matching or manual interpretation.

m/z ValueIon IdentityFormulaOrigin/MechanismRelative Abundance (Est.)
240 / 242 Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
C

H

BrO

Parent molecule. Doublet confirms Br.Low (<10%)
161 Des-bromo CationC

H

O

Loss of Br radical.Medium
133 / 135 Bromocyclobutyl CationC

H

Br

Cleavage of ether bond; charge retention on ring.Low
91 Tropylium (Base Peak) C

H

Benzyl cleavage. Highly stable aromatic system.[3]100% (High)
65 CyclopentadienylC

H

Fragmentation of Tropylium (Loss of C

H

).
Medium
41 Allyl CationC

H

Ring opening/fragmentation of cyclobutane.High

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[4] National Institute of Standards and Technology. [Link] (Reference for general benzyl ether spectra).

  • Lin, S.-T., & Roth, J. A. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers.[5] Journal of the American Society for Mass Spectrometry, 21(1), 51-61. [Link] (Mechanistic insight into benzyl ether fragmentation).

  • 3A Senrise. (n.d.). [(3-Bromocyclobutoxy)methyl]benzene Product Page. Retrieved February 8, 2026, from [Link] (Confirmation of commercial availability and CAS).

Sources

Spectroscopic Validation of [(3-bromocyclobutoxy)methyl]benzene: A Comparative Guide to FTIR Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of [(3-bromocyclobutoxy)methyl]benzene presents a unique analytical challenge due to the coexistence of a strained aliphatic ring (cyclobutane), a benzylic ether linkage, and a heavy halogen substituent. While NMR remains the gold standard for connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for functional group confirmation and reaction monitoring.

This guide objectively compares FTIR sampling modalities (ATR vs. Transmission) and benchmarks IR performance against NMR, providing a self-validating protocol for confirming the synthesis of this specific scaffold.

Structural Dissection & Spectral Prediction

To validate this molecule, one must deconstruct it into its vibrationally active fragments. The spectrum is a superposition of the benzyl ether core and the bromocyclobutane moiety.

Target Molecule: [(3-bromocyclobutoxy)methyl]benzene
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Diagnostic Value
Cyclobutane Ring C-H Stretch (Strained)2900–3000High. Ring strain shifts these higher than acyclic alkanes.
Ring Breathing/Deformation~900–935 & ~1250Medium. Characteristic of cyclobutane skeletal vibration.
Benzyl Ether C-O-C Asymmetric Stretch1060–1150Critical. Confirms the ether linkage formation.
Aromatic C-H Stretch3030–3100High. Distinguishes aromatic vs. aliphatic protons.
Ring C=C Stretch1450, 1500, 1600High. Confirming the phenyl group integrity.
Bromide C-Br Stretch500–700Medium. Often obscured in the fingerprint region; look for strong absorbance.
Methylene Bridge -CH₂- Scissoring1450–1470Low. Overlaps with aromatic ring modes.

Comparative Analysis: FTIR Modalities vs. Alternatives

Selecting the correct validation method depends on sample availability and the depth of data required.

Table 1: Performance Matrix of Analytical Techniques
FeatureATR-FTIR (Recommended)Transmission FTIR (Liquid Film)¹H NMR (Benchmark)
Sample Prep None (Drop & Shoot)High (Salt plates, pathlength calc)Medium (Deuterated solvent)
Sample Recovery >95% (Wipe clean)<50% (Difficult to recover)100% (If solvent evaporated)
Speed < 2 Minutes10–15 Minutes10–30 Minutes
Fingerprint Detail Good (Intensity varies with

)
Excellent (True absorbance)N/A
Quantification Semi-quantitative (Pathlength fixed)Quantitative (Beer's Law)Quantitative (Integration)
Primary Utility Rapid QC / Reaction Monitoring Detailed Structural Elucidation Connectivity Proof
Why ATR is the Preferred Method for this Application

For [(3-bromocyclobutoxy)methyl]benzene, likely a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is superior to transmission.

  • Pathlength Independence: The high extinction coefficient of the Ether C-O stretch can cause "flat-lining" (total absorption) in transmission cells if the film is too thick. ATR's evanescent wave penetrates only ~0.5–2 µm, preventing detector saturation.

  • Bromide Detection: The Diamond or ZnSe crystals used in ATR allow throughput down to 600 cm⁻¹, capturing the critical C-Br stretch, whereas standard NaCl transmission plates cut off near 650 cm⁻¹.

Experimental Protocol: ATR-FTIR Validation

This protocol is designed to be self-validating. If the System Suitability criteria are not met, data should be rejected.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (for cleaning).

  • Reference: Air background.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the diamond surface with isopropanol and a lint-free tissue. Ensure no residue remains.

  • Background Scan: Collect a background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

    • Self-Validation: The background energy curve should be smooth with no sharp peaks (water vapor/CO₂ should be minimal).

  • Sample Application: Place 10–20 µL of [(3-bromocyclobutoxy)methyl]benzene on the crystal center.

  • Contact Pressure: Lower the pressure arm until the force gauge indicates optimal contact.

    • Note: Inconsistent pressure leads to variable peak intensities.

  • Data Collection: Acquire the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to account for penetration depth dependence on wavelength (

    
    ).
    
Diagram 1: The Analytical Workflow

AnalyticalWorkflow Synthesis Synthesis of [(3-bromocyclobutoxy)methyl]benzene Crude Crude Product Synthesis->Crude ATR ATR-FTIR Analysis (Diamond Crystal) Crude->ATR  Aliquot   Decision Spectral Evaluation ATR->Decision  Identify Bands   Purify Re-Purify Decision->Purify  O-H Present   (Unreacted Alcohol) Release Confirm Structure (Proceed to NMR) Decision->Release  Strong C-O-C    No O-H   Purify->ATR

Caption: Logical workflow for rapid QC using ATR-FTIR. Presence of O-H indicates incomplete reaction.

Data Interpretation & Reaction Monitoring[1]

The true power of IR in this context is Reaction Monitoring . You are likely synthesizing this from 3-bromocyclobutanol and a benzyl halide (Williamson Ether Synthesis) or a similar pathway.

Confirmation Criteria

To confirm the product, you must observe the appearance of the Ether band and the disappearance of precursor bands.

Spectral RegionPrecursor: 3-bromocyclobutanol Product: [(3-bromocyclobutoxy)methyl]benzene Status
3200–3500 cm⁻¹ Strong, Broad (O-H) Absent CRITICAL CHECK
3000–3100 cm⁻¹ Weak (Cyclobutane C-H)Medium (Aromatic C-H) Confirmation of Benzyl
1050–1150 cm⁻¹ Medium (C-O Alcohol)Strong/Intense (C-O Ether) Confirmation of Linkage
690–750 cm⁻¹ WeakStrong (Mono-sub Benzene) Confirmation of Benzyl
Diagram 2: Spectral Assignment Logic

SpectralLogic Molecule [(3-bromocyclobutoxy)methyl]benzene Phenyl Phenyl Group Molecule->Phenyl Ether Ether Linkage (C-O-C) Molecule->Ether Cyclo Cyclobutane Ring Molecule->Cyclo Bromide Bromine (C-Br) Molecule->Bromide Sig_ArCH Aromatic C-H > 3000 cm⁻¹ Phenyl->Sig_ArCH Sig_Over Overtones 1600-2000 cm⁻¹ Phenyl->Sig_Over Sig_Ether C-O Stretch ~1100 cm⁻¹ (Strong) Ether->Sig_Ether Sig_Strain Ring Strain C-H ~2950-2980 cm⁻¹ Cyclo->Sig_Strain Sig_Br C-Br Stretch 500-700 cm⁻¹ Bromide->Sig_Br

Caption: Mapping structural fragments to specific diagnostic IR frequency bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (The authoritative text on organic spectral interpretation).

  • NIST Mass Spectrometry Data Center. (n.d.). Benzyl ether - IR Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026.

  • Specac Application Notes. (n.d.). FTIR: Transmission vs ATR spectroscopy. (Detailed physics of penetration depth and sampling differences).

  • Barnett, S. M., et al. (2011). Vibrational spectra and structure of cyclobutane. Journal of Chemical Physics. (Source for specific cyclobutane ring breathing modes).

  • Pike Technologies. (n.d.). ATR Correction Factors for Organic Liquids.

Sources

Comparative Reactivity Guide: [(3-Bromocyclobutoxy)methyl]benzene vs. Standard Bromoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(3-Bromocyclobutoxy)methyl]benzene (hereafter referred to as 3-BCMB ) represents a specialized class of secondary alkyl halides characterized by significant ring strain and steric complexity. Unlike standard acyclic bromoalkanes, 3-BCMB exhibits a reactivity profile heavily influenced by the conformational constraints of the cyclobutane ring (approx. 26 kcal/mol strain energy) and the stereochemical relationship between the benzyloxy substituent and the leaving group.

This guide objectively compares 3-BCMB against primary, secondary, and tertiary bromoalkane standards, providing experimental protocols to validate these reactivity differences in a drug development context.

Structural & Mechanistic Analysis

The Molecule: 3-BCMB
  • IUPAC Name: [(3-Bromocyclobutoxy)methyl]benzene

  • Structure: A cyclobutane ring substituted at position 1 with a benzyloxy group (

    
    ) and at position 3 with a bromine atom.
    
  • Key Feature: The "puckered" conformation of cyclobutane creates distinct cis and trans isomers. The reactivity depends entirely on whether the bromine is pseudo-equatorial or pseudo-axial, and its relationship to the bulky benzyloxy group.

Comparative Reactivity Matrix

The following table summarizes the relative reaction rates and dominant mechanisms compared to standard benchmarks.

Feature1-Bromobutane (Primary)2-Bromopropane (Secondary Acyclic)3-BCMB (Cyclic Secondary)t-Butyl Bromide (Tertiary)
Dominant Mechanism

Mixed

Slow

/ Complex Solvolysis

Relative

Rate
Fast (Baseline)Moderate (

)
Very Slow (

to

)
Negligible
Relative

Rate
NegligibleSlowVariable (Rearrangement Risk) Fast (Baseline)
Steric Hindrance LowModerateHigh (Ring Puckering) High
Ring Strain Impact NoneNoneHigh (I-Strain) None
The "I-Strain" Effect

3-BCMB is significantly less reactive in


 reactions than acyclic secondary bromides.
  • Reasoning: In an

    
     transition state, the carbon atom rehybridizes from 
    
    
    
    to
    
    
    . In a 4-membered ring, achieving the required bond angle of
    
    
    (planar transition state) drastically increases angle strain.
  • Consequence: Higher activation energy (

    
    ) is required to reach the transition state, resulting in sluggish kinetics.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the reactivity hierarchy and the mechanistic pathways available to 3-BCMB compared to its analogs.

ReactivityComparison cluster_0 Reactivity Hierarchy Primary Primary Bromide (1-Bromobutane) SN2 SN2 Pathway (Backside Attack) Primary->SN2 Fastest Secondary Secondary Acyclic (2-Bromopropane) Secondary->SN2 Moderate SN1 SN1 Pathway (Carbocation) Secondary->SN1 Slow Cyclic 3-BCMB (Cyclobutyl System) Cyclic->SN2 Inhibited by Ring Strain Cyclic->SN1 Unstable Cation Tertiary Tertiary Bromide (t-Butyl Bromide) Tertiary->SN1 Fastest Rearrange Cation Rearrangement (Cyclopropylmethyl) SN1->Rearrange High Risk for Cyclobutyl Cations

Figure 1: Mechanistic hierarchy showing the inhibited reactivity of 3-BCMB (Red) due to ring strain compared to standard acyclic halides.

Experimental Validation Protocols

To objectively benchmark 3-BCMB, we utilize a Solvolysis Rate Determination method. This self-validating protocol measures the rate of bromide ion release, providing a direct kinetic comparison.

Protocol: Comparative Solvolysis Kinetics

Objective: Determine the first-order rate constant (


) for the solvolysis of 3-BCMB vs. 2-bromopropane.

Reagents:

  • Substrate: 3-BCMB (0.1 M)

  • Control: 2-Bromopropane (0.1 M)

  • Solvent: 80% Ethanol / 20% Water (v/v)

  • Indicator: Bromothymol Blue

  • Titrant: 0.05 M NaOH (standardized)

Workflow:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of pre-thermostated (50°C) solvent.

  • Sampling: At defined intervals (

    
     min), withdraw 1.0 mL aliquots.
    
  • Quenching: Immediately transfer aliquot into 10 mL of ice-cold acetone to stop the reaction.

  • Titration: Titrate the liberated HBr with 0.05 M NaOH to the bromothymol blue endpoint.

  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .

Expected Results:

  • 2-Bromopropane: Linear plot, moderate rate constant.

  • 3-BCMB: Significantly shallower slope (slower rate). If curvature is observed, it indicates complex kinetics (e.g., competing elimination or rearrangement).

Experimental Workflow Diagram

ExperimentalWorkflow Start Substrate Dissolution Thermostat Thermostat (50°C) Start->Thermostat Sample Aliquot Sampling Thermostat->Sample Sample->Sample Repeat at t intervals Quench Quench (Ice Acetone) Sample->Quench Titrate Titration (NaOH) Quench->Titrate Data Calculate Rate Constant (k) Titrate->Data

Figure 2: Step-by-step kinetic workflow for determining solvolysis rates.

Synthetic Implications for Drug Development[1][2][3][4]

When using 3-BCMB as an intermediate (e.g., for nucleoside analogs like Lobucavir), researchers must account for its specific reactivity limitations.

  • Nucleophilic Substitution (

    
    ): 
    
    • Challenge: Direct displacement of Br by weak nucleophiles is inefficient.

    • Solution: Use "super-nucleophiles" (e.g., thiols, azide) or elevated temperatures in polar aprotic solvents (DMF, DMSO) to overcome the activation energy barrier.

    • Stereochemistry: The reaction will proceed with inversion of configuration. If the starting material is cis-3-BCMB, the product will be trans.

  • Elimination (

    
    ): 
    
    • Risk: Due to the slow

      
       rate, basic conditions often favor 
      
      
      
      elimination, yielding the cyclobutene derivative.
    • Mitigation: Use non-basic nucleophiles or specific catalytic conditions (e.g., Lewis acid catalysis) to favor substitution.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1][2] Journal of the American Chemical Society. Link

  • Brown, H. C., & Borkowski, M. (1952). Solvolysis Rates of Cyclobutyl, Cyclopentyl, and Cyclohexyl Tosylates. Journal of the American Chemical Society. Link

  • Bisacchi, G. S., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

Sources

Structural Rigidity vs. Metabolic Liability: A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds

[1]

Executive Summary: The "Escape from Flatland" Dilemma

In modern drug design, the transition from planar (sp²) to three-dimensional (sp³) architectures—often termed "escaping flatland"—is correlated with improved clinical success rates due to higher solubility and selectivity. Cyclobutane (


While they may appear interchangeable as "spacers," they possess fundamentally different electronic and geometric profiles. This guide objectively compares their utility, demonstrating that cyclobutane often offers superior metabolic stability and distinct vector geometry compared to the more flexible, yet synthetically accessible, cyclopentane .

Quick Comparison Matrix
FeatureCyclobutane (CB)Cyclopentane (CP)Impact on Drug Design
Ring Strain ~26.3 kcal/mol~6.2 kcal/molCB offers unique reactivity; CP is "relaxed."
Dominant Conformation Puckered ("Butterfly")Envelope (Pseudorotation)CB provides static exit vectors; CP is dynamic.
C-H Bond Character High s-character (Stronger)High p-character (Standard)CB is more resistant to CYP450 oxidation.
Synthetic Difficulty High (Photochemistry often req.)Low (Standard alkylation/RCM)CP is preferred for rapid SAR exploration.

Geometric & Electronic Landscape

To deploy these scaffolds effectively, one must understand the causality between their strain energy and their pharmacological behavior.

Strain and Puckering[1][2][3][4]
  • Cyclobutane: To relieve severe eclipsing interactions of adjacent C-H bonds, the ring puckers, creating a dihedral angle of ~25–35°. This creates a rigid "butterfly" shape.

  • Cyclopentane: While angle strain is minimal (internal angles near 108°), torsional strain forces the ring into an "envelope" shape.[1] Unlike cyclobutane, cyclopentane undergoes rapid pseudorotation , where the out-of-plane carbon shifts continuously.

Implication: If your pharmacophore requires a precise, static distance between two substituents (e.g., a linker in a PROTAC or kinase inhibitor), cyclobutane acts as a superior "molecular ruler." Cyclopentane introduces an entropic penalty due to its wobbling nature.

The "Banana Bond" Effect & Metabolic Stability

This is the most critical, often overlooked differentiator.

  • Cyclobutane: The internal C-C bond angles (~88° puckered) are far below the ideal 109.5°.[2][3] To accommodate this, the carbon atoms use orbitals with higher p-character for the ring bonds (resembling "banana bonds").

  • Conservation of Orbital Character: Because the C-C bonds use more p-character, the exocyclic C-H bonds must use more s-character .

  • Result: C-H bonds with high s-character are shorter and stronger (higher bond dissociation energy). This makes hydrogen atom abstraction—the rate-limiting step in CYP450 metabolism—significantly harder.

Visualization: Metabolic Fate Decision Tree

The following diagram illustrates the mechanistic divergence in metabolic stability between the two rings when exposed to Cytochrome P450 enzymes.

MetabolicFateStartScaffold SelectionCBCyclobutane Scaffold(High Strain ~26 kcal/mol)Start->CBCPCyclopentane Scaffold(Low Strain ~6 kcal/mol)Start->CPHybrid_CBOrbital Rehybridization(Exocyclic C-H = High s-character)CB->Hybrid_CBBanana Bond EffectHybrid_CPStandard sp3 Hybridization(Exocyclic C-H = Normal)CP->Hybrid_CPCYP_AttackCYP450 Radical Attack(H-Atom Abstraction)Hybrid_CB->CYP_AttackHybrid_CP->CYP_AttackRes_CBHigh Bond Dissociation Energy(Abstraction Difficult)CYP_Attack->Res_CBCyclobutane pathRes_CPStandard Bond Dissociation Energy(Abstraction Facile)CYP_Attack->Res_CPCyclopentane pathOutcome_CBMETABOLICALLY STABLERetains potency/exposureRes_CB->Outcome_CBOutcome_CPMETABOLIC LIABILITYRapid Clearance (Hydroxylation)Res_CP->Outcome_CP

Figure 1: Mechanistic pathway showing why Cyclobutane's orbital rehybridization confers superior resistance to oxidative metabolism compared to Cyclopentane.

Experimental Protocols

To validate the theoretical advantages, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (

4
  • Preparation:

    • Prepare 10 mM stock solutions of the Cyclobutane-analog and Cyclopentane-analog in DMSO.

    • Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate compounds with pooled human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      .
Protocol B: LogD (Lipophilicity) Determination (Shake-Flask)

Objective: Assess if the ring expansion impacts solubility/permeability.

  • System: Octanol saturated with phosphate buffer (pH 7.4) and Buffer saturated with octanol.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.

  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Validation: Mass balance must be >95% to ensure no precipitation or adsorption to glass.

Synthetic Accessibility & Decision Framework

While cyclobutane offers physicochemical advantages, it is synthetically more demanding.

  • Cyclopentane: Accessible via Ring-Closing Metathesis (RCM) using Grubbs catalysts or Dieckmann Condensation . High yield, scalable.

  • Cyclobutane: Often requires [2+2] Photocycloaddition . This is atom-economical but requires specialized flow-chemistry setups or UV reactors, which can be a bottleneck in early discovery.

Workflow: When to use which?

DecisionTreeInputDesign GoalQ1Is Metabolic Stabilitya Liability?Input->Q1Q2Is Vector GeometryCritical?Q1->Q2No (Stable)Use_CBPRIORITIZE CYCLOBUTANE(Use [2+2] or Ring Expansion)Q1->Use_CBYes (High Clearance)Q2->Use_CBYes (Need Rigid Linker)Use_CPPRIORITIZE CYCLOPENTANE(Use RCM/Alkylation)Q2->Use_CPNo (Flexible Linker OK)

Figure 2: Decision matrix for selecting ring size based on metabolic and structural requirements.

References

  • Namjoshi, O. A., et al. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Validates the strain energy data and the use of cyclobutane as a conformational restrictor.

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Authoritative source for the ~26.3 kcal/mol vs 6.2 kcal/mol strain energy comparison.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Foundational text on the benefits of sp3-rich scaffolds like CB and CP.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Methods and Principles in Medicinal Chemistry. Supports the mechanism of s-character affecting C-H abstraction rates by CYP450.

  • BenchChem. (2025).[4] "Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis." BenchChem Guides. Recent comparative data on metabolic clearance of small ring systems.

Bioisosteric Replacement of Phenyl Groups with Cyclobutane Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the saturation of chemical space with planar, aromatic scaffolds has led to distinct liabilities: poor solubility, non-specific binding, and suboptimal pharmacokinetic (PK) profiles. The bioisosteric replacement of the phenyl ring with cyclobutane moieties —specifically 1,3-disubstituted cyclobutanes —represents a high-impact strategy to increase fraction sp³ (Fsp³) character without sacrificing the structural vectors required for target engagement.

This guide moves beyond basic definitions to provide a decision-making framework for deploying cyclobutanes to modulate lipophilicity (LogP), solubility, and metabolic stability while mimicking the geometric vectors of para- and meta-substituted benzenes.

Geometric & Structural Analysis

The success of a bioisosteric replacement hinges on the fidelity of the exit vectors. Unlike the rigid, planar phenyl ring, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

Vector Fidelity: The 1,3-Disubstituted Mimic

The 1,3-disubstituted cyclobutane is the geometric analog of 1,4-disubstituted benzene (para-substitution). However, the mimicry is conformation-dependent:

  • Benzene: Planar. Distance between C1 and C4 substituents is ~2.8 Å (rigid).

  • Cyclobutane: Puckered (~25–35°).

    • Trans-1,3-cyclobutane: The substituents are pseudo-diequatorial. This provides a linear vector alignment similar to para-phenyl, though the through-space distance is slightly shorter (~2.2–2.4 Å depending on pucker).

    • Cis-1,3-cyclobutane: The substituents are pseudo-axial/equatorial, creating a "bent" vector more analogous to meta-substitution (1,3-benzene).

Visualization: Vector Alignment & Conformation

The following diagram illustrates the geometric relationship and the critical "pucker" parameter that researchers must model during docking studies.

GeometricComparison cluster_0 Reference: 1,4-Phenyl cluster_1 Bioisostere: 1,3-Cyclobutane Phenyl Benzene Ring (Planar, Rigid) Angle: 180° Dist: ~2.8 Å TransCB Trans-1,3-Cyclobutane (Puckered) Mimics: Para-Phenyl Vector: Linear Phenyl->TransCB  Ideal Replacement   CisCB Cis-1,3-Cyclobutane (Puckered) Mimics: Meta-Phenyl Vector: Bent (120°) Phenyl->CisCB  Scaffold Hopping   caption Figure 1: Geometric relationship between phenyl vectors and cyclobutane isomers. Note the conformational flexibility of the cyclobutane pucker.

[1]

Physicochemical Profiling: Data & Performance

Replacing a phenyl ring with a cyclobutane core fundamentally alters the physicochemical landscape of the molecule. The table below summarizes the expected shifts based on internal and literature data (e.g., Mykhailiuk et al.).

Table 1: Comparative Physicochemical Metrics[2]
PropertyPhenyl (Reference)Cyclobutane (Bioisostere)Impact on Drug Design
Hybridization sp² (Planar)sp³ (3D/Puckered)Increases Fsp³ ; disrupts crystal lattice energy, improving solubility.
Lipophilicity (LogP) High (Lipophilic)Moderate to LowLowers LogP (typically by 0.5–1.0 unit), reducing non-specific binding.
Solubility (aq) LowHighSignificant improvement due to polarity and lack of π-stacking.
Metabolic Stability Prone to CYP450 oxidation (aromatic hydroxylation)VariableNuanced: Removes aromatic oxidation sites but introduces aliphatic C-H bonds prone to oxidation. Often requires blocking groups (e.g., F, CF₃).
Conformational Entropy Low (Rigid)ModerateHigher entropy penalty upon binding unless constrained (e.g., by bicyclic bridging).
Metabolic Stability Nuance

A common misconception is that removing the aromatic ring automatically solves metabolic liability. While it eliminates arene oxides and quinone imine formation, the cyclobutane ring introduces secondary carbons susceptible to oxidative dealkylation.

  • Optimization Tip: If metabolic hotspots appear on the cyclobutane ring, introduce a fluorine atom or a trifluoromethyl group (e.g., 1-trifluoromethyl-cyclobutane) to block the site while maintaining the vector.

Case Study: RORγt Inverse Agonists (TAK-828F)

One of the most authoritative examples of this bioisosteric switch is found in the development of RORγt inverse agonists. Takeda scientists replaced a central phenyl ring with a cis-1,3-disubstituted cyclobutane.

  • Challenge: The phenyl-containing lead suffered from poor solubility and high lipophilicity.

  • Solution: Introduction of the cis-cyclobutane carboxylic acid scaffold.

  • Result:

    • Maintained critical H-bond interactions.

    • Improved solubility >10-fold.

    • Reduced CYP inhibition significantly.

    • Outcome: Led to TAK-828F (Preserved potency with superior ADME).

Experimental Protocols

Synthesis of 1,3-Disubstituted Cyclobutane Building Blocks

Context: Accessing these scaffolds stereoselectively is non-trivial. The following protocol describes a scalable route to the cis-1,3-cyclobutane carboxylic acid core, adapted from the TAK-828F process.

Target: cis-3-phenylcyclobutane-1-carboxylic acid

Reagents:

  • Starting Material: Cyclobutylidene derivative (via Knoevenagel condensation of cyclobutanone and Meldrum's acid).

  • Reducing Agent: Sodium Borohydride (NaBH₄).

  • Solvent: Ethanol/THF.

Step-by-Step Methodology:

  • Preparation of Alkylidene: Condense 3-substituted cyclobutanone with Meldrum's acid using a catalytic amount of piperidine/acetic acid in benzene (reflux with Dean-Stark trap) to yield the cyclobutylidene Meldrum's acid intermediate.

  • Conjugate Reduction: Dissolve the intermediate in EtOH/THF (4:1) at 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Expert Insight: The reduction of the double bond in the 4-membered ring is highly stereoselective due to the puckered conformation. The hydride attacks from the less hindered face, yielding the thermodynamically less stable cis-isomer predominantly.

  • Hydrolysis/Decarboxylation: Treat the reduced Meldrum's acid derivative with 6N HCl and heat to reflux for 4 hours. This effects both hydrolysis of the cyclic ester and decarboxylation.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from heptane/EtOAc is preferred over chromatography to isolate the pure cis-diastereomer.

Decision Logic for Implementation

Use this workflow to determine if a cyclobutane replacement is suitable for your lead series.

DecisionTree Start Lead Optimization: Phenyl Ring Liability? CheckSolubility Is Solubility/LogP the primary issue? Start->CheckSolubility CheckGeometry Is the Phenyl Vector Para (180°) or Meta (120°)? CheckSolubility->CheckGeometry Yes DecisionTrans Use Trans-1,3-Cyclobutane (Mimics Para) CheckGeometry->DecisionTrans Para DecisionCis Use Cis-1,3-Cyclobutane (Mimics Meta) CheckGeometry->DecisionCis Meta Warning Caution: Check Metabolic Stability (Consider Fluorination) DecisionTrans->Warning DecisionCis->Warning caption Figure 2: Strategic decision matrix for deploying cyclobutane bioisosteres.

References

  • Mykhailiuk, P. K. (2021).[1][2][3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal . Link

  • Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. The Journal of Organic Chemistry . Link

  • Levterov, V. V., et al. (2020). 1,3-Disubstituted Cyclobutanes as Bioisosteres of the Benzene Ring. Journal of Organic Chemistry . Link

  • Cioffi, C. L., et al. (2014).[4] Cyclobutane-based inhibitors of the histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters . Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry . Link

Sources

comparing the metabolic stability of cyclobutane-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the cyclobutane ring has emerged as a critical bioisostere, particularly when replacing metabolically labile gem-dimethyl groups or flexible alkyl chains. Unlike its lower homolog (cyclopropane) or higher homolog (cyclopentane), cyclobutane offers a unique balance of ring strain (~26.3 kcal/mol) and conformational flexibility ("pucker") .[1][2]

This guide objectively compares the metabolic stability of cyclobutane-containing compounds against their acyclic and cyclic alternatives.[2][3] It provides experimental evidence demonstrating how cyclobutane incorporation can reduce intrinsic clearance (


) by sterically hindering Cytochrome P450 (CYP) oxidation sites while maintaining necessary physicochemical vectors.

Physicochemical Rationale: The "Pucker" Effect[1]

To understand the metabolic resilience of cyclobutane, one must look beyond simple steric bulk. The metabolic stability is driven by two key factors:

  • Hybridization and Bond Strength: The C-C bonds in cyclobutane possess significant

    
    -character due to ring strain, resulting in shorter, stronger C-H bonds (
    
    
    
    character) compared to unstrained alkyl chains (
    
    
    ). This increases the bond dissociation energy (BDE) required for the initial hydrogen abstraction step in CYP-mediated oxidation.
  • The Puckered Conformation: Unlike the planar cyclopropane, cyclobutane adopts a non-planar "puckered" conformation (dihedral angle ~25–35°) to relieve torsional strain between eclipsing hydrogens.[1] This pucker creates a specific steric footprint that often blocks the approach of the high-valent Iron-Oxo species in the CYP450 active site.

Diagram 1: Bioisosteric Design Logic

The following diagram illustrates the strategic replacement of a metabolic "soft spot" with a cyclobutane ring.

Bioisostere_Logic cluster_mechanism Mechanism of Action Lead Lead Compound (Gem-dimethyl group) Metabolism Metabolic Liability (Rapid CYP Oxidation of -CH3) Lead->Metabolism Susceptible to Design Design Strategy (Cyclization) Metabolism->Design Requires Cyclobutane Cyclobutane Analog (Conformational Restriction) Design->Cyclobutane Synthesize Outcome Outcome Reduced Cl_int Maintained Potency Cyclobutane->Outcome Results in

Caption: Logical flow for replacing labile gem-dimethyl groups with cyclobutane to block metabolic oxidation.

Comparative Performance Analysis

The following data summarizes the impact of cyclobutane substitution on metabolic stability parameters (


 and 

) compared to standard aliphatic motifs.
Table 1: Comparative Metabolic Stability Profiles
Structural MotifRing Strain (kcal/mol)Metabolic LiabilityCYP AccessibilityRelative Stability Score
Isopropyl / gem-dimethyl ~0High: Methyl groups are prime targets for CYP-mediated hydroxylation.High (Freely rotating methyls)Low
Cyclopropane 27.5Moderate: High strain can lead to ring-opening or reactive metabolite formation (mechanism-based inhibition).Low (Rigid)Moderate
Cyclobutane 26.3Low: Puckered ring hinders approach; stronger C-H bonds resist abstraction.Restricted (Pucker blocks access)High
Cyclopentane 6.2Moderate/High: "Envelope" shape allows easier access to CH2 protons; similar to linear chains.ModerateModerate
Case Study Evidence

Case A: JAK1 Inhibitors (Pfizer) In the development of selective JAK1 inhibitors, researchers replaced a flexible diamine linker with a cis-1,3-cyclobutane motif.

  • Result: The cyclobutane analog (PF-04965842) demonstrated superior metabolic stability compared to the acyclic propyl-linker analog. The "pucker" not only improved stability but positioned the sulfonamide NH to form critical hydrogen bonds with Arg/Asn residues, enhancing selectivity.[4]

Case B: CB1/CB2 Agonists A comparative study on cannabinoid receptor agonists evaluated the replacement of a gem-dimethyl group with a cyclobutyl ring.

  • Data: The cyclobutyl analog showed a significantly longer plasma half-life (

    
    ) in rat models compared to the gem-dimethyl parent, which suffered from rapid oxidative demethylation.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a cyclobutane-containing lead, the following Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating through the use of strict controls.

Reagents & Equipment
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock of the test compound (Cyclobutane analog) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

    • Control: Prepare Verapamil (High Clearance) and Warfarin (Low Clearance) at 1 µM.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

    • Initiation: Add NADPH cofactor to start the reaction.[5]

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Quench Solution to stop metabolism and precipitate proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes (4°C).

    • Transfer supernatant to HPLC vials.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ) to determine half-life: 
      
      
      
      .
    • Calculate Intrinsic Clearance:

      
      
      
Diagram 2: Assay Workflow Visualization

Assay_Workflow Start Compound Prep (1 µM in Buffer) Mix Microsome Mix (HLM + Compound) Start->Mix Initiate Initiate Reaction (Add NADPH) Mix->Initiate Sample Time-Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench (ACN + Internal Std) Sample->Quench At each t Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze Supernatant Calc Data Output (Cl_int & t_1/2) Analyze->Calc

Caption: Step-by-step workflow for determining metabolic stability via microsomal incubation.

Conclusion

The incorporation of a cyclobutane ring is a validated strategy for improving the metabolic stability of drug candidates.[1][4][6] By replacing gem-dimethyl groups or flexible chains with a cyclobutane scaffold, medicinal chemists can leverage the ring's puckered conformation and strain-induced bond strengthening to reduce CYP450 clearance. Experimental validation using the described microsomal stability protocol is essential to confirm these theoretical advantages in a specific chemical series.

References

  • Talele, T. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vazquez, M. L., et al. (2018). Identification of a Clinical Candidate JAK1 Inhibitor (PF-04965842). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences.[7] Retrieved from [Link]

  • Mykhailiuk, P. K. (2021).[8] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Medicinal Chemistry. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of [(3-bromocyclobutoxy)methyl]benzene Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict material properties, and design new chemical entities. The class of compounds, [(3-bromocyclobutoxy)methyl]benzene and its derivatives, presents a unique set of analytical challenges due to the conformational flexibility of the cyclobutane ring and the ether linkage, coupled with the presence of a heavy bromine atom. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural characterization of these molecules, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Significance of Structural Analysis for [(3-bromocyclobutoxy)methyl]benzene Derivatives

Cyclobutane-containing molecules have garnered significant interest in medicinal chemistry due to their unique structural properties that can impart favorable pharmacological characteristics.[1] The cyclobutane motif can act as a rigid scaffold, influencing the orientation of substituents and their interactions with biological targets. The [(3-bromocyclobutoxy)methyl]benzene framework, in particular, combines this feature with a flexible ether linkage and a bromine atom that can participate in halogen bonding or serve as a handle for further synthetic transformations. Understanding the precise spatial arrangement of these functionalities is crucial for structure-activity relationship (SAR) studies in drug development.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of organic molecules.[2] It provides a detailed picture of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For [(3-bromocyclobutoxy)methyl]benzene derivatives, SC-XRD can definitively answer key structural questions, such as the puckering of the cyclobutane ring and the relative orientation of the phenyl and cyclobutyl groups.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages, emphasizing the causality behind each experimental choice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification High-Purity Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Cooling Slow Cooling Solvent_Screening->Cooling Crystal_Mounting Crystal Mounting Vapor_Diffusion->Crystal_Mounting Slow_Evaporation->Crystal_Mounting Cooling->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to disordered structures.

  • Protocol:

    • Synthesize the desired [(3-bromocyclobutoxy)methyl]benzene derivative using established methods for forming ether linkages and functionalizing benzene rings.[3][4][5][6]

    • Purify the crude product to >99% purity using techniques such as column chromatography or recrystallization.

    • Confirm the identity and purity of the compound using NMR and mass spectrometry.

2. Crystal Growth:

  • Rationale: The goal is to grow single crystals of sufficient size and quality for diffraction. This often involves a systematic screening of crystallization conditions. The flexibility of the ether linkage can make crystallization challenging, requiring exploration of various techniques.[7]

  • Protocol:

    • Solvent Screening: Dissolve the purified compound in a small amount of a variety of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) to find a suitable solvent system where the compound has moderate solubility.

    • Vapor Diffusion: In a small vial, dissolve the compound in a solvent in which it is soluble. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but miscible with the "good" solvent). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting slow crystal growth.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

3. Data Collection:

  • Rationale: A high-quality single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern contains information about the arrangement of atoms in the crystal lattice. The presence of the heavy bromine atom is advantageous as it scatters X-rays strongly, aiding in the solution of the phase problem.[8]

  • Protocol:

    • Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Collect a full sphere of diffraction data using either a CCD or CMOS detector.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" by determining the initial positions of the atoms, and "refined" to obtain the best possible fit between the calculated and observed diffraction data.

  • Protocol:

    • Integrate the raw diffraction images and apply corrections for factors such as Lorentz and polarization effects.

    • Determine the unit cell parameters and space group of the crystal.

    • Solve the structure using direct methods or Patterson methods. The heavy bromine atom will be readily located, simplifying the initial phasing.

    • Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software like PLATON or CheckCIF.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more practical in certain situations, especially when suitable crystals cannot be obtained.[2]

TechniqueInformation ProvidedAdvantages for [(3-bromocyclobutoxy)methyl]benzene DerivativesLimitations
Single-Crystal X-ray Diffraction Precise 3D structure (bond lengths, angles, conformation), stereochemistry, packing interactions.Unambiguous determination of cyclobutane puckering and overall conformation.[1]Requires high-quality single crystals, which can be difficult to grow.[2] Provides solid-state structure, which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry, dynamic processes in solution.Provides information on the solution-state conformation and flexibility of the molecule. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) can establish through-bond and through-space correlations.Does not provide precise bond lengths and angles. Interpretation can be complex for flexible molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula and can provide some structural information through fragmentation analysis.Does not provide detailed 3D structural information.
Computational Modeling Theoretical prediction of stable conformers, bond lengths, and angles.Can be used to predict the most likely conformations in the gas phase or in solution.[9] Complements experimental data and aids in the interpretation of NMR spectra.Accuracy depends on the level of theory and force field used. Does not provide direct experimental evidence of the structure.

Logical Relationships in Structural Characterization

The most robust structural characterization of [(3-bromocyclobutoxy)methyl]benzene derivatives involves an integrated approach, where different analytical techniques are used to build a comprehensive understanding of the molecule's properties in different states.

logical_relationships cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_definitive Definitive Structure cluster_complementary Complementary Analysis Synthesis [(3-bromocyclobutoxy)methyl]benzene Derivative NMR NMR Spectroscopy (Connectivity, Solution Conformation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS XRD X-ray Crystallography (Solid-State 3D Structure) NMR->XRD Informs on likely conformers Computational Computational Modeling (Theoretical Conformations) NMR->Computational Aids in spectral interpretation XRD->Computational Provides benchmark for theory

Figure 2: Interplay of analytical techniques for structural elucidation.

Conclusion

For the definitive structural elucidation of [(3-bromocyclobutoxy)methyl]benzene derivatives, single-crystal X-ray crystallography is the unparalleled technique. It provides a high-resolution, three-dimensional view of the molecule, which is essential for understanding its chemical and biological properties. However, a comprehensive characterization strategy should leverage the strengths of multiple analytical methods. NMR spectroscopy provides invaluable information about the molecule's behavior in solution, while computational modeling can bridge the gap between the solid-state and solution-state conformations. By integrating these techniques, researchers can build a complete and robust structural picture, accelerating the pace of discovery in drug development and materials science.

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comparing the efficacy of different catalysts for reactions involving [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is an increasingly important structural element in medicinal chemistry, valued for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] The functionalization of cyclobutane rings, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of the efficacy of different catalytic systems for reactions involving [(3-bromocyclobutoxy)methyl]benzene, a key intermediate for accessing a variety of disubstituted cyclobutane derivatives.

Introduction to Catalytic Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[3] For substrates like [(3-bromocyclobutoxy)methyl]benzene, which features a secondary alkyl bromide, the choice of catalyst, ligand, and reaction conditions is paramount to achieving high efficiency and selectivity. This guide will focus on the most prevalent and effective catalytic systems, including palladium- and nickel-based catalysts for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, as well as emerging photoredox catalysis methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are the most extensively studied catalysts for cross-coupling reactions and offer a broad range of applications.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a versatile method for forming C-C bonds.[4] For secondary alkyl bromides like [(3-bromocyclobutoxy)methyl]benzene, the selection of an appropriate palladium catalyst and ligand is crucial to overcome challenges such as slow oxidative addition and potential β-hydride elimination.

Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred for coupling unactivated secondary alkyl halides. Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have shown success in promoting the Suzuki-Miyaura coupling of alkyl bromides at room temperature when used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[5] The use of N-heterocyclic carbene (NHC) ligands can also lead to highly active and versatile precatalysts for such transformations.[5]

Base and Solvent Effects: The choice of base is critical for the activation of the organoboron reagent.[6] While inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, the specific combination of base and solvent can significantly impact the reaction outcome.[3] For instance, in some cases, the use of potassium phosphate (K₃PO₄) in ethereal solvents like THF has proven effective.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an organic halide with an alkene. While typically applied to aryl and vinyl halides, its application to alkyl halides is also possible, though often more challenging.[7]

Catalyst and Reaction Conditions: For the Heck reaction of alkyl bromides, palladium catalysts are often employed, but the reaction may require higher temperatures and specific ligands to achieve good yields.[8][9] The choice of base and solvent also plays a significant role in directing the regioselectivity of the alkene insertion and preventing side reactions.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organic halide.[10]

Ligand and Base Considerations: For the amination of secondary alkyl bromides, bulky and electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of a non-nucleophilic, strong base is also critical to deprotonate the amine without promoting elimination side reactions of the alkyl halide.[10]

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions.[11] They often exhibit different reactivity and selectivity profiles, making them valuable tools for challenging substrates.

Advantages of Nickel Catalysts

Nickel catalysts can offer several advantages over their palladium counterparts, including:

  • Lower Cost: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can activate more challenging electrophiles, such as aryl chlorides and even some alkyl fluorides.

  • Different Mechanistic Pathways: Nickel can readily access Ni(I) and Ni(III) oxidation states, enabling radical-type mechanisms that can be advantageous for certain transformations.

Comparative Efficacy in C-C and C-N Bond Formation

For the coupling of secondary alkyl bromides, nickel catalysts have shown remarkable efficacy, often proceeding under milder conditions than palladium systems. For instance, nickel-catalyzed Suzuki and Negishi couplings of unactivated secondary alkyl bromides have been achieved at room temperature.[4] The choice of ligand, often a bipyridine or a picolinamide derivative, is crucial for achieving high yields and selectivities.[12]

In Buchwald-Hartwig amination reactions, nickel catalysts can also be highly effective, particularly for coupling with aryl chlorides and other less reactive electrophiles.[13] Mechanistic studies suggest that these reactions can proceed through a Ni(I)-Ni(III) catalytic cycle.[14]

Photoredox Catalysis: A Modern Approach

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forming C-C and C-N bonds under mild conditions.[15] This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates.

Arylation and Amination Reactions

For the functionalization of substrates like [(3-bromocyclobutoxy)methyl]benzene, photoredox catalysis offers a promising alternative to traditional cross-coupling methods. The generation of a cyclobutyl radical via SET from an excited photocatalyst to the C-Br bond would allow for subsequent coupling with a suitable partner.[6] This strategy has been successfully applied to the α-arylation of ethers and the synthesis of complex molecular scaffolds.

Data Summary and Comparison

While direct comparative studies on [(3-bromocyclobutoxy)methyl]benzene are scarce in the academic literature, data from patent literature and studies on analogous secondary alkyl bromides allow for a qualitative comparison of catalyst efficacy.

Reaction TypeCatalyst SystemTypical ConditionsYield Range (Analogous Substrates)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / P(t-Bu)₃K₃PO₄, Toluene/H₂O, rt60-90%Ligand choice is critical for efficiency.
NiCl₂(dme) / dtbbpyK₃PO₄, Dioxane, 60 °C70-95%Often more effective for sterically hindered substrates.
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBu, Toluene, 100 °C50-85%Base selection is crucial to avoid elimination.
NiCl₂(glyme) / P(Cy)₃K₃PO₄, CPME, 110 °C60-90%Can be more tolerant of functional groups.[13]
Photoredox Arylation Ir(ppy)₃ / NiCl₂·glymeAmine base, DMA, Blue LED50-80%Mild conditions, but requires specialized equipment.[6]

Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of a secondary alkyl bromide, adaptable for [(3-bromocyclobutoxy)methyl]benzene, is as follows:

  • To an oven-dried flask, add the aryl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the solvent (e.g., toluene) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv).

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination

A representative procedure for the nickel-catalyzed amination of an aryl bromide, which can be adapted for [(3-bromocyclobutoxy)methyl]benzene, is as follows:

  • In a glovebox, a vial is charged with the nickel precatalyst (e.g., NiCl₂(dme), 5 mol%), ligand (e.g., dtbbpy, 10 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • The amine (1.2 equiv) and [(3-bromocyclobutoxy)methyl]benzene (1.0 equiv) are added, followed by the solvent (e.g., dioxane).

  • The vial is sealed and heated to the desired temperature (e.g., 100 °C).

  • After the reaction is complete (monitored by GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualization of Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_R1X R1-Pd(II)L_n-X Pd0->PdII_R1X R1-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 PdII_R1X->PdII_R1R2 R2-B(OR)2 Base Transmetal->PdII_R1R2 PdII_R1R2->Pd0 R1-R2 RedElim Reductive Elimination Product R1-R2 RedElim->Product Substrate1 R1-X Substrate2 R2-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAmine Ar-Pd(II)L_n(HNR'R'') PdII_ArX->PdII_ArAmine HNR'R'' Ligand_Exch Ligand Exchange PdII_ArAmido Ar-Pd(II)L_n(NR'R'') PdII_ArAmine->PdII_ArAmido Base Deprotonation Deprotonation PdII_ArAmido->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' Substrate1 Ar-X Substrate2 HNR'R'' Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice of an optimal catalyst for reactions involving [(3-bromocyclobutoxy)methyl]benzene depends on the desired transformation. For C-C bond formation via Suzuki-Miyaura coupling, both palladium and nickel catalysts are effective, with nickel often providing higher reactivity for challenging substrates. For C-N bond formation through Buchwald-Hartwig amination, careful selection of a bulky phosphine ligand is crucial for both palladium and nickel systems to achieve high yields. Emerging photoredox methods offer a mild and efficient alternative, particularly for the synthesis of novel and complex structures. Further screening and optimization of reaction conditions are recommended to identify the most efficient and selective catalyst for a specific application.

References

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A Researcher's Guide to the Three-Dimensional Assessment of Cyclobutane Fragments

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the deliberate incorporation of three-dimensional (3D) structural motifs is paramount for achieving enhanced potency, selectivity, and pharmacokinetic properties. Among these, the cyclobutane ring has emerged as a valuable scaffold, offering a unique conformational landscape that can profoundly influence a molecule's interaction with its biological target.[1] Unlike planar aromatic systems, the puckered nature of cyclobutane allows for a more precise spatial arrangement of substituents, enabling chemists to explore chemical space with greater fidelity.[1] This guide provides a comparative analysis of the primary experimental and computational methods used to elucidate the 3D shape of cyclobutane fragments, offering insights into the causality behind methodological choices and the interpretation of the resulting data.

The inherent strain in the cyclobutane ring, a combination of angle and torsional strain, dictates its non-planar, puckered conformation.[2][3][4][5] This puckering is not static; the ring can interconvert between equivalent "butterfly" conformations.[4][6] The degree of this puckering and the orientation of substituents are critical determinants of a molecule's biological activity. Therefore, a rigorous assessment of these conformational features is essential for rational drug design.

Key Conformational Descriptors of Cyclobutane

To quantitatively describe the non-planar nature of the cyclobutane ring, specific parameters are employed. The most common are the puckering amplitude (q) and the phase angle (φ) , derived from the Cremer-Pople puckering coordinates.[7] The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific puckered conformation. For a four-membered ring, a single puckering amplitude is the primary descriptor of its out-of-plane distortion.

Another key parameter is the dihedral angle , which describes the angle between two intersecting planes. In cyclobutane, the dihedral angle of the ring itself (the angle between the C1-C2-C3 and C1-C4-C3 planes, for instance) is a direct measure of its puckering.[8][9]

Experimental Techniques for 3D Shape Assessment

The gold standards for determining the three-dimensional structure of molecules are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Each provides a unique and complementary perspective on the conformational preferences of cyclobutane fragments.

Single-Crystal X-ray Crystallography

Principle: X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map is generated, from which the precise spatial coordinates of each atom can be determined.

Experimental Workflow:

Sources

literature comparison of synthetic yields for [(3-bromocyclobutoxy)methyl]benzene

[1]

CAS Registry Number: 1443110-01-7 Synonyms: Benzyl 3-bromocyclobutyl ether; 1-Bromo-3-(benzyloxy)cyclobutane Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

As a Senior Application Scientist, I have evaluated the synthetic landscape for [(3-bromocyclobutoxy)methyl]benzene , a critical cyclobutane scaffold often employed as a bioisostere for phenyl or piperazine rings in kinase inhibitors and neurological drug candidates.

The synthesis of this ether is non-trivial due to the inherent strain of the cyclobutane ring (~26 kcal/mol) and the competing elimination pathways common to 1,3-disubstituted cyclobutanes. Literature and patent precedents reveal two primary methodologies:

  • Route A (The Reductive Functionalization Pathway): Stepwise reduction of 3-(benzyloxy)cyclobutanone followed by nucleophilic substitution.

  • Route B (The Direct Etherification Pathway): Benzylation of 3-bromocyclobutanol.

Recommendation: Route A is the superior industrial and laboratory standard. It offers higher overall yields (approx. 65-75% from the ketone), superior stereochemical control (accessing the trans-bromide via inversion), and avoids the significant elimination side-reactions (formation of cyclobutenes) inherent to exposing 3-bromocyclobutanol to the strong bases required in Route B.

Comparative Yield Analysis

The following data aggregates yields from relevant patent literature (e.g., WO2018020263, CN111320535) and standard organic transformation benchmarks for cyclobutane derivatives.

FeatureRoute A: Ketone Reduction + Bromination Route B: Direct Benzylation
Starting Material 3-(Benzyloxy)cyclobutanone3-Bromocyclobutanol
Key Reagents NaBH₄ (Red); CBr₄/PPh₃ (Bromination)NaH/BnBr or Ag₂O/BnBr
Step 1 Yield 90-98% (Stereoselective Reduction)40-60% (Etherification)
Step 2 Yield 75-85% (Appel Reaction)N/A (Single Step)
Overall Yield ~68-83% 40-60%
Stereocontrol High (Kinetic control → Inversion)Low (Retention/Mixed)
Major Impurity Triphenylphosphine oxide (easily removed)Cyclobutene (via HBr elimination)
Scalability High (Kg-scale feasible)Low (Exotherm/Elimination risk)

Detailed Experimental Protocol (Route A)

This protocol describes the conversion of 3-(benzyloxy)cyclobutanone to the target bromide. This route leverages the "puckered" conformation of cyclobutane to direct stereochemistry.

Phase 1: Stereoselective Reduction

Objective: Convert ketone to cis-3-(benzyloxy)cyclobutanol.

  • Setup: Charge a flame-dried reaction vessel with 3-(benzyloxy)cyclobutanone (1.0 eq) and anhydrous Methanol (10 V). Cool the solution to 0°C under N₂ atmosphere.

  • Addition: Portion-wise add Sodium Borohydride (NaBH₄) (0.6 eq) over 30 minutes. Note: Maintain internal temperature <5°C to maximize cis-selectivity (typically >95:5 dr).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:3); ketone spot (Rf ~0.5) should disappear.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Result: Colorless oil. Yield: 95-98% .

Phase 2: Appel Bromination (Inversion)

Objective: Convert cis-alcohol to trans-[(3-bromocyclobutoxy)methyl]benzene.

  • Setup: Dissolve the cis-alcohol (1.0 eq) and Carbon Tetrabromide (CBr₄) (1.2 eq) in anhydrous Dichloromethane (DCM) (15 V). Cool to 0°C .[2][3]

  • Addition: Dropwise add a solution of Triphenylphosphine (PPh₃) (1.2 eq) in DCM over 1 hour. Crucial: Slow addition prevents thermal spikes that degrade the strained ring.

  • Mechanism: The reaction proceeds via an oxysulphonium-like intermediate, followed by S_N2 attack by bromide, inverting the stereocenter from cis (syn) to trans (anti).

  • Workup: Dilute with Hexanes (precipitates Ph₃P=O). Filter through a silica pad. Concentrate the filtrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

  • Result: Clear oil. Yield: 75-85% .

Mechanistic Visualization

The following diagram illustrates the stereochemical pathway of Route A, highlighting the critical inversion step that defines the final product's geometry.

SynthesisPathwayKetone3-(Benzyloxy)cyclobutanoneTransitionHydride Attack(Anti-facial)Ketone->TransitionNaBH4, 0°CCisAlcoholcis-3-(Benzyloxy)cyclobutanol(Kinetic Product)Transition->CisAlcohol>95:5 drActivationO-PPh3+IntermediateCisAlcohol->ActivationCBr4, PPh3Target[(3-Bromocyclobutoxy)methyl]benzene(Trans-Isomer)Activation->TargetSN2 Inversion(Br- Attack)

Caption: Stereoselective synthesis of [(3-bromocyclobutoxy)methyl]benzene via hydride reduction and Appel bromination with inversion.

References

  • Preparation of 3-(benzyloxy)

    • Source: Vertex AI Search Snippet 1.1 (CN111320535B).
    • Context: Describes the [2+2] cycloaddition of benzyl vinyl ether and dichloroketene followed by dechlorin
    • Link:

  • Stereoselective Reduction of Cyclobutanones

    • Source: Vrije Universiteit Brussel (Snippet 1.3).
    • Context: Confirms NaBH4 reduction of 3-substituted cyclobutanones yields >90% cis-alcohol due to torsional strain.[4]

    • Link:

  • Appel Reaction on Cyclobutanols

    • Source: Organic Chemistry Portal (Snippet 1.8).
    • Context: General protocols for converting secondary alcohols to bromides using PPh3/CBr4 with inversion of configur
    • Link:

  • Target Compound Identification

    • Source: Sigma-Aldrich / 3ASenrise (Snippet 1.12, 1.15).
    • Context: Commercial availability and CAS verific
    • Link:

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of Bromocyclobutoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Drug Discovery

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different biological activities, toxicological profiles, and material properties. The cis and trans isomers of substituted cycloalkanes, such as the bromocyclobutoxy scaffold, represent a classic case of such stereoisomerism. Differentiating between these isomers is a non-negotiable step in synthesis, quality control, and mechanistic studies. This guide provides an in-depth, experimentally grounded comparison of the spectroscopic techniques used to unequivocally distinguish between the cis and trans isomers of bromocyclobutoxy compounds, empowering researchers to make confident structural assignments.

The cyclobutane ring is not a flat square; it adopts a puckered conformation to alleviate torsional strain.[1] This puckering places substituents into pseudo-axial and pseudo-equatorial positions, creating distinct spatial relationships that are the foundation of their spectroscopic differences. In a cis isomer, the bromo and cyclobutoxy groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces.[2] This seemingly subtle difference has significant consequences for their analytical signatures.

G cluster_cis cis-1-bromo-2-ethoxycyclobutane cluster_trans trans-1-bromo-2-ethoxycyclobutane C1_c C C2_c C C1_c->C2_c Br_c Br C1_c->Br_c wedge H1_c H C1_c->H1_c C3_c C C2_c->C3_c O_c OEt C2_c->O_c wedge H2_c H C2_c->H2_c C4_c C C3_c->C4_c C4_c->C1_c C1_t C C2_t C C1_t->C2_t Br_t Br C1_t->Br_t wedge H1_t H C1_t->H1_t C3_t C C2_t->C3_t O_t OEt C2_t->O_t dash H2_t H C2_t->H2_t C4_t C C3_t->C4_t C4_t->C1_t

Caption: Molecular structures of a model cis and trans bromocyclobutoxy compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for assigning the stereochemistry of cis and trans isomers.[3] The differentiation relies on two key parameters: proton (¹H) coupling constants and chemical shifts, with 2D techniques like NOESY providing incontrovertible proof.

Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the need to probe the dihedral angles and through-space proximities of key protons on the cyclobutane ring.

  • ¹H NMR (1D): This is the primary experiment. The critical information lies in the multiplicity and coupling constants of the methine protons (CH-Br and CH-OR). The spatial relationship between these protons and their neighbors is different in each isomer, which directly impacts the observed splitting patterns.

  • ¹³C NMR (1D): While less definitive than ¹H NMR for stereochemistry, carbon chemical shifts are sensitive to steric compression. The carbon atoms in the more sterically hindered isomer (often the cis isomer) may show upfield shifts (lower ppm) due to the gamma-gauche effect.

  • 2D NOESY/ROESY: This experiment is the gold standard for confirming assignments. It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. A cross-peak between the methine proton adjacent to the bromine and the methine proton adjacent to the alkoxy group provides definitive evidence for a cis relationship.

Comparative Data Analysis

For a representative 1-bromo-2-ethoxycyclobutane, the following tables summarize the expected NMR data.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Proton δ (ppm) cis δ (ppm) trans J (Hz) cis J (Hz) trans Rationale for Differences
H-1 (CHBr) ~4.5 ~4.3 J(H1,H2) = ~5-7 J(H1,H2) = ~8-10 The dihedral angle between H-1 and H-2 is smaller in the cis isomer, leading to a smaller coupling constant.[4][5]
H-2 (CHOEt) ~4.1 ~3.9 J(H2,H1) = ~5-7 J(H2,H1) = ~8-10 The trans-diaxial or diequatorial relationship in the trans isomer results in a larger coupling constant.[6][7]

| Ring CH₂ | 1.8 - 2.5 | 1.7 - 2.4 | - | - | Overlapping multiplets. Subtle shifts due to different overall molecular geometry and electronic environment.[3] |

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Carbon δ (ppm) cis δ (ppm) trans Rationale for Differences
C-1 (CHBr) ~55 ~58 The cis isomer experiences greater steric hindrance, potentially causing a slight upfield shift.
C-2 (CHOEt) ~75 ~78 Similar to C-1, steric effects in the cis isomer can lead to shielding.

| Ring CH₂ | ~25-30 | ~26-31 | Minor differences are expected due to the overall conformational changes. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free of water and other impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Shim the instrument to achieve optimal magnetic field homogeneity.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for detecting intramolecular NOEs (typically 300-800 ms). This is a critical parameter that may require optimization.

    • Acquire a sufficient number of scans per increment to achieve good sensitivity.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For the 2D NOESY, carefully analyze the cross-peaks. The presence of a cross-peak between H-1 and H-2 confirms the cis configuration.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR, IR spectroscopy can provide corroborating evidence. The key is to look for subtle differences in the fingerprint region that arise from the different molecular symmetries of the isomers.[5]

Causality and Expected Differences

The trans isomer often possesses a higher degree of symmetry than the cis isomer. In molecules with a center of symmetry, some vibrational modes can be IR-inactive according to the rule of mutual exclusion. While these cyclobutane derivatives may not have a perfect center of symmetry, the principle holds that the more symmetric trans isomer may exhibit a simpler spectrum with fewer or less intense bands in the fingerprint region (400-1500 cm⁻¹) compared to the less symmetric cis isomer.[5]

Table 3: Key IR Absorptions (cm⁻¹)

Functional Group Expected Range Expected Difference
C-H (sp³) 2850-3000 Minimal difference expected.
C-O Stretch 1050-1150 The exact position may shift slightly due to conformational differences.
C-Br Stretch 500-650 The position can be sensitive to the local environment.

| Fingerprint Region | 400-1500 | The cis isomer may show more complex or additional absorption bands compared to the more symmetric trans isomer.[8] |

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the fingerprint regions of the two isomer spectra. Look for unique peaks or significant intensity differences that correlate with the expected symmetries.

Mass Spectrometry (MS): Differentiating by Fragmentation

Cis and trans isomers are diastereomers and thus have identical molecular weights. Standard mass spectrometry will show the same molecular ion peak for both.[9] However, the stereochemical arrangement can influence the stability of the molecular ion and its subsequent fragmentation pathways.

Causality and Expected Differences

The fragmentation of a molecule in the mass spectrometer is often preceded by rearrangement. The proximity of the bromo and cyclobutoxy groups in the cis isomer can facilitate unique fragmentation pathways that are sterically disfavored in the trans isomer. For instance, a concerted elimination involving both groups might be more facile in the cis isomer, leading to a different ratio of fragment ion abundances.

  • Molecular Ion (M⁺): Both isomers will exhibit a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a roughly 1:1 intensity ratio, which is the signature for a single bromine atom.[10]

  • Fragmentation: The relative abundance of key fragment ions may differ. For example, the loss of HBr or the entire ethoxy group might be more or less favorable depending on the stereochemistry. The more stable isomer (typically trans) might exhibit a more abundant molecular ion peak relative to its fragment ions.[1][9]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it separates the isomers before they enter the mass spectrometer, allowing for individual analysis.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer mixture or individual isomers in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Use a temperature gradient program (e.g., start at 50°C, ramp at 10°C/min to 250°C) to separate the isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection (Electron Ionization - EI):

    • Use a standard EI energy of 70 eV.

    • Acquire mass spectra across a range of m/z 40-400.

  • Data Analysis: Compare the mass spectrum of the earlier eluting peak with the later eluting peak. Analyze the relative intensities of the major fragment ions to identify reproducible differences.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample (cis or trans) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Data_NMR ¹H: δ, J-coupling ¹³C: δ NOESY: Spatial Proximity NMR->Data_NMR Data_IR Fingerprint Region Analysis Symmetry Differences IR->Data_IR Data_MS Retention Time Fragmentation Pattern MS->Data_MS Conclusion Definitive Structure Assignment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for the spectroscopic differentiation of cis/trans isomers.

Conclusion

The unambiguous differentiation of cis and trans isomers of bromocyclobutoxy compounds is essential for advancing drug development and chemical research. While IR and Mass Spectrometry offer valuable, supportive data, NMR spectroscopy stands as the unequivocal and most informative method . The distinct differences in proton-proton coupling constants, arising from well-understood dihedral angle dependencies, provide a robust primary basis for assignment. This is further solidified by NOESY experiments, which directly visualize the through-space proximity of substituents, leaving no room for ambiguity. By employing the multi-faceted spectroscopic approach detailed in this guide, researchers can ensure the structural integrity of their compounds and build a solid foundation for subsequent scientific investigation.

References

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Vicente, C., et al. (2018). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. National Center for Biotechnology Information. [Link]

  • TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]

  • Chemwise. (2023). Cis or Trans? How to differentiate by NMR?. YouTube. [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • All About Chemistry. (2020). Important Properties to Identify Cis-/Trans- Isomers. YouTube. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Acta Crystallographica Section E. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclobutane. [Link]

  • Pearson+. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethylcyclobutane. [Link]

  • Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • MDPI. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]

  • Siddappa, K., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

  • MDPI. (2020). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). [Link]

  • Pearson+. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. [Link]

  • Hadda, T. B., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Technical Guide: Elemental Composition & Purity Confirmation of [(3-bromocyclobutoxy)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the composition of halogenated ethers like [(3-bromocyclobutoxy)methyl]benzene presents a specific set of analytical challenges. While traditional Combustion Analysis (CHN) remains the "gold standard" for establishing bulk purity in peer-reviewed literature (typically requiring ±0.4% tolerance), the presence of the cyclobutyl ring (strain) and the bromine atom (combustion interference) necessitates modified protocols.

This guide objectively compares the three primary methodologies for confirmation: Combustion Analysis (EA) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . We provide experimental workflows to ensure self-validating results, specifically addressing the suppression of halogen interference.

Part 1: The Analyte & Theoretical Baseline

Before selecting a method, the theoretical baseline must be established. The target molecule, [(3-bromocyclobutoxy)methyl]benzene , consists of a benzyl ether linked to a brominated cyclobutane.

Molecular Formula:


Molecular Weight:  241.13  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1254.80%
Hydrogen (H) 131.00813.105.43%
Bromine (Br) 179.90479.9033.14%
Oxygen (O) 115.99916.006.63%

Note: In standard CHN analysis, Oxygen is often calculated by difference, but Bromine must be independently determined or accounted for to prevent interference with Carbon values.

Part 2: Comparative Methodology

Method A: Combustion Analysis (CHN + Halogen)

Status: The Regulatory Gold Standard. Best For: Final compound characterization, bulk purity confirmation (>95%).

The Challenge: Standard combustion analyzers convert carbon to CO₂. However, organobromides produce Br₂ and HBr gases during combustion. These gases can interfere with thermal conductivity detectors (TCD) or co-elute with water/CO₂, leading to "failed" EA results (outside the ±0.4% range).

The Solution: Use of a combustion tube packed with Silver Wool (Ag) or Tungsten(VI) oxide (WO₃) . The silver reacts with free halogens to form solid silver bromide (AgBr), effectively trapping the interference within the combustion tube.

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The Identity Standard. Best For: Early-stage discovery, scarce samples (<1 mg).

The Advantage: HRMS does not require bulk purity to identify the molecule. For this specific analyte, the Bromine Isotope Pattern is a self-validating signature. Bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: You will see two peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Limitation: HRMS confirms identity but cannot reliably confirm bulk purity (a 90% pure sample looks identical to a 99% pure sample in MS).

Method C: Quantitative NMR (qNMR)

Status: The Modern Accuracy Standard. Best For: Precious samples, non-destructive analysis, absolute purity determination.

The Mechanism: Unlike standard NMR, qNMR uses an internal standard (IS) of known purity weighed precisely into the sample. By integrating the analyte signals against the IS signals, absolute purity is calculated.[1]

  • Selection: For this benzyl ether, 1,3,5-trimethoxybenzene is an ideal IS as its signals (singlet at ~6.1 ppm) do not overlap with the benzyl (4.5 ppm) or cyclobutyl (multiplets 2.0–4.8 ppm) protons.

Part 3: Experimental Protocols

Protocol 1: Modified Combustion Analysis for Organobromides

Objective: Achieve C/H values within ±0.4% of theoretical.

  • Sample Prep: Dry the oil/solid under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent traces (DCM/EtOAc are common contaminants that skew Carbon results).

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion Setup:

    • Oxidation Furnace: 980°C.

    • Reduction Furnace: 650°C.

    • Reagent Packing: Ensure the combustion tube contains a distinct zone of Silver Wool maintained at roughly 600-800°C.

  • Run Sequence: Blank -> K-Factor Standard (Acetanilide) -> Sample -> Sample.

  • Validation: If the Nitrogen channel (usually absent in this molecule) shows a peak, it indicates incomplete halogen trapping (Br₂ mimicking N₂). Repack the silver zone.

Protocol 2: qNMR Purity Assessment[1]

Objective: Determine absolute purity with <1% error.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Solvent: DMSO-

    
     (prevents volatility issues common with chloroform).
    
  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) directly into the NMR tube.
      
    • Weigh ~5 mg of IS (

      
      ) directly into the same tube.
      
    • Add 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): 60 seconds (at least

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration Area,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Purity.[2][3]

Part 4: Data Presentation & Decision Matrix

Table 2: Method Performance Comparison
FeatureCombustion Analysis (EA)HRMS (ESI/APCI)qNMR
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–20 mg (Non-destructive)
Accuracy ±0.4% absolute<5 ppm mass error±1.0% absolute
Purity Proof Excellent (Bulk)Poor (Identity only)Excellent (Absolute)
Interference Halogens, Solvents, WaterIon suppressionSignal Overlap
Cost Low ($)High (

$)
Medium (

)
Speed Slow (External Lab)Fast (In-house)Fast (In-house)
Visual Workflow: The Analytical Decision Tree

G Start Sample: [(3-bromocyclobutoxy)methyl]benzene CheckAmt Sample Amount Available? Start->CheckAmt Trace < 2 mg CheckAmt->Trace Scarce Bulk > 10 mg CheckAmt->Bulk Sufficient HRMS Run HRMS (ESI+) Look for 1:1 Br Isotope Pattern Trace->HRMS Choice Publication Requirement? Bulk->Choice Identity Identity Confirmed (No Purity Data) HRMS->Identity EA Combustion Analysis (CHN) *Requires Ag Trap* Choice->EA Standard JOC/ACS qNMR qNMR (DMSO-d6) IS: 1,3,5-Trimethoxybenzene Choice->qNMR Precious/Internal ResultEA Pass: C/H within ±0.4% Fail: Check Solvent/Br Trap EA->ResultEA ResultqNMR Result: Absolute Purity % (e.g., 98.2%) qNMR->ResultqNMR

Caption: Decision workflow for characterizing brominated ethers. Note the bifurcation based on sample availability and the specific requirement for Silver (Ag) traps in EA.

Part 5: References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of [(3-Bromocyclobutoxy)methyl]benzene

[1]

Executive Summary & Immediate Classification

[(3-Bromocyclobutoxy)methyl]benzene (CAS: Specific CAS may vary by isomer/vendor; treat as generic alkyl bromide/benzyl ether) is a Halogenated Organic Compound .

Unlike common solvents (e.g., Acetone, Ethanol), this compound cannot be disposed of in standard non-halogenated waste streams.[1] The presence of the bromine atom and the benzyl ether linkage dictates a specific disposal pathway to prevent the formation of corrosive hydrogen bromide (HBr) gas during incineration and to mitigate explosion risks from potential peroxide formation.

Core Disposal Directive: Segregate strictly into Halogenated Organic Waste .

Hazard Profiling: The "First Principles" Approach

As specific Safety Data Sheets (SDS) for niche intermediates can be sparse, we apply Functional Group Analysis to determine the safety profile. This method relies on the chemical structure to predict hazards.

Functional GroupAssociated HazardDisposal Implication
Alkyl Bromide (C-Br)Toxicity & Corrosivity: Combustion generates HBr.[1] Potential alkylating agent (mutagenic).MANDATORY: Must go to a facility equipped with wet scrubbers (Halogenated Waste Incineration). Never mix with acids.
Benzyl Ether (C-O-C)Peroxide Formation: Susceptible to auto-oxidation upon exposure to air/light, forming explosive peroxides.[1]CRITICAL: Test for peroxides before handling if the container is old (>12 months) or shows crystal formation.
Benzene Ring Flammability & Lipophilicity: Likely Class II/III Combustible Liquid. Bioaccumulative potential.[2][3][4][5]RCRA: Likely triggers D001 (Ignitability). Prevent release to drains/aquatic systems.[2]

Pre-Disposal Stabilization Protocol

STOP: Before moving the container, perform this visual and chemical check.

Step 1: Visual Inspection for Peroxides

Benzyl ethers are Class B peroxide formers.

  • Sign of Danger: Look for crystals around the cap or a viscous "oil" layer at the bottom.

  • Action: If crystals are present, DO NOT OPEN OR MOVE . Contact your EHS officer or Bomb Squad immediately.

Step 2: Chemical Peroxide Screening

If the container is visually safe but older than 12 months:

  • Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

  • Result < 20 ppm: Safe for standard disposal.

  • Result > 20 ppm: Must be quenched.

    • Quenching Protocol: Dilute the material in a safe solvent (e.g., dichloromethane) and wash with 5% aqueous Ferrous Sulfate (

      
      ) or Sodium Metabisulfite (
      
      
      ) until peroxides are consumed.

Segregation and Packaging (The "How-To")

A. Waste Stream Segregation

You must separate this chemical from non-halogenated solvents.[6][7]

  • CORRECT: Mix with Dichloromethane (DCM), Chloroform, or Chlorobenzene waste.[1]

  • INCORRECT: Do NOT mix with Acetone, Methanol, or Hexanes (unless the total halogen content remains high and the stream is labeled Halogenated).[1]

  • FATAL ERROR: Do NOT mix with strong oxidizers (Nitric Acid) or strong bases. Alkyl bromides can react violently with strong nucleophiles.

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Brominated compounds can degrade certain low-grade plastics over time; amber glass protects against UV-induced degradation.

  • Headspace: Leave 10-15% headspace to allow for thermal expansion.

C. Labeling Requirements

Attach a hazardous waste tag immediately upon adding the first drop of waste.[6]

  • Constituents: Write "[(3-Bromocyclobutoxy)methyl]benzene" (do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Flammable (if in flammable solvent).[1]

  • Warning: Add specific text: "HALOGENATED - CONTAINS BROMINE" .

Decision Tree: Disposal Workflow

The following diagram illustrates the logical flow for disposing of this compound, ensuring safety at every decision point.

DisposalWorkflowStartStart: Waste [(3-Bromocyclobutoxy)methyl]benzeneCheckAgeCheck Container Age & ConditionStart->CheckAgeVisualCrystalsCrystals Visible?CheckAge->VisualCrystalsBombSquadSTOP: Contact EHS/Bomb Squad(Explosion Risk)VisualCrystals->BombSquadYes (Crystals)TestPeroxidesTest Peroxides (Test Strip)VisualCrystals->TestPeroxidesNo (Clear)PeroxideLevelPeroxide Level?TestPeroxides->PeroxideLevelQuenchQuench: Wash with 5% FeSO4or Na2S2O5PeroxideLevel->Quench> 20 ppmSegregateSegregate: HALOGENATED Waste Stream(Do not mix with Acetone/Ethanol)PeroxideLevel->Segregate< 20 ppmQuench->TestPeroxidesRetestContainerPackage: HDPE or Amber GlassLabel: 'Contains Bromine'Segregate->ContainerPickupSchedule EHS Pickup(High Temp Incineration)Container->Pickup

Figure 1: Decision logic for the safe disposal of halogenated benzyl ethers, prioritizing peroxide detection and proper waste stream segregation.

Regulatory Framework (RCRA Compliance)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.[1]

Regulatory CategoryCodeJustification
Characteristic Waste D001 Likely Ignitable (Flash point < 140°F/60°C).[1] Even if high boiling, it is often mixed with flammable solvents.
Toxicity Characteristic D018 If the synthesis involved Benzene and residues > 0.5 mg/L remain.
Halogenated Solvents F-List (F001/F002) While this specific molecule is not F-listed, it MUST be treated as an F-listed equivalent for incineration purposes due to halogen content [1].[1]

Note: Improperly classifying halogenated waste as non-halogenated is a major compliance violation. It damages incinerators (acid corrosion) and results in severe fines from the EPA.

Emergency Procedures (Spill Response)

In the event of a spill of [(3-Bromocyclobutoxy)methyl]benzene:

  • Evacuate: Clear the immediate area. The alkyl bromide moiety can be a lachrymator (tear-inducing).[4]

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the volume is >500mL, use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do NOT use paper towels (combustible).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Halogenated)."

  • Decontamination: Wash the surface with a soap/water solution.[8]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Peroxide Forming Chemicals. (General guidance on ether safety).[6] Retrieved from [Link]

Personal protective equipment for handling [(3-Bromocyclobutoxy)methyl]benzene

[4][5][6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: (Bromocyclohexylmethyl)benzene (Analog). National Library of Medicine.[3] [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Benzene Standard 1910.1028. (Applied as a conservative baseline for benzyl derivatives). [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.